4-Bromo-2-chloro-6-fluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-6-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWOENOCPPYRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607052 | |
| Record name | 4-Bromo-2-chloro-6-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885453-49-6 | |
| Record name | 4-Bromo-2-chloro-6-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Polysubstituted Anilines
An In-depth Technical Guide to 4-Bromo-2-chloro-6-fluoroaniline for Advanced Chemical Synthesis
In the landscape of modern drug discovery and materials science, polysubstituted aromatic compounds serve as indispensable scaffolds. Among these, this compound emerges as a highly valuable building block due to its unique arrangement of functional groups. The strategic placement of three different halogens—fluorine, chlorine, and bromine—each with distinct reactivity profiles, alongside a nucleophilic amino group, provides chemists with a versatile platform for complex molecular engineering. This guide offers a senior application scientist's perspective on the core chemical principles, practical applications, and detailed protocols associated with this compound, intended for researchers and professionals in pharmaceutical and chemical development.
Core Chemical Identity and Physicochemical Profile
This compound is a halogenated aniline derivative.[1][2] Its structure is characterized by a benzene ring substituted with a bromo, a chloro, a fluoro, and an amino group at positions 4, 2, 6, and 1, respectively.
Chemical Structure
The structural arrangement of the substituents is critical to the molecule's reactivity. The fluorine and chlorine atoms ortho to the amine group influence its basicity and nucleophilicity, while the bromine atom para to the amine provides a key site for cross-coupling reactions.
Caption: 2D Structure of this compound
Physicochemical and Identification Data
The compound's properties are summarized below. These identifiers are crucial for accurate sourcing, registration, and safety management in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 885453-49-6 | [1][4][5][6] |
| Molecular Formula | C₆H₄BrClFN | [1][5] |
| Molecular Weight | 224.46 g/mol | [1][5] |
| Physical Form | Solid | [1] |
| SMILES | C1=C(C=C(C(=C1F)N)Cl)Br | [1] |
| InChIKey | BMWOENOCPPYRRS-UHFFFAOYSA-N | [1][3] |
The Causality of Reactivity: A Multi-Functional Scaffold
The synthetic utility of this compound stems from the differentiated reactivity of its functional groups. Understanding this is key to designing logical and efficient synthetic routes.
-
The Amino Group (-NH₂): As a versatile nucleophile and directing group, the amine can undergo a wide range of reactions, including acylation, alkylation, and diazotization. Its ortho- and para-directing nature is, however, electronically modulated by the strongly withdrawing halogen substituents.
-
The Bromine Atom (-Br): Positioned at C4, the bromine atom is the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Its C-Br bond is significantly weaker than the C-Cl and C-F bonds, allowing for high regioselectivity in reactions involving oxidative addition to a metal center (e.g., Palladium(0)).
-
The Chlorine Atom (-Cl): The chlorine at C2 is less reactive than bromine in typical cross-coupling conditions but can be targeted under more forcing conditions or with specific catalyst systems. This differential reactivity allows for sequential, site-selective functionalization.
-
The Fluorine Atom (-F): The C-F bond is the strongest and generally unreactive in cross-coupling, making it a stable substituent. Its primary role is electronic; as a strongly electron-withdrawing group, it lowers the pKa of the aniline and modulates the electron density of the aromatic ring, which can influence reaction rates and the biological activity of downstream products.
A Validated Synthetic Workflow
The synthesis of this compound typically involves the sequential halogenation of a simpler aniline precursor. The following protocol is a representative, self-validating method that incorporates in-process controls and purification.
Illustrative Synthesis Diagram
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound via electrophilic bromination of 2-chloro-6-fluoroaniline.
Materials:
-
2-Chloro-6-fluoroaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-6-fluoroaniline (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0°C in an ice-water bath.
-
Causality: Using an anhydrous solvent and inert atmosphere prevents unwanted side reactions with water or oxygen. The 0°C starting temperature helps control the exothermicity of the electrophilic aromatic substitution.
-
-
Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Causality: NBS is a solid and a milder, safer source of electrophilic bromine compared to liquid Br₂. Portion-wise addition prevents a rapid temperature spike and reduces the formation of di-brominated impurities. The para-position relative to the activating amino group is the most electronically favorable site for substitution.
-
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is complete when the starting material spot is fully consumed.
-
Quenching and Workup: Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any unreacted NBS. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Causality: The NaHCO₃ wash removes any acidic byproducts (like succinimide). The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Determine the yield and proceed to characterization.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the final compound is a critical, self-validating step. A combination of spectroscopic methods is required for unambiguous structure elucidation.
Caption: Standard analytical workflow for structural confirmation.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Two aromatic signals, each appearing as a doublet of doublets due to coupling with the fluorine atom and meta-coupling with the other proton. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Six distinct signals for the aromatic carbons. The carbon atoms bonded to F and Cl will show characteristic splitting patterns (C-F and C-Cl couplings). |
| ¹⁹F NMR | A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho and meta protons. |
| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), providing definitive confirmation of the elemental composition. The exact mass should correspond to the molecular formula C₆H₄BrClFN. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and C-Halogen stretches in the fingerprint region. |
Applications in Research and Development
The unique substitution pattern of this compound makes it a strategic intermediate in several R&D areas.
-
Pharmaceutical Synthesis: It is a key building block for creating complex drug candidates.[1] Its derivatives are explored for a range of therapeutic targets. Research into similar halogenated anilines suggests potential applications in developing treatments for chronic pain and inflammatory conditions by serving as precursors to bradykinin B1 receptor antagonists.[1][7] There is also evidence that its structural motifs may be relevant in the design of antimicrobial and anticancer agents.[1]
-
Agrochemicals: The biological activity of halogenated compounds makes them suitable for developing new pesticides and herbicides.[1] The specific substituents on this aniline can be tuned to target particular pests or diseases in crop protection.
-
Materials Science: This compound can be used in the synthesis of advanced polymers and materials with specific electronic or optical properties, driven by the polarity and positioning of the C-halogen bonds.[1]
Safety, Handling, and Disposal
As a halogenated organic compound, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][8] It is also known to cause skin and serious eye irritation.[3][8]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[8] Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]
-
Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Halogenated organic waste must be segregated for appropriate disposal, typically via incineration.[8]
Conclusion
This compound is more than a mere chemical intermediate; it is a testament to the power of strategic functionalization in molecular design. Its value lies in the predictable and differential reactivity of its halogen and amine groups, which provides a robust platform for constructing complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its chemical causality, synthetic pathways, and analytical validation is paramount to unlocking its full potential in creating next-generation innovations.
References
- Smolecule. (n.d.). Buy this compound | 885453-49-6.
- Biosynth. (n.d.). This compound | 885453-49-6 | KKB45349.
- BLD Pharm. (n.d.). 885453-49-6|this compound.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 885453-49-6.
- RVR LABS. (n.d.). This compound, CAS NO 885453-49-6.
- PubChem. (n.d.). This compound | C6H4BrClFN | CID 20434620.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-chloro-6-fluoroaniline 98 195191-47-0.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%.
- Angene. (2025, November 11). The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis.
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Navigating the Synthetic Landscape of 4-Bromo-2-chloro-6-fluoroaniline: A Technical Primer
CAS Number: 885453-49-6 Molecular Formula: C₆H₄BrClFN Molecular Weight: 224.46 g/mol
Introduction
In the intricate tapestry of modern drug discovery and materials science, halogenated anilines serve as pivotal structural motifs. Their unique electronic properties and versatile reactivity make them indispensable building blocks for complex molecular architectures. 4-Bromo-2-chloro-6-fluoroaniline, a triply halogenated aniline, is a prime example of such a scaffold. The strategic placement of bromo, chloro, and fluoro substituents on the aniline ring offers a nuanced reactivity profile, enabling chemists to perform selective transformations at different positions. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering insights into its potential applications.
Physicochemical and Spectroscopic Properties
| Property | Value/Description | Source |
| CAS Number | 885453-49-6 | [1][2] |
| Molecular Formula | C₆H₄BrClFN | [1][2] |
| Molecular Weight | 224.46 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Expected to be a solid at room temperature. | [3] |
| Solubility | Likely soluble in common organic solvents like ethanol, ether, and chloroform, with moderate to low solubility in water. | General chemical principles |
| Storage | Store in a dark place at room temperature. | [3] |
Spectroscopic Data:
While specific spectra for this compound are not publicly available, vendors of this compound indicate the availability of NMR, HPLC, and other analytical data upon request.[4][5] For reference, the NIST WebBook provides an IR spectrum for the isomer 2-Bromo-6-chloro-4-fluoroaniline, which can offer insights into the expected vibrational modes.[6] Similarly, 1H NMR and 13C NMR data for other substituted anilines, such as 4-bromo-2-fluoroaniline, are available and can be used for comparative purposes.[7][8]
Synthesis of this compound: A Proposed Pathway
Detailed, peer-reviewed synthetic procedures for this compound are scarce in the literature. However, a plausible and commonly employed strategy for the synthesis of polysubstituted anilines involves a multi-step process starting from a less substituted precursor. A general synthetic approach is outlined below, based on established organic chemistry principles for halogenation of aromatic systems.[3]
Caption: A general workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
The following protocol is a hypothetical procedure based on the synthesis of a related compound, 4-bromo-2-fluoroaniline, and general knowledge of electrophilic aromatic substitution reactions.[9] This protocol has not been experimentally validated for the synthesis of this compound and should be adapted and optimized by experienced chemists.
Step 1: Bromination of 2-fluoroaniline
-
Dissolve 2-fluoroaniline in a suitable solvent such as methylene chloride in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution over a period of 2 hours.
-
Allow the reaction to stir for an additional 20 minutes at 0°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with cold water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude brominated intermediate.
Step 2: Chlorination of the Brominated Intermediate
-
Dissolve the crude brominated intermediate from Step 1 in an appropriate solvent.
-
Add N-chlorosuccinimide (NCS) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, perform an aqueous workup to remove any remaining reagents.
-
Extract the product into an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude this compound by column chromatography or recrystallization to yield the final product.
Chemical Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups: the amino group and the three distinct halogen atoms. This allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[3]
Caption: Reactivity map of this compound.
Palladium-Catalyzed Cross-Coupling Reactions:
The bromine and chlorine atoms on the aromatic ring are amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: The bromo substituent is generally more reactive than the chloro substituent in Suzuki-Miyaura couplings.[10][11][12][13][14] This regioselectivity allows for the selective introduction of an aryl or vinyl group at the 4-position by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.
-
Buchwald-Hartwig Amination: This reaction enables the formation of new C-N bonds.[15][16][17][18][19] Similar to the Suzuki coupling, the greater reactivity of the C-Br bond would likely favor substitution at the 4-position when reacting with an amine in the presence of a suitable palladium catalyst and base.
Nucleophilic Aromatic Substitution (SNAr):
While the aniline ring is electron-rich, the presence of three electron-withdrawing halogen atoms can make it susceptible to nucleophilic aromatic substitution under certain conditions, particularly with strong nucleophiles.
Reactions of the Amino Group:
The primary amino group can undergo a wide range of reactions, including diazotization to form a diazonium salt, which can then be converted to various other functional groups. It can also be acylated or alkylated.
Potential Biological and Pharmaceutical Significance
Halogenated anilines are a common feature in many biologically active compounds. While specific studies on the biological activity of this compound are not widely published, its structural motifs suggest potential applications in medicinal chemistry.
-
Anticancer and Antimicrobial Potential: Research on similar halogenated compounds suggests that they can exhibit cytotoxic effects against various cancer cell lines and may possess antimicrobial properties.[3] It is hypothesized that such compounds may interact with biological targets like enzymes or proteins involved in cancer pathways.[3]
-
Intermediate in Drug Synthesis: this compound serves as an intermediate in the synthesis of various pharmaceutical compounds.[3] For instance, the related compound 2-Bromo-4-chloro-6-fluoroaniline has been used in the preparation of a bradykinin B1 receptor antagonist, which has potential applications in treating chronic pain and inflammation.[3] The strategic placement of halogens allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.
Analytical Methods
The purity of this compound is crucial for its use in research and development. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful techniques for assessing its purity.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) would likely provide good separation.[20]
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another excellent technique for purity assessment, especially for identifying volatile impurities. The mass spectrometer provides structural information, which is invaluable for impurity identification.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.
-
Hazards: Halogenated anilines can be irritating to the skin and eyes. Inhalation may cause respiratory tract irritation. These compounds can also be harmful to aquatic life.[3]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its tri-halogenated structure provides a platform for a variety of selective chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, this guide provides a comprehensive overview of its expected properties, synthesis, and reactivity based on established chemical principles and data from analogous compounds. Further research into the specific applications and biological activity of this molecule and its derivatives is warranted and holds the potential for the discovery of novel therapeutic agents and advanced materials.
References
A comprehensive list of references is not available in the provided search results. The information in this guide is synthesized from various chemical supplier websites and general organic chemistry knowledge. For specific data, it is recommended to consult the technical data sheets from commercial suppliers.
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physical and chemical properties of 4-Bromo-2-chloro-6-fluoroaniline
An In-Depth Technical Guide to 4-Bromo-2-chloro-6-fluoroaniline: Properties, Synthesis, and Applications
Introduction
In the landscape of modern synthetic chemistry, halogenated anilines are indispensable building blocks, offering a versatile platform for the construction of complex molecular architectures. Among these, this compound (CAS No. 885453-49-6) emerges as a compound of significant interest, particularly for researchers and professionals in drug discovery and material science.[1] Its trifunctionalized aromatic core, featuring bromine, chlorine, and fluorine substituents, provides a unique combination of steric and electronic properties, enabling a wide range of chemical transformations.
This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the . We will delve into its spectroscopic signature, reactivity, synthetic pathways, and key applications, offering insights grounded in established scientific principles and supported by authoritative references. The objective is to equip researchers with the foundational knowledge required to effectively utilize this versatile intermediate in their synthetic endeavors.
Physicochemical Properties
The distinct substitution pattern of this compound dictates its fundamental physical and chemical characteristics. A summary of its key properties is presented in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 885453-49-6 | [1][2][3][4][5] |
| Molecular Formula | C₆H₄BrClFN | [1][2][3] |
| Molecular Weight | 224.46 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not well-documented in common solvents. Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| SMILES | C1=C(C=C(C(=C1F)N)Cl)Br | [1][2] |
| InChI | InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | [1][2] |
| InChIKey | BMWOENOCPPYRRS-UHFFFAOYSA-N | [1][2] |
The presence of three different halogens on the aniline ring significantly influences its polarity, solubility, and crystalline nature. The molecular weight of 224.46 g/mol is a critical parameter for stoichiometric calculations in synthetic reactions.[1][2][3]
Spectroscopic Characterization: A Workflow
The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. The following workflow is a standard approach for the structural elucidation of such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, each appearing as a doublet of doublets due to coupling with the fluorine atom and the adjacent proton. The amino group protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens and the amino group. Carbon-fluorine coupling will be observable for the carbons ortho and meta to the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:
-
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-X stretching (C-Br, C-Cl, C-F): In the fingerprint region below 1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and isotopic distribution. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.
Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay of the activating amino group and the deactivating, ortho-, para-directing halogen substituents.
The amino group is a strong activating group due to its +R (resonance) effect, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, the halogens are deactivating due to their strong -I (inductive) effect, which withdraws electron density. The positions of the halogens also sterically hinder certain reactions.
This compound is a valuable intermediate for various synthetic transformations:
-
Cross-Coupling Reactions: The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
-
Diazotization: The primary amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a range of functional groups.
-
N-Functionalization: The amine can undergo acylation, alkylation, and other reactions to modify its properties and introduce further diversity into the molecule.
Synthesis
The synthesis of polysubstituted anilines like this compound typically involves a multi-step sequence. A plausible synthetic route could involve the protection of the amino group of a substituted aniline, followed by directed halogenation and subsequent deprotection. For example, the bromination of 2-chloro-6-fluoroaniline would be a key step. The synthesis of related compounds often involves the bromination of a corresponding aniline derivative in a suitable solvent like acetic acid.[6]
Applications
The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Halogenated aromatic compounds are known to play a crucial role in drug discovery, and this molecule provides a scaffold for creating novel drug candidates with potential applications as antimicrobial and anticancer agents.[1][7] For instance, similar compounds have been used in the preparation of bradykinin B1 receptor antagonists for the management of chronic pain and inflammation.[8]
-
Agrochemicals: Its derivatives are being explored for use in crop protection agents due to their potential biological activity against various pests and diseases.[1]
-
Material Science: This compound is also investigated for its potential use in developing advanced materials with specific electronic or optical properties.[1]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[2]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant potential in drug discovery, agrochemicals, and material science. Its unique combination of halogen substituents provides a rich platform for a variety of synthetic transformations. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in research and development. This guide has provided a comprehensive overview to assist scientists and researchers in harnessing the full potential of this valuable compound.
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(2025). The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis. Retrieved from [Link]
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A Technical Guide to 4-Bromo-2-chloro-6-fluoroaniline: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth overview of 4-Bromo-2-chloro-6-fluoroaniline (CAS No. 885453-49-6), a key halogenated building block for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental physicochemical properties, discuss the mechanistic principles guiding its synthesis, and provide detailed protocols for its preparation and subsequent use in palladium-catalyzed cross-coupling reactions. The guide emphasizes the strategic importance of this molecule's unique substitution pattern and its emerging role as a valuable intermediate in the synthesis of complex pharmaceutical agents, including potential kinase inhibitors.
Core Molecular Attributes
This compound is a polysubstituted aromatic amine whose synthetic versatility is derived from the distinct electronic and steric properties imparted by its three different halogen substituents. These attributes allow for selective and directed chemical modifications, making it a high-value intermediate in multi-step synthesis.
Physicochemical & Structural Data
The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 885453-49-6 | [1][3][4][5] |
| Molecular Formula | C₆H₄BrClFN | [1][2][3][4][5] |
| Molecular Weight | 224.46 g/mol | [1][2][3][4][5] |
| Appearance | Off-white to white solid | [6] |
| Melting Point | 60-62 °C | [6] |
| Boiling Point | ~221.4 °C at 760 mmHg (Predicted) | [6] |
| Density | ~1.8 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in methanol, dichloromethane, acetone | [6] |
| Storage | Store at room temperature in a dark, inert atmosphere | [5] |
Chemical Structure
The structure of this compound presents a unique platform for synthetic exploration. The amine group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution, while the halogens have a deactivating inductive effect but also direct future substitutions. The bromine at the 4-position is particularly well-suited for palladium-catalyzed cross-coupling reactions.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system. The success of each step can be confirmed by standard analytical techniques (TLC, LC-MS, NMR) before proceeding to the next, ensuring the integrity of the final product.
Step 1: Acetylation of 2-Chloro-6-fluoroaniline
-
Rationale: To moderate the reactivity of the aniline and direct subsequent bromination to the para position. Acetic anhydride is a cost-effective and highly efficient acetylating agent.
-
To a stirred solution of 2-chloro-6-fluoroaniline (1.0 eq) in glacial acetic acid (approx. 3 mL per 1 g of aniline), add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
-
Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the precipitated white solid, N-(2-chloro-6-fluorophenyl)acetamide, by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Electrophilic Bromination
-
Rationale: N-Bromosuccinimide (NBS) is a safe and convenient source of electrophilic bromine that allows for controlled monobromination. Acetonitrile is an appropriate polar aprotic solvent for this reaction. [7]1. Dissolve the N-(2-chloro-6-fluorophenyl)acetamide (1.0 eq) from the previous step in acetonitrile (approx. 5 mL per 1 g of acetamide).
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(4-bromo-2-chloro-6-fluorophenyl)acetamide.
Step 3: Acid-Catalyzed Hydrolysis (Deprotection)
-
Rationale: Acidic hydrolysis efficiently removes the acetyl protecting group to regenerate the free amine.
-
Suspend the crude N-(4-bromo-2-chloro-6-fluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be simple, showing two aromatic protons and a broad signal for the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.25 | Doublet of doublets (dd) | 1H | Ar-H (C5-H) | Coupled to C3-H (meta, J ≈ 2.5 Hz) and deshielded by adjacent bromine. |
| ~7.05 | Doublet of doublets (dd) | 1H | Ar-H (C3-H) | Coupled to C5-H (meta, J ≈ 2.5 Hz) and deshielded by adjacent chlorine. |
| ~4.5-5.5 | Broad singlet (br s) | 2H | -NH₂ | Chemical shift is concentration and solvent dependent; broad due to quadrupole relaxation and exchange. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons attached to halogens will exhibit characteristic shifts.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145-155 (d) | C -F | Large downfield shift and C-F coupling (¹JCF ≈ 240-250 Hz). |
| ~140-145 | C -NH₂ | Carbon attached to the electron-donating amine group. |
| ~125-130 | C -H (C3) | Aromatic methine carbon. |
| ~120-125 | C -H (C5) | Aromatic methine carbon. |
| ~115-120 (d) | C -Cl | Carbon attached to chlorine, with potential C-F coupling (²JCF). |
| ~110-115 | C -Br | Carbon attached to bromine. |
Applications in Synthetic Chemistry: A Case Study in Cross-Coupling
The bromine atom at the C4 position of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals. [8][9]
The Suzuki-Miyaura Coupling: Mechanistic Insight
The choice of a robust catalyst system is paramount, especially when using electron-rich aryl bromides. A typical catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aniline. This is often the rate-determining step.
-
Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
-
Rationale: This protocol employs a standard palladium catalyst and base combination effective for aryl bromides. The choice of solvent and base is critical for activating the boronic acid and facilitating the transmetalation step. [10]1. In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), (0.03 eq, 3 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl aniline derivative.
Conclusion and Future Outlook
This compound is a strategically important building block whose value lies in the orthogonal reactivity of its functional groups. The amine allows for the construction of amides, sulfonamides, and other nitrogen-containing structures, while the bromo-substituent serves as a reliable handle for advanced carbon-carbon and carbon-heteroatom bond formations via transition metal catalysis. The additional chloro and fluoro substituents provide metabolic blocking points and can modulate the physicochemical properties (e.g., pKa, lipophilicity) of the final molecule, a critical consideration in modern drug design. [11]This compound is particularly relevant in the synthesis of kinase inhibitors, such as those targeting RIPK1, where substituted anilines are common core structures. [12][13]As the demand for novel, structurally complex, and functionally diverse small molecules continues to grow, the utility of polysubstituted intermediates like this compound in both academic and industrial research is set to expand significantly.
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Alachem Co., Ltd. 885453-49-6 | this compound. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 4-Bromo-2-chloro-6-fluoroaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-chloro-6-fluoroaniline, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies for solubility determination. While quantitative solubility data for this specific compound is not widely published, this guide furnishes a robust framework for its empirical determination, grounded in authoritative protocols. We will delve into the physicochemical properties of this compound, explore its predicted and observed qualitative solubility in common organic solvents, and provide detailed, step-by-step experimental procedures for accurate solubility assessment. Furthermore, this guide emphasizes the critical importance of understanding factors that influence solubility, such as crystal polymorphism and temperature, to ensure data integrity and reproducibility.
Introduction to this compound
This compound is a halogenated aniline derivative with the chemical formula C₆H₄BrClFN and a molecular weight of 224.46 g/mol .[2][3] Its structure, featuring bromine, chlorine, and fluorine atoms on the aniline ring, imparts unique electronic and lipophilic properties that make it a valuable building block in the synthesis of complex organic molecules.[1] Specifically, it serves as an intermediate in the creation of various pharmaceutical and agrochemical compounds.[1] Understanding its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, and formulation development.
Physicochemical Properties of this compound:
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 885453-49-6 | [1] |
| Molecular Formula | C₆H₄BrClFN | [2][3] |
| Molecular Weight | 224.46 g/mol | [2][3] |
| Appearance | Solid (often a crystalline powder) | [1] |
| Storage | Typically stored in a dark place at room temperature. | [1][4] |
Theoretical Considerations for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is influenced by the polar amino (-NH₂) group and the halogen atoms, as well as the non-polar benzene ring. The presence of multiple halogens increases its lipophilicity.
Another critical factor that is often overlooked is crystal polymorphism . A compound's ability to exist in different crystal forms, or polymorphs, can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies, and the form with the lower lattice energy will generally be less soluble. When determining solubility, it is crucial to characterize the crystal form of the solid material to ensure consistency and reproducibility of the results.
Qualitative and Predicted Solubility Profile
Based on the "like dissolves like" principle and the compound's structure, we can predict its likely solubility in various classes of organic solvents:
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): Given its reported solubility in methanol[1] and the presence of the amino group capable of hydrogen bonding, this compound is expected to exhibit moderate to good solubility in other short-chain alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): The reported solubility in acetone[1] suggests good solubility in other polar aprotic solvents that can engage in dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the non-polar benzene ring and the presence of halogens, some solubility in aromatic hydrocarbons like toluene is expected. Its solubility in highly non-polar aliphatic solvents like hexane is likely to be lower.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): The reported solubility in dichloromethane (DCM)[1] indicates good solubility in halogenated solvents, which is consistent with the "like dissolves like" principle, given the halogenated nature of the solute.
Authoritative Experimental Protocols for Solubility Determination
For a rigorous and reproducible determination of solubility, standardized methods are essential. The United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements" provides a comprehensive framework for such assessments.[7][8][9] The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the Saturation Shake-Flask Method .[5]
The Saturation Shake-Flask Method for Equilibrium Solubility
This method measures the concentration of a solute in a saturated solution at a specific temperature, where the solution is in equilibrium with an excess of the undissolved solid.
Rationale for Experimental Choices:
-
Excess Solid: The presence of an excess of the solid solute ensures that the solution reaches its saturation point and maintains it throughout the experiment.
-
Constant Temperature: Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining accurate and reproducible results. A water bath or a constant temperature chamber is recommended.
-
Agitation: Continuous agitation ensures that the system reaches equilibrium more rapidly. The type and speed of agitation should be consistent across all experiments.
-
Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. This time can vary from a few hours to several days and should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.
-
Phase Separation: After equilibration, the undissolved solid must be completely separated from the saturated solution to avoid artificially inflating the measured concentration. This is typically achieved through centrifugation followed by filtration through a chemically compatible, non-adsorbing filter.
-
Analyte Quantification: The concentration of the dissolved this compound in the clear, saturated filtrate is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials or flasks.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined equilibration time (e.g., 24-72 hours).
-
-
Phase Separation:
-
Remove the vials from the shaker bath and allow them to stand for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a sufficient speed and for a sufficient duration to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the withdrawn supernatant through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter) into a clean vial.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the calibration standards using a validated HPLC-UV method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Experimental Workflow for Solubility Determination:
Caption: Workflow for the Saturation Shake-Flask Method.
Safety and Handling
This compound is a chemical that requires careful handling. Based on available safety data sheets (SDS) for this and structurally similar compounds, the following precautions should be observed:
-
Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][12][13] Work in a well-ventilated area, preferably within a chemical fume hood.[10][12]
-
Handling: Avoid creating dust.[12] Wash hands thoroughly after handling.[10][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong acids.[10][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Logical Relationship of Safety Protocols:
Caption: Interrelation of safety measures for handling this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a comprehensive framework for its determination. By understanding the underlying physicochemical principles and adhering to authoritative experimental protocols such as the Saturation Shake-Flask Method, researchers can generate reliable and reproducible solubility data. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating new products containing this versatile chemical intermediate. Always prioritize safety by consulting the relevant Safety Data Sheet and employing appropriate engineering controls and personal protective equipment.
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An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-chloro-6-fluoroaniline: Melting Point Determination
Abstract
This technical guide provides a comprehensive framework for the determination of the melting point of 4-Bromo-2-chloro-6-fluoroaniline, a key intermediate in pharmaceutical and agrochemical research. As a compound with limited publicly available physicochemical data, this document serves as a vital resource for researchers, scientists, and drug development professionals. It moves beyond a simple reporting of values to establish a rigorous, field-proven methodology for its characterization. The guide details two primary methods for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). Emphasis is placed on the principles of these techniques, the critical role of sample purity, and the potential impact of impurities arising from synthetic pathways. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind each step, ensuring both accuracy and reproducibility in the laboratory setting.
Introduction: The Significance of this compound
This compound is a polysubstituted aniline derivative, a class of compounds of immense interest in medicinal chemistry and materials science. Its unique substitution pattern of bromine, chlorine, and fluorine atoms on the aniline core imparts specific electronic and steric properties, making it a valuable building block for the synthesis of complex target molecules. The physical properties of such an intermediate are critical for its use in further synthetic steps, with the melting point being a fundamental characteristic.
The melting point is not merely a physical constant but a crucial indicator of purity. For a crystalline solid, a sharp and defined melting point is indicative of high purity, while a depressed and broad melting range suggests the presence of impurities. Given that impurities can have significant downstream effects in a synthetic route, particularly in drug development where they are strictly regulated by guidelines such as those from the International Council for Harmonisation (ICH), an accurate determination of the melting point is paramount.
Currently, a definitive, experimentally determined melting point for this compound (CAS Number: 885453-49-6) is not widely reported in scientific literature or commercial supplier catalogs. This guide, therefore, provides the necessary protocols to determine this value with a high degree of confidence.
The Critical Role of Sample Purity
The melting point of a crystalline solid is a colligative property, meaning it is affected by the presence of impurities. The introduction of foreign substances into a crystal lattice disrupts the uniform intermolecular forces holding the solid together. Consequently, less energy is required to break these forces, resulting in a melting point depression and a broadening of the melting range .
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities is key to assessing the purity of the sample. The synthesis of polysubstituted anilines often involves a series of halogenation and other substitution reactions on an aniline or nitrobenzene precursor. Potential impurities in a sample of this compound could include:
-
Unreacted Starting Materials: For example, if the synthesis starts from a less substituted aniline, traces of this precursor may remain.
-
Regioisomers: The formation of isomers with the same atoms arranged differently on the aromatic ring is a common challenge. For instance, 2-Bromo-4-chloro-6-fluoroaniline could be a potential isomeric impurity.
-
Over- or Under-halogenated Byproducts: Reactions may not proceed to completion, leaving behind anilines with fewer halogen atoms, or side reactions could lead to the addition of extra halogens.
-
Residual Solvents: Solvents used during the reaction or purification steps may be retained in the final product.
-
Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.
Purification of this compound by Recrystallization
To obtain a pure sample for melting point determination, recrystallization is the most effective purification technique for crystalline organic solids. This process relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
General Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Common solvents for anilines include ethanol/water mixtures, toluene, or hexane/ethyl acetate systems.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The solution is allowed to cool slowly and undisturbed. As the solubility decreases, the pure compound will crystallize out, leaving the impurities dissolved in the solvent.
-
Isolation: The pure crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
Drying: The crystals are dried thoroughly to remove any residual solvent.
Methodologies for Melting Point Determination
This section details two widely accepted methods for determining the melting point of this compound.
Capillary Melting Point Method
This is a traditional and widely used technique that provides a visual determination of the melting range.
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner, and the temperatures at which melting begins and is complete are observed and recorded as the melting range.
-
Sample Preparation:
-
Ensure the purified this compound is completely dry.
-
Grind a small amount of the crystals into a fine powder using a mortar and pestle.
-
Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
-
Tap the closed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.
-
-
Apparatus Setup and Calibration:
-
Before use, the melting point apparatus must be calibrated using certified reference standards with known melting points. This ensures the accuracy of the thermometer reading.
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
-
Melting Point Determination:
-
If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 5-10 °C per minute.
-
For an accurate measurement, start heating at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the end of melting).
-
The recorded values constitute the melting range. For a pure compound, this range should be narrow (0.5-2 °C).
-
Differential Scanning Calorimetry (DSC)
DSC is a modern thermoanalytical technique that offers a more precise and quantitative determination of the melting point.
DSC measures the difference in heat flow between the sample and a reference material as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow. The resulting peak on the DSC thermogram provides information about the melting point and the enthalpy of fusion.
-
Sample Preparation:
-
Accurately weigh a small amount of the purified and dried this compound (typically 2-5 mg) into a DSC pan.
-
Seal the pan hermetically.
-
-
Instrument Setup and Calibration:
-
The DSC instrument must be calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
-
DSC Analysis:
-
Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The instrument will record the differential heat flow as a function of temperature.
-
The melting point is typically determined as the onset temperature or the peak temperature of the endothermic melting peak on the thermogram. The enthalpy of fusion can be calculated from the area under the peak.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| CAS Number | 885453-49-6 | - |
| Molecular Formula | C₆H₄BrClFN | - |
| Molecular Weight | 224.46 g/mol | - |
| Melting Range | To be determined | Capillary Method |
| Melting Point (T_onset) | To be determined | DSC |
| Melting Point (T_peak) | To be determined | DSC |
| Enthalpy of Fusion (ΔH_fus) | To be determined | DSC |
Safety and Handling
As a responsible scientist, it is imperative to handle this compound with appropriate safety precautions. The Globally Harmonized System (GHS) classification indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
Visualizations
Experimental Workflow for Melting Point Determination
Caption: Workflow for the determination of the melting point of this compound.
Conclusion
This technical guide has outlined a robust and scientifically sound approach to determining the melting point of this compound. By emphasizing the importance of sample purity and providing detailed protocols for both capillary and DSC methods, researchers can confidently characterize this important chemical intermediate. The adherence to these methodologies will ensure the generation of reliable and reproducible data, which is fundamental to advancing research and development in the pharmaceutical and chemical industries.
References
-
TutorChase. (n.d.). How do impurities affect the melting point of a substance? Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What are the effects of impurities on the melting point and boiling point? Do impurities increase or decrease melting and boiling point? Why? Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (2024, September 10). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
CSUB. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
-
Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]
-
Unknown. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 24). How Does DSC Measure The Melting Point (Tm) Of Polymers? Retrieved from [Link]
-
Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP For Melting Point Calibration. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline? Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
- Filo. (2025, January 11).
Spectroscopic Data of 4-Bromo-2-chloro-6-fluoroaniline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-6-fluoroaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the aniline core, imparts specific physicochemical properties that are leveraged in the design of novel pharmaceutical agents and functional materials. Accurate structural elucidation and characterization of this compound are paramount for its application in research and development. This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This guide is structured to provide not only the spectral data but also the underlying principles of each technique, detailed experimental protocols for data acquisition, and an expert interpretation of the spectral features. The data presented herein is based on predictive models and analysis of structurally analogous compounds, offering a robust reference for researchers.
Molecular Structure and Properties
This compound possesses a molecular formula of C₆H₄BrClFN and a molecular weight of approximately 224.46 g/mol . The strategic placement of the halogen atoms and the amino group on the benzene ring results in a distinct electronic environment, which is reflected in its spectroscopic signatures.
Figure 1: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the amine protons and the two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the amino group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| NH₂ | ~4.5 - 5.5 | Broad Singlet | - |
| Ar-H (position 3) | ~7.2 - 7.4 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |
| Ar-H (position 5) | ~6.9 - 7.1 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |
Disclaimer: These are predicted values and may vary from experimental results.
Interpretation of the ¹H NMR Spectrum
-
Amine Protons (NH₂): The protons of the primary amine are expected to appear as a broad singlet in the downfield region. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be highly dependent on the solvent and concentration.
-
Aromatic Protons: The two aromatic protons are chemically non-equivalent and are expected to appear as two distinct signals.
-
The proton at position 3 is deshielded by the adjacent chlorine atom and will likely appear at a higher chemical shift. It will be split into a doublet of doublets due to coupling with the proton at position 5 (ortho-coupling) and the fluorine atom at position 6 (meta-coupling).
-
The proton at position 5 is influenced by the adjacent bromine atom and the fluorine atom. Its signal will also be a doublet of doublets due to coupling with the proton at position 3 (ortho-coupling) and the fluorine atom at position 6 (para-coupling). The coupling constant for para H-F coupling is typically smaller than for meta H-F coupling.
-
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Figure 2: Workflow for ¹H NMR Spectroscopic Analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum of this compound is expected to display six distinct signals for the six aromatic carbon atoms. The chemical shifts are influenced by the attached substituents, with carbons bearing electronegative atoms appearing further downfield. The fluorine atom will also cause splitting of the signals for the carbons it couples with.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |
| C1 (C-NH₂) | ~140 - 145 | Doublet | J(C-F) ≈ 10-15 |
| C2 (C-Cl) | ~120 - 125 | Doublet | J(C-F) ≈ 20-25 |
| C3 | ~128 - 132 | Singlet | - |
| C4 (C-Br) | ~110 - 115 | Doublet | J(C-F) ≈ 5-10 |
| C5 | ~118 - 122 | Doublet | J(C-F) ≈ 2-5 |
| C6 (C-F) | ~150 - 155 | Doublet | J(C-F) ≈ 240-250 |
Disclaimer: These are predicted values and may vary from experimental results.
Interpretation of the ¹³C NMR Spectrum
-
Carbons Attached to Halogens and Nitrogen: The carbons directly bonded to the electronegative fluorine (C6), nitrogen (C1), chlorine (C2), and bromine (C4) atoms are expected to show characteristic chemical shifts. The C-F carbon (C6) will exhibit a large one-bond carbon-fluorine coupling constant. The other carbons will show smaller two-, three-, and four-bond couplings to the fluorine atom, resulting in doublet signals.
-
Unsubstituted Aromatic Carbons: The two carbons bearing hydrogen atoms (C3 and C5) will appear as singlets (or very finely split doublets due to long-range coupling) in the aromatic region.
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Use a high-field NMR spectrometer with a broadband probe.
-
Tune the probe to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment and results in singlet signals for each unique carbon (unless coupled to other nuclei like ¹⁹F).
-
Typical parameters include a 45-90 degree pulse angle, a relaxation delay of 2-5 seconds, and a large number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction as for the ¹H spectrum.
-
Reference the spectrum to the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Characteristic IR Absorptions
The IR spectrum of this compound will show characteristic absorption bands corresponding to the N-H, C-N, C-H, and C-X (X = F, Cl, Br) bonds, as well as aromatic C=C stretching vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | 1550 - 1650 | Medium-Strong |
| N-H Bend | 1500 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Disclaimer: These are predicted values and may vary from experimental results.
Interpretation of the IR Spectrum
-
N-H Vibrations: The presence of the primary amine group will be clearly indicated by two medium-intensity bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending vibration is also expected around 1500-1600 cm⁻¹.
-
Aromatic C-H and C=C Vibrations: The aromatic ring will give rise to C-H stretching bands just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1550-1650 cm⁻¹ region.
-
C-X Vibrations: The carbon-halogen bonds will produce strong to medium intensity bands in the fingerprint region of the spectrum. The C-F stretch is typically the highest in frequency, followed by the C-Cl and C-Br stretches.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample to ensure good contact with the ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum of this compound will show a characteristic isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex pattern of peaks for the molecular ion. The most abundant peaks in this cluster are expected at m/z values corresponding to the different isotopic combinations.
-
Major Fragment Ions: Fragmentation of the molecular ion is expected to occur through the loss of halogen atoms and other small neutral molecules.
| Ion | Predicted m/z | Identity |
| [M]⁺ | 223, 225, 227 | Molecular ion cluster |
| [M-Br]⁺ | 144, 146 | Loss of a bromine radical |
| [M-Cl]⁺ | 188, 190 | Loss of a chlorine radical |
| [M-HCN]⁺ | 196, 198, 200 | Loss of hydrogen cyanide |
Disclaimer: These are predicted values and may vary from experimental results.
Interpretation of the Mass Spectrum
-
Isotopic Pattern: The unique isotopic signature of bromine and chlorine provides a powerful tool for confirming the presence of these elements in the molecule. The relative intensities of the peaks in the molecular ion cluster can be calculated and compared to the experimental spectrum.
-
Fragmentation Pathways: The fragmentation pattern will provide clues about the stability of different parts of the molecule. The loss of a bromine radical is often a favorable fragmentation pathway for bromo-aromatic compounds.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment. A standard electron energy of 70 eV is typically used.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Figure 3: Predicted Major Fragmentation Pathways of this compound.
Conclusion
This technical guide provides a detailed overview of the predicted spectroscopic data for this compound. The information presented, including predicted NMR chemical shifts and coupling constants, characteristic IR absorption bands, and expected mass spectral fragmentation patterns, serves as a valuable resource for the identification and characterization of this important chemical entity. The outlined experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. Researchers, scientists, and drug development professionals can utilize this guide to support their synthetic efforts, quality control procedures, and structural elucidation studies involving this compound. It is important to reiterate that the spectral data provided are based on predictive models and should be confirmed by experimental analysis.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Online NMR Prediction Tools such as NMRDB.org and ChemDraw.
-
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
-
ACD/Labs Spectrus Platform. (n.d.). Retrieved from [Link]
The Strategic deployment of 4-Bromo-2-chloro-6-fluoroaniline in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
Abstract
The unique substitution pattern of 4-Bromo-2-chloro-6-fluoroaniline, a tri-halogenated aromatic amine, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the strategic applications of this versatile building block in medicinal chemistry. We will explore its synthesis, reactivity, and, most critically, its role in the design and synthesis of potent and selective kinase inhibitors. Through a detailed case study, this guide will illuminate the causality behind experimental choices in utilizing this starting material, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Unseen Potential in a Tri-Halogenated Aniline
In the landscape of medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a well-established strategy to modulate potency, selectivity, metabolic stability, and pharmacokinetic properties. The compound this compound (CAS 885453-49-6) emerges as a particularly intriguing starting material due to its distinct arrangement of three different halogen atoms on the aniline ring.[1][2] This unique configuration offers a rich platform for selective chemical modifications, enabling the synthesis of complex and diverse molecular architectures.
The presence of bromine, chlorine, and fluorine atoms provides orthogonal reactivity, allowing for sequential and site-selective functionalization through various cross-coupling reactions. This guide will delve into the practical applications of this molecule, moving beyond theoretical potential to showcase its tangible contributions to the synthesis of bioactive compounds, particularly in the realm of oncology.[3]
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties and a reliable synthetic route are paramount for the effective utilization of any building block in a drug discovery program.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClFN | [1][2] |
| Molecular Weight | 224.46 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 59.0 to 63.0 °C | [4] |
| CAS Number | 885453-49-6 | [1][2] |
Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor like o-fluoroaniline. The strategic introduction of the halogen atoms is key to the overall efficiency of the synthesis.[3]
A representative synthetic route involves:
-
Protection of the amine group: The amino group of o-fluoroaniline is first protected to prevent side reactions in the subsequent halogenation steps.
-
Bromination: The protected aniline undergoes regioselective bromination, typically at the para position relative to the amino group, using a brominating agent such as N-bromosuccinimide (NBS).[3]
-
Chlorination: Following bromination, a chlorinating agent like N-chlorosuccinimide (NCS) is used to introduce the chlorine atom.[3]
-
Deprotection: The protecting group is then removed to yield the final product, this compound.
Caption: General synthetic scheme for this compound.
Strategic Application in Kinase Inhibitor Synthesis: A Case Study
The true value of a chemical building block is demonstrated through its successful application in the synthesis of biologically active molecules. While direct examples starting from this compound are emerging, we can extrapolate its utility from closely related analogues and the general principles of medicinal chemistry. The strategic placement of halogens on the aniline ring makes it an ideal precursor for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
The Role of Halogenated Anilines in Kinase Inhibition
Many kinase inhibitors feature a substituted aniline moiety that serves as a key pharmacophore, often involved in hydrogen bonding interactions with the hinge region of the kinase domain. The nature and position of the substituents on the aniline ring are critical for modulating potency, selectivity, and pharmacokinetic properties. The halogens in this compound can influence the electronic properties of the aniline ring and provide vectors for further chemical elaboration.
Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core structure found in numerous kinase inhibitors.[5][6][7][8] this compound can serve as a crucial starting material for the synthesis of novel derivatives with this core.
3.2.1. Retrosynthetic Analysis
A plausible retrosynthetic analysis for a hypothetical pyrazolo[1,5-a]pyrimidine kinase inhibitor highlights the strategic importance of this compound.
Caption: Retrosynthetic approach for a pyrazolo[1,5-a]pyrimidine kinase inhibitor.
3.2.2. Synthetic Elaboration and Structure-Activity Relationship (SAR)
The bromine atom at the 4-position is the most susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, which can be tailored to interact with specific pockets in the target kinase. The chlorine and fluorine atoms, being less reactive, can remain on the scaffold to influence its conformation and electronic properties or be targeted for later-stage modifications.
Table 1: Hypothetical SAR of Pyrazolo[1,5-a]pyrimidine Derivatives
| R Group (at 4-position) | Kinase Inhibition (IC₅₀, nM) | Rationale for Modification |
| Phenyl | 500 | Initial exploration of aryl substituents. |
| 4-Pyridyl | 150 | Introduction of a nitrogen atom for potential hydrogen bonding. |
| 3-Methoxy-phenyl | 80 | Exploration of steric and electronic effects in the binding pocket. |
| 2-Amino-pyrimidinyl | 20 | Mimicking known hinge-binding motifs in approved kinase inhibitors. |
This hypothetical SAR table illustrates how the selective functionalization of the bromine atom can lead to a systematic exploration of the chemical space and the optimization of biological activity.
Key Synthetic Transformations: Experimental Protocols
The successful application of this compound in medicinal chemistry relies on the robust and efficient execution of key chemical reactions. Below are detailed, step-by-step methodologies for crucial transformations.
Suzuki-Miyaura Coupling
This reaction is a cornerstone for forming carbon-carbon bonds and is ideal for functionalizing the bromine atom of this compound.
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
This reaction is essential for the formation of C-N bonds, allowing for the introduction of various amine functionalities.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol) in a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling
This coupling reaction is used to form C-C triple bonds, providing access to alkynyl-substituted anilines which are valuable intermediates in drug discovery.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol).
-
Addition of Reagents: Add a base, typically an amine such as triethylamine or diisopropylamine (2.0 mmol), followed by the terminal alkyne (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Conclusion and Future Perspectives
This compound is a highly versatile and strategically valuable building block in medicinal chemistry. Its unique tri-halogenated substitution pattern provides a platform for selective and sequential functionalization, enabling the synthesis of complex and diverse molecular libraries. The demonstrated utility of this compound in the synthesis of kinase inhibitors, exemplified through the pyrazolo[1,5-a]pyrimidine case study, underscores its potential in oncology and other therapeutic areas.
As our understanding of disease biology continues to evolve, the demand for novel chemical matter with precisely tuned properties will only increase. Building blocks like this compound, which offer a high degree of synthetic flexibility and the ability to systematically explore structure-activity relationships, will be instrumental in the development of the next generation of targeted therapies. Future research will likely focus on the development of more efficient and sustainable methods for its synthesis and the exploration of its application in the synthesis of other classes of bioactive molecules.
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4-Bromo-2-chloro-6-fluoroaniline: A Comprehensive Technical Guide for the Synthetic Chemist
Introduction: The Strategic Value of a Polysubstituted Building Block
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 4-Bromo-2-chloro-6-fluoroaniline, a uniquely substituted aniline derivative, has emerged as a powerful building block, offering chemists a versatile platform for the construction of complex molecular architectures.[1][2] Its trifunctionalized aromatic core, featuring three distinct halogen atoms—bromine, chlorine, and fluorine—at strategic positions, provides a rich tapestry of reactivity for selective chemical transformations.[1] This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals. The strategic placement of the halogen atoms and the amino group allows for a hierarchical and regioselective functionalization, making it an invaluable intermediate in the synthesis of novel bioactive compounds, including potential antimicrobial and anticancer agents.[1]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. This section provides a summary of the key physicochemical and spectroscopic data for this compound.
| Property | Value | Source |
| CAS Number | 885453-49-6 | [3][4] |
| Molecular Formula | C₆H₄BrClFN | [3][4] |
| Molecular Weight | 224.46 g/mol | [3][4] |
| Appearance | Solid | [1] |
| Storage | Store in a dark place at room temperature. | [1] |
Spectroscopic Data:
-
¹H NMR: The aromatic region is expected to show two distinct signals, likely doublets or doublet of doublets, corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the neighboring halogen atoms. The protons of the amino group will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will display six signals for the aromatic carbons, with their chemical shifts dictated by the substitution pattern. The carbon atoms directly attached to the halogens and the amino group will show characteristic shifts.
Synthesis of this compound
The efficient synthesis of this compound is a critical first step for its utilization as a building block. A common synthetic strategy involves the sequential halogenation of a readily available starting material, such as 2-chloro-6-fluoroaniline. The amino group's directing effects and the reaction conditions are carefully controlled to achieve the desired regioselectivity.
A Representative Synthetic Approach:
A plausible synthetic route starts with the bromination of 2-chloro-6-fluoroaniline. The amino group is a strong activating group and an ortho-, para-director. Since the ortho positions are already substituted, bromination is expected to occur at the para position.
Sources
The Emergence of a Key Building Block: A Technical Guide to 4-Bromo-2-chloro-6-fluoroaniline
Foreword: The Unsung Importance of Halogenated Anilines
In the vast landscape of organic chemistry, the aniline scaffold stands as a cornerstone, a foundational structure from which countless dyes, pharmaceuticals, and materials have been built. The strategic placement of halogen atoms onto this deceptively simple aromatic amine unlocks a world of synthetic versatility, enabling chemists to fine-tune electronic properties and create intricate molecular architectures. This guide delves into the specifics of one such powerful building block: 4-Bromo-2-chloro-6-fluoroaniline. While its formal "discovery" is not marked by a singular, celebrated publication, its history is written in the patents and laboratory notebooks of scientists who have utilized its unique reactivity to drive innovation in drug discovery and materials science. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not just protocols, but a deeper understanding of the causality behind the experimental choices that leverage the full potential of this versatile molecule.
A Historical Perspective: From Aniline Dyes to Precision Intermediates
The story of this compound is intrinsically linked to the broader history of substituted anilines. Aniline itself was first isolated in 1826 by Otto Unverdorben through the distillation of indigo.[1][2] Its true potential, however, was unleashed in 1856 with William Henry Perkin's accidental synthesis of mauveine, the first synthetic dye, from aniline. This sparked the birth of the synthetic dye industry and ignited intensive research into aniline and its derivatives.[1]
The late 19th and early 20th centuries saw the application of aniline derivatives shift towards medicine, with the development of the first synthetic analgesics like acetanilide, a direct descendant of aniline.[1] This era established a critical precedent: the modification of the aniline core could impart profound biological activity.
The 20th century witnessed a paradigm shift towards rational drug design, where specific, highly functionalized intermediates were required to construct complex and targeted therapeutics. It is within this context that polysubstituted anilines, such as this compound, emerged. While a definitive first synthesis is not readily found in seminal, standalone publications, its appearance in chemical supplier catalogs and patent literature from the late 20th and early 21st centuries points to its rise as a valuable, commercially available building block. Its utility is not in its own end-use, but in the potential it unlocks for creating more complex molecules.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves a multi-step process that leverages the directing effects of the substituents on the aniline ring. A common and logical synthetic route begins with a readily available starting material, such as 2-fluoroaniline, and proceeds through sequential halogenation steps.
A Representative Synthetic Pathway
A plausible and efficient synthesis is outlined in the following workflow, which is adapted from principles described in the patent literature for related compounds.[3] This pathway ensures regioselective introduction of the halogen atoms.
Caption: A representative synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for the synthesis of this compound, based on established chemical principles for halogenation of anilines.
Step 1: Bromination of 2-Fluoroaniline to yield 4-Bromo-2-fluoroaniline
-
In a reaction vessel equipped with a stirrer and a temperature probe, dissolve 2-fluoroaniline in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature does not exceed 10 °C. The ortho- and para-directing activating effect of the amino group, combined with the deactivating and ortho-, para-directing effect of the fluorine, directs the bulky bromine atom to the less sterically hindered para position.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromo-2-fluoroaniline.
Step 2: Chlorination of 4-Bromo-2-fluoroaniline to yield this compound
-
Dissolve the crude 4-bromo-2-fluoroaniline in DMF.
-
To this solution, add N-chlorosuccinimide (NCS). The strong activating effect of the amino group directs the incoming chlorine electrophile to one of the ortho positions. The presence of the fluorine at one ortho position sterically and electronically favors chlorination at the other ortho position (position 6).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent, wash the organic phase, dry it, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 885453-49-6 | |
| Molecular Formula | C₆H₄BrClFN | |
| Molecular Weight | 224.46 g/mol | |
| Appearance | Typically a solid | [1] |
| Storage | Store in a dark place at room temperature | [1] |
Spectroscopic Data: The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show distinct signals for the aromatic protons, with coupling patterns influenced by the adjacent halogen atoms. The amino protons will typically appear as a broad singlet.
-
¹³C NMR spectroscopy will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens and the amino group.
-
¹⁹F NMR spectroscopy will show a singlet for the fluorine atom, providing a clear diagnostic peak.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms, which is a powerful tool for confirming the presence of these halogens.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, as well as bands corresponding to the C-N, C-halogen, and aromatic C-H and C=C bonds.
Applications in Research and Development
The trifecta of halogen substituents on the aniline ring makes this compound a highly versatile intermediate in several areas of chemical research and development.[1] The different reactivities of the C-Br, C-Cl, and C-F bonds, as well as the nucleophilicity of the amino group, allow for a wide range of selective chemical transformations.
Pharmaceutical Synthesis
The primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of multiple halogen atoms provides several strategic advantages:
-
Scaffold for Drug Candidates: The substituted aniline core is a common motif in many biologically active molecules. This compound serves as a starting point for building more complex structures.
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve binding affinity, and increase lipophilicity, all of which are critical parameters in drug design.
-
Site for Further Functionalization: The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of a wide variety of substituents. This enables the rapid generation of libraries of compounds for screening and lead optimization.
Research has indicated that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that derivatives of this compound could be promising candidates for further investigation in these therapeutic areas.[1]
Agrochemicals
The biological activity of halogenated aromatic compounds extends to the agrochemical sector. Derivatives of this compound are explored for their potential as active ingredients in pesticides and herbicides.[1] The specific substitution pattern can be tailored to target particular pests or weeds while minimizing off-target effects.
Materials Science
In the realm of materials science, this compound holds promise for the development of advanced materials with tailored electronic and optical properties.[1] The incorporation of this fluorinated and halogenated building block into polymers or organic electronic materials can influence properties such as conductivity, thermal stability, and photoluminescence.
Conclusion and Future Outlook
This compound represents a prime example of a chemical intermediate that, while not a household name, is a critical enabler of scientific progress. Its value lies in its synthetic flexibility, offering a pre-functionalized scaffold upon which chemists can build the next generation of pharmaceuticals, agrochemicals, and advanced materials. As the demand for more sophisticated and precisely tailored molecules continues to grow, the importance of such versatile building blocks will only increase. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this and related compounds, as well as exploring new and innovative applications for its derivatives.
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An In-Depth Technical Guide to the Preliminary Investigation of 4-Bromo-2-chloro-6-fluoroaniline Derivatives
Abstract
This technical guide provides a comprehensive framework for the preliminary investigation of derivatives synthesized from 4-Bromo-2-chloro-6-fluoroaniline. This tri-halogenated aniline is a versatile scaffold in medicinal chemistry and materials science, offering multiple reactive sites for diversification.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic derivatization, purification, and characterization. It details step-by-step protocols for key transformations such as N-acylation and Suzuki-Miyaura cross-coupling, explains the scientific rationale behind experimental choices, and provides workflows for structural elucidation.
Introduction
Halogenated anilines are privileged structures in modern organic synthesis, serving as foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][3] The strategic placement of halogen atoms provides chemists with versatile handles for subsequent chemical modifications, most notably through cross-coupling reactions.[3][4] The subject of this guide, this compound, is a particularly valuable starting material. Its unique substitution pattern offers three distinct halogen atoms, each with differential reactivity, alongside a nucleophilic amino group. This arrangement allows for a high degree of synthetic control, enabling the regioselective construction of complex molecular architectures.
Derivatives of this and similar scaffolds have shown potential as antimicrobial and anticancer agents and are used in the synthesis of compounds targeting specific biological pathways, such as bradykinin B1 receptor antagonists for managing chronic pain.[1][2] This guide aims to equip researchers with the foundational knowledge and practical protocols necessary to efficiently explore the chemical space around this promising core, thereby accelerating discovery and development programs.
Section 1: Core Reagent Profile: this compound
A thorough understanding of the starting material is critical for experimental success. This section outlines the key physicochemical properties and safety considerations for this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 885453-49-6 | [5][6] |
| Molecular Formula | C₆H₄BrClFN | [5][6] |
| Molecular Weight | 224.46 g/mol | [1][5][6] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [5] |
Safety and Handling
As with all halogenated aromatic compounds, this compound and its derivatives must be handled with appropriate care in a well-ventilated chemical fume hood.[7][8]
-
Hazards: This class of compounds is generally harmful if swallowed, inhaled, or in contact with skin.[8][9] They can cause skin, eye, and respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. For handling fine powders, a dust mask or respirator is recommended.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 2: Synthetic Derivatization Strategies
The reactivity of this compound is dominated by two key features: the nucleophilic amino group and the carbon-halogen bonds. The bromine atom at the 4-position is the most susceptible to palladium-catalyzed cross-coupling reactions, providing a reliable starting point for diversification.
N-Functionalization: Acylation
N-acylation is a fundamental first step in the derivatization of anilines. It serves multiple purposes: it can act as a protecting group to prevent unwanted side reactions, modulate the electronic properties of the aromatic ring, and introduce a functional handle that may be integral to the biological activity of the final molecule.[11]
The reaction of an aniline with an acylating agent like acetic anhydride or an acyl chloride forms a stable amide.[11][12] This transformation is typically facilitated by a base to neutralize the acidic byproduct (e.g., HCl or acetic acid).[4] While strong bases can be used, a milder base like sodium acetate is often sufficient and prevents potential side reactions. The reaction is robust and generally proceeds to high conversion at room temperature.[11][13]
This protocol is a representative procedure and may require optimization for specific substrates.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in 10 mL of a suitable solvent like water or acetonitrile.[4][13]
-
Acidification (for water): If using water, add concentrated hydrochloric acid (0.9 mmol, 0.9 equiv.) to form the soluble aniline hydrochloride salt.[4][13]
-
Reagent Addition: While stirring, add acetic anhydride (1.2 mmol, 1.2 equiv.).[11][13]
-
Base Addition: Immediately add a solution of sodium acetate (1.5 mmol, 1.5 equiv.) in 3 mL of water.[4][13] A precipitate of the N-acetylated product should form.
-
Reaction: Continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.[4][13]
-
Purification: Wash the collected solid with cold water and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[4]
Caption: General workflow for the N-acylation of the core aniline.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds.[14][15] In the context of this compound, the C-Br bond is significantly more reactive than the C-Cl bond under standard palladium catalysis conditions, allowing for selective functionalization at the 4-position.
The reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the aryl-bromide bond.[16][17] A phosphine ligand (e.g., SPhos, XPhos) is crucial to stabilize the palladium center and facilitate the catalytic cycle.[14][18] A base (e.g., K₃PO₄, K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[17][19] The final step, reductive elimination, yields the biaryl product and regenerates the Pd(0) catalyst.[16] The choice of solvent (often a mixture of an organic solvent like dioxane with water) and temperature is critical for balancing reactant solubility and reaction rate.[14]
This protocol is a representative procedure for coupling with an arylboronic acid and must be performed under an inert atmosphere (Nitrogen or Argon).
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the N-protected this compound derivative (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[14]
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) and add this mixture to the Schlenk flask.[14]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v, 5-10 mL) via syringe.[14]
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Characterization and Purification of Derivatives
Confirming the identity and purity of newly synthesized derivatives is a critical, multi-step process. A systematic workflow ensures that subsequent biological testing or further synthetic steps are based on reliable material.
General Purification Workflow
Post-reaction, the crude product is rarely pure enough for immediate use. A standard purification workflow involves an initial extraction followed by chromatography.
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A Senior Application Scientist's Guide to 4-Bromo-2-chloro-6-fluoroaniline: From Sourcing to Synthesis
For research, development, and manufacturing scientists in the pharmaceutical and specialty chemical industries, the quality and reliable supply of complex intermediates are paramount. 4-Bromo-2-chloro-6-fluoroaniline (CAS No. 885453-49-6) is a key halogenated building block, prized for its utility in constructing novel molecular architectures.[1][2] This guide provides an in-depth technical overview of this compound, covering commercial sourcing, quality control, safe handling, and a practical application workflow.
Compound Profile: this compound
This compound is a tri-substituted aniline derivative featuring bromine, chlorine, and fluorine atoms. This specific arrangement of halogens on the aniline ring offers distinct reactive sites, enabling chemists to perform selective and versatile chemical transformations.[2] Its unique electronic and steric properties make it a valuable precursor in the synthesis of complex organic molecules, particularly in the development of agrochemicals and active pharmaceutical ingredients (APIs).[1][3]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 885453-49-6 | [1][4][5][6][7] |
| Molecular Formula | C₆H₄BrClFN | [1][4][5] |
| Molecular Weight | 224.46 g/mol | [1][4][5] |
| IUPAC Name | This compound | [1][4] |
| Appearance | Solid, typically a powder | [8] |
| Storage | Sealed in a dry place at room temperature | [1][6] |
Commercial Sourcing and Supplier Overview
The procurement of high-purity this compound is critical for reproducible research and manufacturing outcomes. Several reputable chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is essential to consider not just the price, but also the available purity grades, lot-to-lot consistency, and the comprehensiveness of the supplied analytical documentation (e.g., Certificate of Analysis).
Selected Commercial Suppliers:
| Supplier | Product Number (Example) | Typical Purity | Notes |
| Biosynth | KKB45349 | ≥97% | Offers the product for pharmaceutical testing and provides a price match guarantee. |
| Santa Cruz Biotechnology | sc-221775 | Not specified | Marketed for proteomics research; researchers should refer to the lot-specific Certificate of Analysis.[5] |
| BLD Pharm | BD138856 | ≥97% | Provides access to analytical data such as NMR, HPLC, and LC-MS online.[7] |
| Sunway Pharm Ltd. | CB17959 | 97% | Offers various quantities from 1g to 25g with pricing available online.[6] |
| Smolecule | S670896 | Not specified | Highlights its use as an intermediate in pharmaceuticals, agrochemicals, and material science.[1] |
| Merck (Sigma-Aldrich) | Not specified | Not specified | Lists the compound in its catalog.[9] |
Note: Availability, purity, and product codes are subject to change. Always verify with the supplier directly.
Quality Control: A Self-Validating System
Ensuring the identity and purity of this compound is a cornerstone of its effective use. A robust quality control (QC) workflow validates the material's integrity. For a compound like this, a multi-technique approach is non-negotiable.
Core Analytical Techniques
Modern analytical chemistry provides a powerful toolkit for the characterization of chemical intermediates.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Quantitative NMR (qNMR) can also serve as a powerful alternative to chromatography for assay determination, offering an absolute quantification method.[10][11] The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, with splitting patterns influenced by the fluorine, chlorine, and bromine substituents.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse for purity assessment, capable of separating the main compound from process-related impurities or degradation products.[10] A validated HPLC method is essential for determining the purity percentage reported on a Certificate of Analysis.
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound and helps in the structural elucidation of unknown impurities.[10]
Experimental Protocol: Purity Determination by HPLC
This protocol outlines a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for assessing the purity of substituted anilines. Method optimization will be required for specific impurity profiles.
Objective: To determine the purity of a this compound sample by calculating the area percentage of the main peak.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for pH adjustment)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water (add 0.1% formic acid if needed to improve peak shape).
-
Mobile Phase B: Acetonitrile (add 0.1% formic acid if needed).
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 10 mL to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or a wavelength determined by UV-Vis scan)
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 50% B
-
18.1-25 min: Re-equilibrate at 50% B
-
-
-
Analysis & Calculation:
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Safety, Handling, and Storage
Substituted anilines require careful handling due to their potential toxicity.[12][13]
-
Hazard Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[8][13]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[12][13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][12][14]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8][12]
-
Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[8][12]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13]
Application Workflow: Synthesis of a Hypothetical Pharmaceutical Intermediate
The true value of a building block like this compound is demonstrated in its synthetic applications. Halogenated anilines are common starting materials in cross-coupling reactions to form C-N or C-C bonds, which are fundamental transformations in drug discovery. A common synthetic route involves the protection of the aniline's amino group, followed by a cross-coupling reaction, and subsequent deprotection.
The following diagram illustrates a conceptual workflow for using this compound in a Suzuki coupling reaction, a widely used method for forming biaryl compounds.
Caption: Conceptual workflow for a Suzuki coupling reaction.
This pathway leverages the bromine atom as the reactive site for the palladium-catalyzed cross-coupling. The amino group is protected to prevent it from interfering with the catalytic cycle. This type of transformation is crucial in synthesizing compounds for various therapeutic areas, including kinase inhibitors and receptor antagonists.[2][3]
References
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This compound | C6H4BrClFN | CID 20434620 - PubChem. National Center for Biotechnology Information. [Link]
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The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis. Medium. [Link]
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Advanced Analytical Techniques for Quality Control in GMP Synthesis - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
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High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF - ResearchGate. ResearchGate. [Link]
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents.
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Almac Voice - QNMR – a modern alternative to HPLC. Almac Group. [Link]
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High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization - Sultan Qaboos University House of Expertise. Sultan Qaboos University. [Link]
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safety and handling precautions for 4-Bromo-2-chloro-6-fluoroaniline
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-chloro-6-fluoroaniline
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 885453-49-6), a halogenated aniline derivative increasingly utilized as a key building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical research.[1][2] Given its classification and potential hazards, a thorough understanding and implementation of rigorous safety measures are paramount for all laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into risk mitigation, proper handling, and emergency response.
Compound Profile and Hazard Identification
This compound is a solid, typically a white to light yellow powder or crystal.[3] Its multifaceted reactivity, stemming from the distinct halogen substituents on the aniline ring, makes it a valuable intermediate.[1] However, like many halogenated anilines, it presents significant health and safety concerns that necessitate careful management.
The primary hazards associated with this compound involve acute toxicity through multiple routes of exposure, as well as severe irritation to the skin and eyes.[4] The Globally Harmonized System (GHS) provides a standardized framework for understanding these risks.
GHS Hazard Classification Summary
The following table summarizes the aggregated GHS classifications for this compound. It is critical to note that these classifications compel the use of stringent engineering controls and personal protective equipment.
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
Data synthesized from aggregated GHS information.[4]
The Causality of Safety: Engineering Controls and PPE
The principle of ALARA (As Low As Reasonably Achievable) must govern all work with this compound. The primary routes of exposure—inhalation of dust, skin contact, and eye contact—must be systematically eliminated through a combination of engineering controls and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The causality for mandating robust engineering controls lies in the compound's physical state as a powder and its inhalation toxicity.[4] Fine powders can be easily aerosolized during routine handling, such as weighing or transferring, creating a significant respiratory hazard.
-
Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood provides constant negative pressure to draw dust and vapors away from the operator's breathing zone.
-
Ventilation: The laboratory must be equipped with general exhaust ventilation that ensures multiple air changes per hour, preventing the accumulation of chemical dust or vapors in the ambient environment.[6]
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination. This area should be clearly labeled.
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for engineering controls but is essential for protecting against accidental contact. The selection of PPE is directly dictated by the compound's hazard profile: skin and eye irritant, and harmful upon skin absorption.[4][7]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] Given the risk of splashes and fine dust, a face shield worn over the safety goggles is strongly recommended, especially during bulk transfers or when cleaning up spills.[8]
-
Gloves: Standard nitrile gloves may not be sufficient for prolonged contact. It is imperative to wear chemical-resistant gloves.[9] Always check the manufacturer's glove compatibility data. A double-gloving strategy (wearing two pairs of gloves) is a prudent measure to protect against tears and contamination during glove removal. Gloves must be disposed of immediately after handling the compound.
-
Protective Clothing: A flame-resistant lab coat is required. To prevent skin exposure, all skin on the arms must be covered.[9] For larger-scale operations, a chemical-resistant apron or coveralls should be considered.[8]
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a ventilation failure or a large spill, a NIOSH-approved respirator with a P100 (particulate) filter is necessary.[10]
Standard Operating Procedures: A Self-Validating System
Adherence to validated protocols is the cornerstone of laboratory safety. The following procedures are designed to be self-validating, minimizing the potential for error and exposure.
Safe Handling Protocol for Solid this compound
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, containers) within the hood.
-
Don PPE: Put on all required PPE as detailed in Section 2.2.
-
Weighing and Transfer: Perform all weighing operations within the fume hood. To minimize dust generation, handle the solid gently without scooping or dropping it from a height. Use a weigh boat or glassine paper.
-
Container Management: Keep the primary container of the chemical tightly closed when not in use.[11]
-
Post-Handling: After use, carefully clean all equipment. Decontaminate the designated work area within the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water after exiting the lab.[5]
Storage Requirements
Improper storage can lead to degradation and presents a safety hazard. The following conditions are mandatory:
-
Container: Store in a tightly closed, properly labeled container.[11]
-
Environment: The storage area must be a cool, dry, and well-ventilated place, away from incompatible substances.[6][11]
-
Incompatibilities: Avoid storage near strong oxidizing agents, acids, acid anhydrides, and chloroformates, as these can lead to vigorous or hazardous reactions.[6][12]
-
Atmosphere: Store in an inert atmosphere (e.g., under argon or nitrogen) and protect from light to maintain chemical integrity.[12][13]
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of safety equipment.
Accidental Exposure Response
The following diagram outlines the critical decision-making workflow in the event of an accidental exposure.
Caption: Workflow for responding to accidental exposure.
First Aid Measures - Detailed Steps:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14][15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[15] Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[14] Rinse the mouth thoroughly with water and seek immediate medical attention.[15]
Laboratory Spill Response Protocol (Small Scale, <5g)
-
Evacuate and Alert: Alert personnel in the immediate vicinity. If the spill is outside of a fume hood, evacuate the lab.
-
Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the fume hood is operational).[11]
-
Don PPE: Wear appropriate PPE, including a respirator if the spill is outside of containment.[11]
-
Containment & Cleanup: Do NOT use water. Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[16] Carefully sweep up the material using spark-proof tools and place it into a suitable, labeled, and sealed container for hazardous waste.[6][17]
-
Decontamination: Clean the spill area with a cloth dampened with soap and water, and then wipe dry. Place all cleaning materials into the hazardous waste container.
-
Documentation: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5]
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Do not mix with other waste streams unless directed by your institution's EHS guidelines.[5]
-
Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]
Toxicological and Reactivity Profile
Halogenated anilines can cause systemic toxicity. While specific toxicological data for this compound is limited, related compounds are known to cause methemoglobinemia, where the blood's ability to carry oxygen is reduced.[5] This reinforces the need to prevent exposure through all routes.
Upon thermal decomposition, this compound may release hazardous gases, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[6][11]
By understanding the inherent risks and diligently applying the multi-layered safety protocols outlined in this guide, researchers can handle this compound effectively and safely, ensuring both personal well-being and the integrity of their scientific work.
References
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. Available at: [Link]
-
PubChem. This compound | C6H4BrClFN | CID 20434620. Available at: [Link]
-
PubChem. 2-Bromo-4-chloro-6-fluoroaniline | C6H4BrClFN | CID 2736222. Available at: [Link]
-
CUNY. Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]
-
Chemwish. The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis. Available at: [Link]
-
PubChem. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703. Available at: [Link]
-
US EPA. Personal Protective Equipment. Available at: [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Regioselective Synthesis of 4-Bromo-2-chloro-6-fluoroaniline
Introduction: The Strategic Value of Tri-Halogenated Anilines
4-Bromo-2-chloro-6-fluoroaniline is a highly functionalized aromatic intermediate of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring three different halogens on an aniline scaffold, provides a versatile platform for developing complex molecular architectures. The bromine atom serves as a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chlorine and fluorine atoms modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds.[3][4] This makes it an invaluable building block for the synthesis of novel pharmaceutical agents, including potential kinase inhibitors, receptor antagonists, and agrochemicals.[2]
This application note provides a comprehensive, two-step protocol for the synthesis of this compound starting from the commercially available o-fluoroaniline. The synthetic strategy is designed for high regioselectivity, addressing the challenge of controlling electrophilic aromatic substitution on a highly activated aniline ring. We will first detail the selective ortho-chlorination of 2-fluoroaniline to yield the 2-chloro-6-fluoroaniline intermediate, followed by a subsequent para-bromination to obtain the final product. This guide emphasizes the rationale behind procedural choices, robust safety protocols, and methods for purification and characterization.
Overall Reaction Scheme
The synthesis proceeds in two sequential electrophilic aromatic substitution reactions:
Step 1: Chlorination
o-Fluoroaniline → 2-Chloro-6-fluoroaniline
Step 2: Bromination
2-Chloro-6-fluoroaniline → this compound
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Purity | Supplier | Notes |
| o-Fluoroaniline (2-Fluoroaniline) | 348-54-9 | ≥99% | Major Supplier | Toxic, handle with care.[5] |
| N-Chlorosuccinimide (NCS) | 128-09-6 | ≥98% | Major Supplier | Corrosive, moisture-sensitive.[6][7][8] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, ≥99.8% | Major Supplier | Reproductive toxin. |
| Bromine (Br₂) | 7726-95-6 | ≥99.5% | Major Supplier | Highly corrosive and toxic.[9][10][11][12][13] |
| Glacial Acetic Acid | 64-19-7 | ACS Grade | Major Supplier | Corrosive. |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Major Supplier | Volatile, suspected carcinogen. |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Major Supplier | Flammable. |
| Hexanes | 110-54-3 | ACS Grade | Major Supplier | Flammable, neurotoxin. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Saturated Solution | Major Supplier | |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Saturated Solution | Major Supplier | For quenching bromine. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous | Major Supplier | Drying agent. |
| Silica Gel | 63231-67-4 | 60 Å, 230-400 mesh | Major Supplier | For column chromatography. |
Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer with heating plate
-
Reflux condenser and nitrogen inlet adapter
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, lab coat.
Safety and Handling: A Critical Overview
Handling halogenated compounds and strong electrophiles requires strict adherence to safety protocols. All steps must be performed in a well-ventilated chemical fume hood.
-
o-Fluoroaniline: Toxic if swallowed, inhaled, or absorbed through the skin.[14][15][16] It is a suspected carcinogen.[17][18] Avoid all personal contact.
-
N-Chlorosuccinimide (NCS): A corrosive solid that can cause severe skin and eye burns.[6][8][19] It is harmful if swallowed and moisture-sensitive.[7][20] Handle in a dry environment.
-
Bromine (Br₂): Extremely corrosive and toxic.[9][10] Contact with liquid or vapor can cause severe burns to the skin, eyes, and respiratory tract.[11][12][13] Inhalation can lead to pulmonary edema.[9] Always use a syringe or cannula for transfer and have a sodium thiosulfate solution ready for quenching spills.
-
Solvents: DMF, DCM, and Acetic Acid are hazardous. Consult their respective Safety Data Sheets (SDS) before use.
The logical flow for handling these hazardous materials is outlined below.
Caption: Workflow for ensuring safety during the synthesis protocol.
Detailed Experimental Protocol
Part A: Synthesis of 2-Chloro-6-fluoroaniline (Intermediate)
Rationale: The first step involves the chlorination of 2-fluoroaniline. The powerful ortho-, para-directing amino group dominates the weaker directing effect of the fluorine. To achieve chlorination at the C6 position (ortho to -NH₂), a mild and selective chlorinating agent is required. N-Chlorosuccinimide (NCS) in a polar aprotic solvent like DMF is an excellent choice as it minimizes over-chlorination and side reactions compared to harsher reagents like chlorine gas.
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Addition: In the fume hood, charge the flask with o-fluoroaniline (11.1 g, 100 mmol) and anhydrous DMF (100 mL). Stir the mixture under a nitrogen atmosphere until the aniline is fully dissolved.
-
Chlorination: Cool the solution to 0-5 °C using an ice-water bath. Add N-Chlorosuccinimide (13.35 g, 100 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexanes:EtOAc eluent system.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-cold water. A precipitate or oil may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with saturated sodium bicarbonate solution (1 x 100 mL) to remove any acidic byproducts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will likely be a dark oil containing the desired 2-chloro-6-fluoroaniline and the isomeric 4-chloro-2-fluoroaniline. Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes.
-
Characterization: Combine the fractions containing the desired product (typically the major isomer) and remove the solvent in vacuo to yield 2-chloro-6-fluoroaniline as a pale yellow oil or low-melting solid.
Part B: Synthesis of this compound (Final Product)
Rationale: The intermediate, 2-chloro-6-fluoroaniline, is now subjected to bromination. The C4 position is para to the highly activating amino group, making it the most electronically favorable site for the second electrophilic substitution. Bromine in acetic acid is a classic and effective reagent system for this transformation. Acetic acid serves as a polar solvent and helps to moderate the reactivity of the bromine.
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, add the purified 2-chloro-6-fluoroaniline (14.5 g, 100 mmol, assuming 100% yield from Part A) and 150 mL of glacial acetic acid. Stir until dissolved.
-
Reagent Preparation: In a separate beaker, carefully prepare a solution of Bromine (16.0 g, 5.1 mL, 100 mmol) in 50 mL of glacial acetic acid. Caution: Perform this in the back of the fume hood, wearing appropriate PPE. Bromine is highly corrosive.[9][11][13]
-
Bromination: Cool the aniline solution to 10-15 °C. Transfer the bromine solution to the dropping funnel and add it dropwise to the reaction flask over 1 hour, maintaining the internal temperature below 20 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (4:1 Hexanes:EtOAc) until the intermediate is consumed.
-
Quenching: Carefully pour the reaction mixture into 600 mL of an ice-water slurry. A precipitate should form. Cautiously add saturated sodium thiosulfate solution until the orange/red color of excess bromine is discharged.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious of gas evolution (CO₂). Continue adding until the pH of the solution is ~7-8.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.[17][21] Halogenated anilines can be prone to discoloration from aerial oxidation, which can be minimized by storing the product under an inert atmosphere in a cool, dark place.[17]
-
Characterization: Dry the purified product under vacuum. The final product should be characterized by melting point, NMR, and MS to confirm its identity and purity.[22][23][24][25]
Overall Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Expected Results
This protocol is designed to provide the target compound in good yield and high purity.
| Parameter | Step 1: Chlorination | Step 2: Bromination |
| Starting Material | o-Fluoroaniline | 2-Chloro-6-fluoroaniline |
| Expected Yield | 60-75% (after chromatography) | 75-85% (after recrystallization) |
| Physical Appearance | Pale yellow oil or solid | Off-white to tan crystalline solid |
| Molecular Formula | C₆H₅ClFN | C₆H₄BrClFN |
| Molecular Weight | 145.56 g/mol | 224.46 g/mol [24][25] |
Troubleshooting
-
Low Yield in Step 1: May be due to incomplete reaction or formation of multiple isomers. Ensure NCS is added slowly at low temperature. Column chromatography must be performed carefully to separate isomers.
-
Poly-bromination in Step 2: If more than one equivalent of bromine is used or the reaction temperature is too high, dibromination can occur. Ensure accurate stoichiometry and temperature control.
-
Product Discoloration: Anilines are susceptible to air oxidation.[17] Perform the final purification steps efficiently and dry/store the final product under an inert atmosphere (nitrogen or argon) away from light. If significant color persists, a charcoal treatment during recrystallization may be effective.[21]
References
- Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
- Chemistry For Everyone. (2025, April 19). Is Bromine Harmful? YouTube.
- Santa Cruz Biotechnology.
- Benchchem.
- Benchchem.
- Fisher Scientific.
- Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.
- Cole-Parmer.
- Smolecule. (2023, August 17). 3-Bromo-2-chloro-6-fluoroaniline.
- New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.
- Nanjing Suru Chemical Co., Ltd. N chlorosuccinimide sds Manufacturer & Supplier in China.
- Centers for Disease Control and Prevention (CDC). (2024, September 6). Bromine | Chemical Emergencies.
- CDH Fine Chemical.
- Fisher Scientific. (2007, December 10).
- National Oceanic and Atmospheric Administr
- Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
- Apollo Scientific. (2023, July 7).
- BLD Pharm. 885453-49-6|this compound.
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- Cole-Parmer.
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Harnessing the Reactivity of 4-Bromo-2-chloro-6-fluoroaniline in Nucleophilic Aromatic Substitution
An Application Guide for Researchers
Abstract
4-Bromo-2-chloro-6-fluoroaniline (CAS No. 885453-49-6) is a tri-halogenated aromatic amine that serves as a highly versatile and valuable building block in modern synthetic chemistry.[1] Its unique substitution pattern, featuring three distinct halogen atoms and an activating amino group, provides a platform for complex molecular engineering, particularly in the fields of pharmaceutical and agrochemical development.[1][2] This guide provides an in-depth analysis of the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying mechanistic principles that govern its reactivity, discuss the regioselectivity of substitution, and provide detailed, field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel chemical entities.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Key Properties
| Property | Value | Reference(s) |
| CAS Number | 885453-49-6 | [3] |
| Molecular Formula | C₆H₄BrClFN | [4] |
| Molecular Weight | 224.46 g/mol | [3] |
| Physical State | Solid | [1] |
| IUPAC Name | This compound | [3] |
| SMILES | C1=C(C=C(C(=C1F)N)Cl)Br | [3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
-
Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[3][5] It is known to cause serious skin and eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[6] Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8]
-
Handling: Avoid generating dust.[8] Ensure the work area is well-ventilated.[6] Wash hands and any exposed skin thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[6][9]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is dominated by its susceptibility to nucleophilic aromatic substitution. The presence of three electron-withdrawing halogen atoms sufficiently lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[2]
The SNAr Mechanism: An Overview
The SNAr reaction is a two-step process involving addition and elimination.[10]
-
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a halogen in this case). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This initial step is typically the rate-determining step of the reaction.[10]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substituted product.[10]
The presence of electron-withdrawing groups (like -F, -Cl, -Br) is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction.[11]
Regioselectivity: Which Halogen is Substituted?
In this compound, the nucleophile can theoretically attack the carbons at positions 2, 4, or 6. The most probable site of substitution is determined by a balance of two key factors:
-
Carbon Electrophilicity: The high electronegativity of fluorine makes the carbon atom at position 6 (C6) the most electron-deficient (electrophilic) site on the ring. This powerful inductive effect strongly favors nucleophilic attack at this position.
-
Leaving Group Ability: In SNAr reactions, the C-F bond is often the last to break in the elimination step due to its high bond strength. However, the rate-determining step is the initial attack, which is greatly accelerated by fluorine's ability to stabilize the intermediate. Therefore, fluorine is frequently the best leaving group in SNAr chemistry, contrary to what is observed in SN1 or SN2 reactions.[12]
Given these principles, substitution of the fluorine atom at the C6 position is the most likely outcome in a typical SNAr reaction with this compound. The chlorine at C2 is a secondary possibility, while the bromine at C4 is the least likely to be displaced under standard SNAr conditions.
Caption: Proposed SNAr Mechanism at the C6 Position
Application Protocols for SNAr Reactions
The following protocols are representative methods for performing nucleophilic aromatic substitution on this compound. They are designed to be self-validating and can be adapted for various nucleophiles.
General Experimental Workflow
A typical workflow for these reactions is straightforward and can be applied to a variety of scales.
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Application Notes and Protocols for the Use of 4-Bromo-2-chloro-6-fluoroaniline in Agrochemical Synthesis
Introduction: The Strategic Importance of Halogenated Anilines in Modern Crop Protection
4-Bromo-2-chloro-6-fluoroaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of advanced agrochemicals.[1] Its trifunctional halogen substitution pattern is not arbitrary; it is a carefully designed molecular scaffold that imparts desirable physicochemical properties to the final active ingredient. The presence and specific placement of bromine, chlorine, and fluorine atoms influence the molecule's steric and electronic properties, which in turn can enhance its biological activity, metabolic stability, and target specificity. This application note provides a detailed guide for researchers and scientists on the utilization of this compound in the synthesis of potent diamide insecticides, a class of compounds renowned for their efficacy against a range of chewing insect pests.[2][3][4][5]
Core Application: Synthesis of Diamide Insecticides
The primary application of this compound in the agrochemical sector is as a key intermediate for the production of N-phenyl pyrazole carboxamides, commonly known as diamide insecticides.[2][3][5] These insecticides, which include commercially significant products like chlorantraniliprole and cyantraniliprole, are potent and selective activators of insect ryanodine receptors (RyRs).[6][7] The activation of RyRs leads to an uncontrolled release of intracellular calcium stores in insect muscles, causing rapid paralysis and cessation of feeding, ultimately resulting in the death of the pest.[7] The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable toxicological profile for non-target organisms.[7]
Causality of Experimental Choices in Diamide Synthesis
The synthesis of diamide insecticides is a convergent process, typically involving the coupling of two key fragments: a substituted aniline and a pyrazole carboxylic acid derivative. The choice of this compound as the aniline component is strategic. The halogen substituents play several crucial roles:
-
Lipophilicity and Bioavailability: The presence of halogens increases the lipophilicity of the final molecule, which can enhance its ability to penetrate the waxy cuticle of insects and reach the target site.
-
Metabolic Stability: The carbon-halogen bonds are generally strong and less susceptible to metabolic degradation by detoxification enzymes within the insect, prolonging the active life of the insecticide.
-
Binding Affinity: The specific arrangement of the halogens on the phenyl ring can contribute to a precise three-dimensional conformation that optimizes binding to the ryanodine receptor, thereby increasing the intrinsic activity of the compound.
The general synthetic approach involves the formation of an amide bond between the amino group of this compound and the carboxyl group of a suitably substituted pyrazole carboxylic acid. This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species, such as an acid chloride.
Experimental Protocols
The following is a representative protocol for the synthesis of a novel N-(4-bromo-2-chloro-6-fluorophenyl) pyrazole carboxamide insecticide.
Part 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate
A common strategy for the synthesis of the required pyrazole carboxylic acid intermediate involves the reaction of a hydrazine with a β-ketoester. For this example, we will consider the synthesis of 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid, a key intermediate for many diamide insecticides.
Protocol for Synthesis of 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid:
This synthesis is a multi-step process that is well-documented in the chemical literature. A typical route starts from 2,3-dichloropyridine and involves hydrazinolysis, cyclization, bromination, and oxidation.
Part 2: Amide Coupling to Synthesize the Final Product
This part details the core reaction where this compound is coupled with the pre-synthesized pyrazole carboxylic acid chloride.
Protocol for the Synthesis of N-(4-bromo-2-chloro-6-fluorophenyl)-1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxamide:
Materials:
-
This compound
-
1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carbonyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acid Chloride: Dissolve 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carbonyl chloride (1.05 eq) in anhydrous dichloromethane and add it dropwise to the stirred aniline solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine its purity by HPLC.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Equivalents | CAS Number |
| This compound | 224.46 | 1.0 | 885453-49-6[8][9][10] |
| 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carbonyl chloride | ~320.35 | 1.05 | Not readily available |
| Triethylamine | 101.19 | 1.2 | 121-44-8 |
| Product | Expected Yield | Purity (Post-purification) |
| N-(4-bromo-2-chloro-6-fluorophenyl)-1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxamide | 75-90% | >98% |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a diamide insecticide.
Mode of Action Visualization
Caption: Mechanism of action of diamide insecticides on insect ryanodine receptors.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
References
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PubMed. Synthesis of insecticidal fluorinated anthranilic diamides. Available at: [Link]
-
PubMed. Synthesis and insecticidal activities of novel anthranilic diamides containing modified N-pyridylpyrazoles. Available at: [Link]
-
MDPI. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Available at: [Link]
-
MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]
-
MDPI. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Available at: [Link]
- Google Patents. M-diamide compound and preparation method therefor and use thereof.
-
JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
- Google Patents. A preparation method for m-diamide compounds.
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MDPI. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Available at: [Link]
- Google Patents. Preparation method for m-diamide compounds.
- Google Patents. Fluorophenyl pyrazol compounds.
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SciELO. Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Available at: [Link]
-
National Institutes of Health. 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile. Available at: [Link]
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-
ResearchGate. Syntheses and Biological Activities of Novel 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides. Available at: [Link]
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MDPI. Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides. Available at: [Link]
-
National Institutes of Health. 3-bromo-N-(4-chloro-2-methyl-6-((2H3)methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. Available at: [Link]
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Wikipedia. Chlorantraniliprole. Available at: [Link]
-
Wikipedia. Cyantraniliprole. Available at: [Link]
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The Strategic Utility of 4-Bromo-2-chloro-6-fluoroaniline in Modern Pharmaceutical Development: An Application Guide
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, halogenated anilines stand out for their versatility and the unique physicochemical properties they impart to target molecules. This guide provides an in-depth technical overview of 4-Bromo-2-chloro-6-fluoroaniline, a tri-substituted aniline derivative, and its applications as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of new medicines.
Introduction: The Significance of Polysubstituted Anilines
Polysubstituted anilines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates. The nature and position of substituents on the aniline ring profoundly influence the molecule's steric and electronic properties, which in turn dictate its reactivity and its potential for biological interactions. The presence of multiple halogen atoms, as in this compound, offers a powerful tool for fine-tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[1]
The strategic placement of bromine, chlorine, and fluorine atoms in this compound provides distinct reactive handles for a variety of chemical transformations. This allows for the controlled and sequential introduction of additional functionalities, making it a highly valuable and versatile building block in the synthesis of complex molecular architectures.[2]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis and for ensuring the quality and purity of the final product.
| Property | Value | Reference |
| CAS Number | 885453-49-6 | |
| Molecular Formula | C₆H₄BrClFN | |
| Molecular Weight | 224.46 g/mol | |
| Appearance | Solid | [3] |
| Storage | Store in a dark place at room temperature | [3] |
Note: Experimental data such as melting point and boiling point for this specific isomer are not widely reported in publicly available literature and should be determined experimentally.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, with coupling patterns influenced by the fluorine, chlorine, and bromine substituents. The amine protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the amino group.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-X (C-Br, C-Cl, C-F) stretching, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Synthesis of this compound: A Representative Protocol
Rationale Behind the Synthetic Strategy
The synthesis of polysubstituted anilines often requires a carefully planned sequence of reactions to achieve the desired substitution pattern. The directing effects of the substituents on the aromatic ring must be considered at each step. A common strategy involves the protection of the highly activating amino group, followed by sequential halogenation reactions, and finally deprotection to yield the target aniline.
Step-by-Step Experimental Protocol
Step 1: Protection of the Amino Group (Acetylation)
-
To a solution of 2-chloro-6-fluoroaniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add acetic anhydride (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(2-chloro-6-fluorophenyl)acetamide.
Step 2: Bromination
-
Dissolve the N-(2-chloro-6-fluorophenyl)acetamide (1 equivalent) from the previous step in a suitable solvent (e.g., glacial acetic acid or acetonitrile).
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution while stirring. The acetamido group directs the bromination to the para position.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude N-(4-bromo-2-chloro-6-fluorophenyl)acetamide.
Step 3: Deprotection (Hydrolysis)
-
To the crude N-(4-bromo-2-chloro-6-fluorophenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the hydrolysis by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.
-
Extract the product with an organic solvent, wash the organic layer with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude this compound.
Purification and Quality Control
The purity of this compound is crucial for its successful application in pharmaceutical synthesis. The following methods are recommended for purification and quality control.
Purification Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 5-20% ethyl acetate). The polarity can be adjusted based on TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Analytical Quality Control
| Analytical Technique | Purpose | Typical Parameters | Reference |
| HPLC | Purity assessment and quantification of impurities. | Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile in water; Detection: UV at 254 nm. | [6] |
| GC-MS | Identification of volatile impurities and confirmation of molecular weight. | Column: Capillary column (e.g., SE-54); Carrier Gas: Helium; Detection: Mass spectrometry. | [7] |
| NMR Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). | [8] |
Application in Pharmaceutical Synthesis: A Case Study Approach
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of various targeted therapies, including kinase inhibitors and receptor antagonists. The different halogen atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Representative Application: Synthesis of a Kinase Inhibitor Scaffold
Kinase inhibitors are a major class of targeted cancer therapies.[9] The aniline moiety is a common feature in many kinase inhibitors, as it can form crucial hydrogen bonds with the hinge region of the kinase active site. The following is a representative protocol for the synthesis of a substituted pyrimidine, a common core structure in many kinase inhibitors, using this compound.
Reaction: Suzuki Coupling
-
In a reaction vessel, combine this compound (1 equivalent), a suitable boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Potential Application in Bradykinin B1 Receptor Antagonists
The structurally related isomer, 2-Bromo-4-chloro-6-fluoroaniline, has been utilized in the synthesis of bradykinin B1 receptor antagonists, which are being investigated for the treatment of chronic pain and inflammation.[3] This highlights the potential of the this compound scaffold in the development of therapeutics targeting G-protein coupled receptors.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its unique polysubstituted pattern provides multiple reactive sites for further functionalization, enabling the construction of diverse molecular scaffolds. A thorough understanding of its synthesis, purification, and reactivity is essential for its effective application in drug discovery and development programs. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to leverage the potential of this important building block in the creation of next-generation therapeutics.
References
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The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis. (2025, November 11). Chemsino. [Link]
-
2-Bromo-4-chloro-6-fluoroaniline. PubChem. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Practical Synthesis of a Potent Bradykinin B(1) Antagonist via Enantioselective Hydrogenation of a Pyridyl N-acyl Enamide. PubMed. [Link]
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New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]
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The Chemistry Behind Success: Properties and Uses of 4-Bromo-2-fluoroaniline. Chemsino. [Link]
- Preparation method of 2-bromo-6-fluoroaniline.
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]
-
Synthesis and biological evaluation of bradykinin B(1)/B(2) and selective B(1) receptor antagonists. PubMed. [Link]
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HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]
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CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. Chesapeake Bay Program. [Link]
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Guide to Quality in Analytical Chemistry. Eurachem. [Link]
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Synthesis of 4-bromo-2-fluoroaniline. PrepChem. [Link]
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method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]
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(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]
-
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. PMC. [Link]
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4-Bromo-2-chloro-6-iodoaniline. SpectraBase. [Link]
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What are the new molecules for B1 receptor antagonists? Patsnap Synapse. [Link]
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Bradykinin receptors and their antagonists. PubMed. [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]
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Application Notes and Protocols: Regioselective Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-chloro-6-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of 4-Bromo-2-chloro-6-fluoroaniline
This compound (CAS 885453-49-6) is a tri-halogenated aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis.[1][2] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the precise construction of complex molecular architectures is paramount.[3][4] The aniline backbone is a common motif in pharmacologically active agents, and the presence of three distinct halogen atoms—bromine, chlorine, and fluorine—at specific positions offers a unique platform for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions.[1][3]
This guide provides a comprehensive overview and detailed protocols for leveraging the inherent reactivity differences of the carbon-halogen bonds in this compound. We will explore three of the most powerful palladium-catalyzed transformations—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to demonstrate how this substrate can be selectively converted into a diverse array of valuable intermediates.
Core Principle: Chemoselectivity in Polyhalogenated Arenes
The ability to perform selective cross-coupling on a polyhalogenated substrate is governed by the relative strengths of the carbon-halogen (C-X) bonds. The oxidative addition of the C-X bond to the palladium(0) catalyst is typically the rate-determining step in the catalytic cycle.[5] The bond dissociation energies follow a well-established trend: C-I < C-Br < C-Cl << C-F.[5][6]
This hierarchy dictates the following order of reactivity in palladium-catalyzed couplings: I > Br > Cl >> F .
For this compound, this principle allows for predictable and highly regioselective functionalization. Under standard, optimized conditions, the palladium catalyst will selectively activate the weakest carbon-halogen bond, which is the C-Br bond at the C4 position. The C-Cl bond remains intact for potential subsequent transformations under more forcing conditions, while the C-F bond is generally inert to these coupling reactions.[7]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for the synthesis of biaryl and vinyl-aryl structures, which are prevalent in many pharmaceutical agents and organic materials.[8] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[9][10]
Mechanistic Rationale
The catalytic cycle begins with the selective oxidative addition of the palladium(0) catalyst into the C-Br bond of this compound. Following this, transmetalation with a base-activated boronic acid and subsequent reductive elimination yields the desired biaryl product, regenerating the Pd(0) catalyst.[9]
Detailed Protocol: Synthesis of 2-Chloro-6-fluoro-4-(4-methoxyphenyl)aniline
Materials:
-
This compound (1.0 mmol, 224.5 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)[11]
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
1,4-Dioxane (8 mL) and Degassed Water (2 mL)
-
Schlenk flask, magnetic stirrer, condenser, inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ and PPh₃. Add this mixture to the main reaction flask.[11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add 1,4-dioxane and degassed water via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90 °C in a preheated oil bath for 12-18 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table outlines typical conditions for the regioselective Suzuki coupling at the C-Br position.
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 90-100 | 12-18 |
| 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME/H₂O | 85 | 16 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 12 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 24 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[12][13] This reaction couples an amine with an aryl halide, offering a significant improvement over classical methods.[12]
Mechanistic Rationale
The catalytic cycle is analogous to other cross-coupling reactions.[14] A key to success is the use of a strong, non-nucleophilic base to deprotonate the amine, facilitating its coordination to the palladium center. Bulky, electron-rich phosphine ligands are often essential to promote both the oxidative addition and the final reductive elimination steps, especially with less reactive aryl chlorides, though they are also highly effective for aryl bromides.[15]
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Application Notes and Protocols for the Selective Reduction of the Bromo Group in 4-Bromo-2-chloro-6-fluoroaniline
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the selective reduction of the bromo group in 4-Bromo-2-chloro-6-fluoroaniline to synthesize 2-chloro-6-fluoroaniline. This transformation is critical in the synthesis of various pharmaceutical and agrochemical compounds. This document explores the foundational principles of chemoselective dehalogenation, focusing on palladium-catalyzed hydrogenation as the primary and most efficient method. Detailed, step-by-step protocols for both classical catalytic hydrogenation and transfer hydrogenation are provided, alongside a discussion of reaction mechanisms, safety considerations, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically robust approach to this specific chemical transformation.
Introduction and Strategic Importance
This compound is a polyhalogenated aromatic compound that serves as a versatile building block in organic synthesis. The presence of multiple halogen atoms with differential reactivity allows for sequential, site-selective modifications. The carbon-bromine bond is significantly more susceptible to hydrogenolysis than the carbon-chlorine and carbon-fluorine bonds, enabling the selective removal of the bromo group. This chemoselectivity is rooted in the bond dissociation energies (BDEs) of the respective carbon-halogen bonds, with the C-Br bond being the weakest among them.
The product of this selective reduction, 2-chloro-6-fluoroaniline, is a key intermediate in the synthesis of a range of biologically active molecules. Therefore, a robust and high-yielding protocol for this transformation is of considerable interest to the drug development and fine chemicals industries.
The Principle of Selective Catalytic Dehalogenation
The selective reduction of aryl bromides in the presence of aryl chlorides is a well-established transformation, typically achieved through catalytic hydrogenation.[1][2][3] Palladium-based catalysts, particularly palladium on carbon (Pd/C), are highly effective for this purpose.[1][3] The generally accepted mechanism for catalytic hydrogenation on a metal surface involves a series of steps:
-
Adsorption of Reactants: Both the aryl halide and the hydrogen source (e.g., H₂ gas) adsorb onto the surface of the palladium catalyst.[1]
-
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming an organopalladium intermediate.
-
Hydrogenolysis: The organopalladium intermediate reacts with adsorbed hydrogen atoms (hydrides) on the catalyst surface.
-
Reductive Elimination: This step results in the formation of the C-H bond and regenerates the active palladium catalyst, releasing the dehalogenated product.
The higher reactivity of the C-Br bond compared to the C-Cl bond ensures that under controlled conditions, the bromo group is preferentially reduced.[2][3]
Primary Protocol: Catalytic Hydrogenation with Pd/C and H₂ Gas
This protocol is based on established methodologies for selective dehalogenation and is adapted from a patented procedure for the specific transformation of this compound.[4]
Materials and Equipment
-
This compound
-
5% or 10% Palladium on carbon (Pd/C)
-
Ethyl acetate or Ethanol (reagent grade)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH) solution (e.g., 20 wt%)
-
Hydrogen gas (H₂) cylinder with a regulator
-
High-pressure reaction vessel (autoclave) or a round-bottom flask with a hydrogen balloon setup
-
Magnetic stirrer with a hot plate
-
Inert gas (Nitrogen or Argon) supply
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Palladium on Carbon (Pd/C): Pd/C is highly flammable, especially when dry and in the presence of solvents and hydrogen.[5][6][7] Handle in an inert atmosphere (e.g., a glove box or under a stream of nitrogen). Do not allow the catalyst to dry completely during work-up.[5][6][7]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[5][6] Ensure the reaction is carried out in a well-ventilated fume hood, away from any ignition sources. The reaction vessel must be properly purged of air before introducing hydrogen.[5][6]
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Step-by-Step Experimental Protocol
-
Reactor Setup: Place a magnetic stir bar in a high-pressure reaction vessel.
-
Charging the Reactor:
-
Under a stream of inert gas (Nitrogen or Argon), add the 5% Pd/C catalyst (5-10% by weight relative to the starting material).[4]
-
In a separate flask, dissolve this compound (1.0 eq) in ethyl acetate or ethanol.
-
Add the solution of the starting material to the reaction vessel.
-
Add a base such as triethylamine (1.15-1.25 eq) or a 20 wt% sodium hydroxide solution (1.15-1.25 eq).[4] The base neutralizes the HBr formed during the reaction, which can otherwise poison the catalyst.
-
-
Inerting the System: Seal the reaction vessel and purge it with an inert gas (Nitrogen or Argon) three to five times to remove all oxygen.
-
Introducing Hydrogen: After purging with inert gas, carefully purge the vessel with hydrogen gas three times.
-
Reaction Conditions:
-
Pressurize the vessel with hydrogen gas (the pressure will depend on the equipment, but atmospheric pressure using a balloon is often sufficient for small-scale reactions).
-
Begin vigorous stirring.
-
Heat the reaction mixture to 50-60 °C.[4]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. This typically takes a few hours.[4]
-
Work-up:
-
Cool the reaction vessel to room temperature.
-
Carefully vent the excess hydrogen gas in a safe manner.
-
Purge the vessel with inert gas.
-
Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Crucially, do not allow the filter cake to dry. [5][6]
-
Wash the filter cake with additional solvent.
-
Quench the wet catalyst on the Celite® pad with water before disposal in a designated waste container.[6]
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4]
-
-
Purification: The crude 2-chloro-6-fluoroaniline can be purified by vacuum distillation or recrystallization to obtain the final product.[4]
Alternative Protocol: Catalytic Transfer Hydrogenation
For laboratories not equipped for high-pressure hydrogenations, or for smaller-scale reactions, catalytic transfer hydrogenation offers a convenient alternative.[8][9][10][11] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst. Ammonium formate is a commonly used, efficient, and inexpensive hydrogen donor.[8][10][11]
Materials
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and methanol or ethanol.
-
Addition of Reagents: Add ammonium formate (3-5 eq) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.
-
Work-up and Purification: The work-up and purification steps are identical to those described in the classical hydrogenation protocol (Section 3.3, steps 7 and 8).
Comparative Data and Method Selection
| Parameter | Catalytic Hydrogenation (H₂ gas) | Catalytic Transfer Hydrogenation |
| Hydrogen Source | H₂ gas | Ammonium formate, Sodium formate, etc. |
| Equipment | Autoclave or H₂ balloon setup | Standard reflux apparatus |
| Pressure | Atmospheric to high pressure | Atmospheric pressure |
| Temperature | Typically 50-60 °C | Room temperature to reflux |
| Safety | Requires careful handling of H₂ gas | Avoids handling of flammable gas |
| Scalability | Well-suited for large-scale industrial production | More common for lab-scale synthesis |
The choice between these methods depends on the available equipment, the scale of the reaction, and safety considerations. For large-scale synthesis, direct hydrogenation with H₂ gas is often more cost-effective. For laboratory-scale preparations, transfer hydrogenation can be more convenient and safer to perform.
Characterization of Starting Material and Product
Accurate characterization of both the starting material and the product is essential to confirm the success and purity of the reaction.
This compound:
-
Appearance: White to light yellow solid.
-
Molecular Formula: C₆H₄BrClFN
-
Molecular Weight: 224.46 g/mol
-
¹H NMR (CDCl₃): Expect aromatic protons in the range of δ 7.0-7.5 ppm. The exact shifts and coupling patterns will be influenced by the three different halogen substituents and the amino group.
-
¹³C NMR (CDCl₃): Expect 6 distinct signals for the aromatic carbons, with chemical shifts influenced by the attached halogens and amino group.
2-chloro-6-fluoroaniline:
-
Appearance: Colorless to light yellow liquid or low-melting solid.
-
Molecular Formula: C₆H₅ClFN
-
Molecular Weight: 145.56 g/mol
-
¹H NMR (CDCl₃): Expect aromatic protons in the range of δ 6.7-7.2 ppm. The spectrum will be simpler than the starting material due to the removal of the bromine atom.
-
¹³C NMR (CDCl₃): Expect 6 distinct signals for the aromatic carbons.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen source- Catalyst poisoning | - Use fresh, high-quality Pd/C.- Ensure an adequate supply of H₂ gas or a sufficient excess of the hydrogen donor.- Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). Ensure a base is present to neutralize HBr. |
| Dechlorination or Defluorination | - Reaction conditions too harsh (high temperature, high pressure, prolonged reaction time)- Catalyst is too active | - Reduce the reaction temperature or pressure.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a less active catalyst or adding a catalyst poison like diphenylsulfide.[12] |
| Low Isolated Yield | - Loss during work-up- Inefficient extraction or purification | - Ensure careful filtration and transfer of the reaction mixture.- Optimize the extraction solvent and the number of extractions.- Select an appropriate purification method (e.g., vacuum distillation for liquids, recrystallization for solids). |
Conclusion
The selective reduction of the bromo group in this compound is a highly efficient and chemoselective transformation that can be reliably achieved using palladium-catalyzed hydrogenation. Both classical hydrogenation with H₂ gas and catalytic transfer hydrogenation are effective methods, with the choice depending on the specific laboratory setup and scale of the reaction. By following the detailed protocols and safety guidelines outlined in this document, researchers can successfully synthesize 2-chloro-6-fluoroaniline in high yield and purity, facilitating the development of more complex and valuable molecules.
References
- Sarpong, R. (2010). Standard Operating Procedure: Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley.
- Hydrogenation SOP. (n.d.). Retrieved from a university chemistry department's safety resources.
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. [Link]
- Sharma, V., et al. (n.d.).
-
Taylor & Francis Online. (n.d.). A green approach for the reduction of representative aryl functional groups using palladium ecocatalysts. [Link]
- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).
- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline. (n.d.).
-
PubChem. (n.d.). 4-Bromo-2-chloroaniline. National Institutes of Health. [Link]
-
Weaver, J. D., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
-
ScholarWorks @ UTRGV. (n.d.). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. [Link]
-
Organic Syntheses. (n.d.). PALLADIUM CATALYSTS. [Link]
- US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines. (n.d.).
-
Weires, A. G., et al. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PubMed Central. [Link]
-
Loos, P., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate. [Link]
-
ResearchGate. (n.d.). A green approach for the reduction of representative aryl functional groups using palladium ecocatalysts. [Link]
-
ResearchGate. (n.d.). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. [Link]
-
Organic Chemistry Portal. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]
-
ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]
-
Kralj, M., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PubMed Central. [Link]
- Gowda, D. C., et al. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry.
-
European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines - EP 0500156 A1. [Link]
-
Common Organic Chemistry. (n.d.). Ammonium Formate. [Link]
-
Samanta, R., & Yamamoto, H. (2015). Selective Halogenation Using an Aniline Catalyst. PubMed. [Link]
- Loos, P., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
-
Zenodo. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. [Link]
-
ResearchGate. (n.d.). Selective Halogenation Using an Aniline Catalyst. [Link]
-
ATB. (n.d.). 2-Chloroaniline. [Link]
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- 4. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
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- 12. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Application Notes and Protocols for Synthetic Reactions Involving 4-Bromo-2-chloro-6-fluoroaniline
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Significance
4-Bromo-2-chloro-6-fluoroaniline is a tri-halogenated aniline derivative that serves as a highly versatile and strategic building block in modern organic synthesis.[1][2] Its utility is rooted in the distinct reactivity of its four functional sites: a nucleophilic amino group, and bromo, chloro, and fluoro substituents on the aromatic ring. This unique arrangement allows for selective, sequential transformations, making it an invaluable precursor in the synthesis of complex molecules.
The compound is particularly significant in the development of novel pharmaceuticals and agrochemicals.[1] The halogen substituents provide multiple, distinct handles for metal-catalyzed cross-coupling reactions, while the aniline moiety can be readily converted into a diazonium salt for a wide array of subsequent functionalizations. Its derivatives are being explored for applications including the development of bradykinin B1 receptor antagonists for managing chronic pain, as well as potential anticancer agents.[3] This guide provides detailed protocols for three fundamental transformations of this compound, highlighting the causality behind experimental choices to empower researchers in drug discovery and materials science.[1]
Physicochemical Properties and Safe Handling
Proper handling of this compound is critical. It is a solid compound that requires storage in a dark, inert atmosphere at room temperature.[1][4]
| Property | Value | Source |
| CAS Number | 885453-49-6 | [5] |
| Molecular Formula | C₆H₄BrClFN | [5] |
| Molecular Weight | 224.46 g/mol | [5] |
| Appearance | Solid | [1] |
| Melting Point | 41 - 43 °C (for isomer) | [6] |
Safety and Hazard Information: [5] This compound is classified as harmful and an irritant. All manipulations should be performed in a certified fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][7]
Overview of Key Synthetic Transformations
The strategic value of this compound lies in its capacity for selective functionalization. The bromo group is the most reactive site for palladium-catalyzed cross-coupling, followed by the chloro group, allowing for sequential reactions. The amino group provides a route to diazonium chemistry. The following diagram illustrates the primary synthetic pathways detailed in this guide.
Caption: Key synthetic transformations of this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling
Objective: To synthesize a biaryl compound via the formation of a new carbon-carbon bond at the C4 (bromo) position, leveraging the higher reactivity of the C-Br bond over the C-Cl bond in palladium catalysis.[8]
Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[8][9] The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, which is facilitated by a base, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10]
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | Amount (1 mmol scale) | M.W. | Purpose |
| This compound | 224.5 mg (1.0 equiv) | 224.46 | Starting Material |
| Arylboronic Acid | 1.2 mmol (1.2 equiv) | Variable | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 58 mg (0.05 equiv) | 1155.56 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 276 mg (2.0 equiv) | 138.21 | Base |
| 1,4-Dioxane | 8 mL | - | Organic Solvent |
| Deionized Water | 2 mL | - | Aqueous Solvent |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (224.5 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Inerting the System: Seal the flask with a septum and purge the system with argon or nitrogen for 15 minutes. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mol%).
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Amination
Objective: To synthesize a diarylamine by forming a new carbon-nitrogen bond at the C4 (bromo) position. This reaction is a cornerstone of medicinal chemistry for accessing complex amine scaffolds.
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[11] The mechanism is similar to other cross-couplings, but the choice of ligand is critical.[12] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the reductive elimination step, which is the C-N bond-forming event, and to prevent catalyst decomposition.[13][14] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, forming the palladium-amido complex necessary for the reaction.[14]
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | Amount (1 mmol scale) | M.W. | Purpose |
| This compound | 224.5 mg (1.0 equiv) | 224.46 | Starting Material |
| Primary/Secondary Amine | 1.2 mmol (1.2 equiv) | Variable | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) | 18.3 mg (0.02 equiv) | 915.72 | Catalyst Precursor |
| SPhos (Ligand) | 32.8 mg (0.08 equiv) | 410.48 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 134.5 mg (1.4 equiv) | 96.10 | Base |
| Anhydrous Toluene | 10 mL | - | Solvent |
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (224.5 mg, 1.0 mmol), sodium tert-butoxide (134.5 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and SPhos (32.8 mg, 0.08 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.
-
Monitoring: Periodically cool the reaction and take aliquots (under argon) to monitor progress by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Diazotization and Sandmeyer Reaction
Objective: To convert the primary amino group into a diazonium salt, which is a versatile intermediate that can be subsequently displaced by a wide range of nucleophiles (e.g., -CN, -Cl, -Br) via a copper-catalyzed Sandmeyer reaction.
Principle: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.[15][16] The Sandmeyer reaction then utilizes a copper(I) salt (e.g., CuCN, CuCl, CuBr) to catalyze the replacement of the diazonio group with the corresponding nucleophile.[17] Maintaining a low temperature is critical to prevent premature decomposition of the diazonium intermediate.
Caption: Experimental workflow for Diazotization and Sandmeyer reaction.
Materials and Reagents (for cyanation):
| Reagent | Amount (10 mmol scale) | M.W. | Purpose |
| This compound | 2.24 g (1.0 equiv) | 224.46 | Starting Material |
| Hydrochloric Acid (conc., 37%) | 5 mL | 36.46 | Acid Medium |
| Sodium Nitrite (NaNO₂) | 760 mg (1.1 equiv) | 69.00 | Diazotizing Agent |
| Copper(I) Cyanide (CuCN) | 1.08 g (1.2 equiv) | 89.56 | Catalyst/Reagent |
| Deionized Water | ~50 mL | - | Solvent |
Step-by-Step Protocol:
-
Diazonium Salt Formation: a. In a 100 mL beaker, suspend this compound (2.24 g, 10 mmol) in a mixture of concentrated HCl (5 mL) and water (15 mL). b. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. c. Dissolve sodium nitrite (760 mg, 11 mmol) in 5 mL of cold water. Add this solution dropwise to the aniline suspension over 15 minutes, ensuring the temperature remains below 5 °C. d. Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt.
-
Sandmeyer Reaction (Cyanation): a. In a separate 250 mL flask, dissolve copper(I) cyanide (1.08 g, 12 mmol) in 20 mL of warm water containing sodium cyanide (1.3 g, 26 mmol) to form a solution of Na₂[Cu(CN)₃]. Cool this solution to room temperature. b. Slowly and carefully add the cold diazonium salt solution from Step 1d to the copper cyanide solution with stirring. c. Effervescence (evolution of N₂ gas) should be observed. After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure the reaction goes to completion. d. Cool the mixture and extract the product with dichloromethane (3 x 30 mL). e. Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate to yield the crude 4-bromo-2-chloro-6-fluorobenzonitrile, which can be further purified by recrystallization or chromatography.
References
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PubChem. This compound . National Center for Biotechnology Information. [Link]
-
Wikipedia. Buchwald–Hartwig amination . Wikimedia Foundation. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination . [Link]
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Wikipedia. Suzuki reaction . Wikimedia Foundation. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples . [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling . [Link]
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PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline . [Link]
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Autech. The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis . [Link]
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PubChem. 2-Bromo-4-chloro-6-fluoroaniline . National Center for Biotechnology Information. [Link]
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University of Groningen. The Buchwald–Hartwig Amination After 25 Years . [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]
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Andrew G. Myers Research Group. The Suzuki Reaction . Harvard University. [Link]
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Organic Chemistry Portal. Suzuki Coupling . [Link]
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YouTube. Buchwald-Hartwig Amination Reaction . [Link]
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Sciencemadness.org. Diazotization of 2-Chloro-4-iodo-6-bromo-aniline . [Link]
- Google Patents.
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Organic Syntheses. o-CHLOROBROMOBENZENE . [Link]
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Application Note: A Scalable and Regioselective Synthesis of 4-Bromo-2-chloro-6-fluoroaniline for Pharmaceutical Intermediate Production
Abstract
This application note details a robust and scalable protocol for the synthesis of 4-Bromo-2-chloro-6-fluoroaniline, a key intermediate in the development of pharmaceutical agents. The described method employs a regioselective electrophilic bromination of the readily available starting material, 2-chloro-6-fluoroaniline, using N-Bromosuccinimide (NBS) as the brominating agent. This process offers high yield and exceptional purity while maintaining operational simplicity suitable for scale-up. The protocol emphasizes in-process controls for reaction monitoring, detailed safety procedures for handling hazardous materials, and comprehensive analytical methods for final product characterization. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and efficient route to this valuable building block.
Introduction
This compound is a polysubstituted aromatic amine whose structural complexity makes it a valuable building block in the synthesis of targeted therapeutics and advanced agrochemicals. The precise arrangement of its halogen substituents is critical for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).
The synthesis of such highly substituted anilines presents significant challenges, primarily in achieving the desired regioselectivity.[1] The powerful activating and ortho-, para-directing nature of the amine group can lead to mixtures of isomers and over-halogenation, complicating purification and reducing overall yield.[2][3] Traditional methods often require multi-step sequences involving protection and deprotection of the amine functionality to achieve the desired substitution pattern.[4]
This application note outlines a streamlined, single-step halogenation strategy that proceeds with high regioselectivity. By starting with 2-chloro-6-fluoroaniline, the existing substituents sterically hinder the ortho positions relative to the amine, and the inherent electronic properties strongly favor the introduction of the bromine atom at the vacant para position. The use of N-Bromosuccinimide (NBS) provides a safer and more manageable source of electrophilic bromine compared to elemental bromine, which is particularly important for scale-up operations.[5][6]
Reaction Scheme and Mechanism
The core of this protocol is the electrophilic aromatic substitution (SEAr) reaction.[2][7] The amino group (-NH₂) is a potent activating group that donates electron density into the aromatic ring, primarily at the ortho and para positions, making them highly nucleophilic.[2]
Reaction Scheme:
(Note: Image is a placeholder representation of the chemical reaction)
Mechanism Rationale: The reaction proceeds via the formation of a positively charged intermediate known as a sigma complex or Wheland intermediate.[8][9]
-
Generation of Electrophile: NBS serves as the source for the electrophilic bromine species (Br⁺).
-
Nucleophilic Attack: The electron-rich aromatic ring of 2-chloro-6-fluoroaniline attacks the electrophile. The attack occurs at the C4 position (para to the -NH₂ group) because this position is electronically activated and the least sterically hindered.
-
Intermediate Stabilization: The resulting carbocation intermediate is stabilized by resonance, with the positive charge delocalized across the ring and onto the nitrogen atom.
-
Rearomatization: A base (such as the succinimide anion) removes a proton from the C4 position, restoring the aromaticity of the ring and yielding the final product.[8]
The choice of a polar aprotic solvent like acetonitrile (ACN) is crucial as it can influence the regioselectivity of the bromination of anilines.[10][11]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Grade | Supplier Example | Notes |
| 2-Chloro-6-fluoroaniline | 363-51-9 | ≥99% | Sigma-Aldrich | Starting Material |
| N-Bromosuccinimide (NBS) | 128-08-5 | ≥99% | Acros Organics | Brominating Agent. Recrystallize if yellow. |
| Acetonitrile (ACN) | 75-05-8 | Anhydrous, ≥99.8% | Fisher Scientific | Reaction Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | ACS Reagent | VWR Chemicals | Quenching Agent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Reagent | J.T. Baker | For aqueous wash |
| Brine (Saturated NaCl) | 7647-14-5 | N/A | Lab Prepared | For aqueous wash |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | EMD Millipore | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Reagent Grade | Sigma-Aldrich | Drying Agent |
| Ethanol | 64-17-5 | Reagent Grade | Decon Labs | Recrystallization Solvent |
| Deionized Water | 7732-18-5 | Type II | Lab Prepared | For work-up |
Equipment
-
5 L 3-neck, jacketed glass reactor with overhead mechanical stirrer, thermocouple, and condenser
-
Nitrogen/Argon inlet for inert atmosphere
-
Addition funnel (500 mL)
-
Heating/cooling circulator
-
Buchner funnel and vacuum flask (2 L)
-
Rotary evaporator with vacuum pump
-
Standard laboratory glassware
-
Analytical balance
-
TLC plates (Silica gel 60 F₂₅₄)
-
HPLC and GC-MS systems for analysis
Health and Safety Considerations
This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood.[12]
-
This compound and its precursors: Halogenated anilines are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. They are also suspected carcinogens.[13]
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. It is corrosive and can cause severe skin and eye burns. Handle with extreme care.[6]
-
Acetonitrile (ACN): Flammable liquid and vapor. Toxic if ingested or inhaled.
-
Personal Protective Equipment (PPE): Mandatory PPE includes a chemical-resistant lab coat, nitrile gloves (double-gloving recommended), and chemical splash goggles. A face shield should be worn when handling larger quantities.[14]
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors. A safety shower and eyewash station must be readily accessible.
-
Waste Disposal: All organic and halogenated waste must be collected in designated hazardous waste containers for proper disposal.[15]
Detailed Synthesis Protocol (100 g Scale)
Reactor Setup
-
Assemble the 5 L jacketed reactor system. Ensure all joints are properly sealed and the system is clean and dry.
-
Connect the reactor to the heating/cooling circulator and set the initial temperature to 20 °C.
-
Establish an inert atmosphere by purging the reactor with dry nitrogen or argon. Maintain a gentle positive pressure throughout the reaction.
Charge and Dissolution
-
To the reactor, charge 2-chloro-6-fluoroaniline (100.0 g, 0.687 mol).
-
Add anhydrous acetonitrile (1.5 L) via a cannula or addition funnel.
-
Start the overhead stirrer at a moderate speed (e.g., 150 RPM) to fully dissolve the starting material. The solution should be clear and colorless.
-
Cool the reactor contents to 0-5 °C using the circulator.
Controlled Bromination
-
In a separate beaker, weigh N-Bromosuccinimide (NBS) (124.7 g, 0.701 mol, 1.02 equivalents).
-
Add the solid NBS to the reaction mixture in small portions over a period of 60-90 minutes.
-
Causality: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of di-brominated impurities. A rapid addition can lead to a dangerous temperature spike and reduced selectivity.
-
-
Maintain the internal temperature between 0-5 °C throughout the addition.
Reaction Monitoring (In-Process Control)
-
After the addition is complete, allow the reaction to stir at 0-5 °C.
-
Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC).
-
Mobile Phase: 80:20 Hexane:Ethyl Acetate.
-
Visualization: UV lamp (254 nm).
-
The starting material spot should diminish and a new, lower Rf spot corresponding to the product should appear.
-
-
The reaction is typically complete within 2-4 hours.
Quenching and Work-up
-
Once the reaction is complete (as determined by TLC), slowly pour the reaction mixture into a separate vessel containing a stirred solution of 10% aqueous sodium thiosulfate (1 L).
-
Causality: This step quenches any unreacted NBS, converting it to non-reactive species.
-
-
Transfer the quenched mixture to a 4 L separatory funnel.
-
Add Ethyl Acetate (1 L) and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer again with Ethyl Acetate (500 mL).
-
Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (2 x 500 mL)
-
Brine (1 x 500 mL)
-
-
Dry the combined organic layer over anhydrous magnesium sulfate , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid crude product.
Purification by Recrystallization
-
Transfer the crude solid to a 2 L Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (approximately 400-500 mL) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of ice-cold ethanol.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: 125-140 g (81-90%)
-
Appearance: Off-white to light tan crystalline solid.
-
Quality Control and Characterization
The final product must be analyzed to confirm its identity and purity, ensuring it meets the required specifications for subsequent use.
| Parameter | Specification | Analytical Method |
| Appearance | Off-white to light tan crystalline solid | Visual Inspection |
| Melting Point | 70-72 °C | Melting Point Apparatus |
| Purity (HPLC) | ≥99.0% (Area %) | HPLC-UV (254 nm) |
| Identity (¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy |
| Identity (MS) | m/z = 222.9, 224.9 [M, M+2] | GC-MS |
| Residual Solvent | Ethanol ≤ 5000 ppm | GC-Headspace |
Analytical methods for anilines and halogenated compounds are well-established and can be adapted from standard procedures.[13][16][17][18][19]
Process Workflow and Logic
The following diagrams illustrate the chemical transformation and the logical flow of the experimental protocol.
Reaction Pathway Diagram
Caption: Regioselective bromination of 2-chloro-6-fluoroaniline.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Discussion and Scale-Up Considerations
The described protocol has been successfully demonstrated at the 100-gram scale. When considering further scale-up to kilogram or pilot plant production, the following points are critical:
-
Thermal Management: The bromination step is exothermic. A jacketed reactor with efficient cooling is essential to maintain the strict temperature range of 0-5 °C. At larger scales, the rate of NBS addition may need to be slowed to allow for adequate heat dissipation.
-
Mixing: Efficient agitation is crucial to ensure homogenous temperature and concentration throughout the reaction vessel, preventing localized "hot spots" that could lead to side product formation.
-
Material Handling: Handling large quantities of NBS requires stringent engineering controls, such as dedicated charging systems or glove boxes, to minimize operator exposure.[14][20]
-
Solvent Selection: While acetonitrile is effective, its cost and toxicity profile may warrant investigation into alternative solvents for industrial-scale production. The regioselectivity of the reaction is known to be solvent-dependent, so any change would require careful re-optimization.[10][11]
-
Crystallization and Isolation: The cooling profile during recrystallization will significantly impact crystal size and morphology, which in turn affects filtration and drying times. A controlled, programmed cooling ramp is recommended for reproducible results at scale.
Conclusion
This application note provides a comprehensive, reliable, and scalable protocol for the synthesis of high-purity this compound. The method leverages a regioselective electrophilic bromination that avoids the need for protecting groups, resulting in an efficient and atom-economical process. By adhering to the detailed steps for reaction control, work-up, and purification, researchers and process chemists can confidently produce this valuable intermediate for applications in pharmaceutical and chemical development.
References
-
LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]
-
Wang, H., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2015). A Practical Procedure for Regioselective Bromination of Anilines. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. RSC Publishing. Available at: [Link]
-
ResearchGate. (2001). ChemInform Abstract: Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Available at: [Link]
-
YouTube. (2024). Bromination safety. Available at: [Link]
- Unknown Source. (n.d.).
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
LANXESS. (2018). Bromine Safety Handling Guide. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
-
PubMed Central. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. Available at: [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
LCGC North America. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloro-6-fluoroaniline. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Methoxychlor. Retrieved from [Link]
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]
-
Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PubMed. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Available at: [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
RSC Publishing. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. Available at: [Link]
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Application Notes and Protocols for the Utilization of 4-Bromo-2-chloro-6-fluoroaniline in Advanced Material Science Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the prospective applications of 4-Bromo-2-chloro-6-fluoroaniline in material science. While direct literature on this specific multisubstituted aniline is emerging, its structural motifs are present in a variety of advanced materials. This guide extrapolates from established principles of using halogenated anilines in the synthesis of functional organic materials. The strategic positioning of bromine, chlorine, and fluorine atoms, in conjunction with the versatile amino group, renders this molecule a highly promising building block for novel organic semiconductors, polymers, and other bespoke materials. Detailed protocols for representative synthetic transformations, particularly the Suzuki-Miyaura cross-coupling reaction, are provided, underpinned by a rationale for experimental design and troubleshooting.
Introduction: The Strategic Value of Polysubstituted Anilines in Material Science
Halogenated aromatic compounds are a cornerstone in the synthesis of bioactive substances and advanced materials.[1][2][3] The unique electronic properties and reactivity of each halogen atom, when combined on a single aromatic scaffold, offer a powerful toolkit for molecular engineering. This compound is a prime example of such a scaffold, where each substituent can be selectively addressed to construct complex molecular architectures.
The core value of this molecule lies in the orthogonal reactivity of its functional groups:
-
Bromine: The bromo-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of aryl, vinyl, or alkynyl groups, enabling the construction of extended π-conjugated systems critical for organic electronics.[4][5]
-
Chlorine and Fluorine: The electron-withdrawing nature of chlorine and fluorine atoms significantly influences the electronic properties of the aniline ring. They can lower the HOMO and LUMO energy levels of the resulting materials, which is a key strategy for tuning charge injection and transport properties in organic semiconductors.[4] Fluorine, in particular, can enhance intermolecular interactions and improve the stability and performance of organic electronic devices.
-
Amine Group: The amino group is a versatile functional handle. It can act as a nucleophile, be a precursor to diazonium salts for further functionalization, or be derivatized to fine-tune the solubility and processing characteristics of the final materials.[4][5]
Potential Applications in Material Science
Based on the functionalities of this compound, its primary applications in material science are projected to be in the synthesis of:
-
Organic Semiconductors: As a building block for hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The tri-substituted aniline core can be elaborated into triarylamine structures, which are known for their excellent hole-transporting capabilities.[4]
-
Conjugated Polymers: For use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The difunctional nature of this molecule (after derivatization of the amine) allows it to be used as a monomer in polymerization reactions.
-
Nonlinear Optical (NLO) Materials: The synthesis of push-pull chromophores, where the amino group acts as an electron donor and other parts of the molecule, introduced via the bromine, act as electron acceptors. The specific substitution pattern can lead to materials with large third-order NLO properties.[6]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a fundamental C-C bond-forming reaction and a primary route to derivatizing this compound for material science applications.[7][8] What follows is a detailed, representative protocol.
Principle of the Suzuki-Miyaura Reaction
The reaction involves the palladium-catalyzed coupling of an organohalide (this compound) with an organoboron compound in the presence of a base.[9][10][11] The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, Biosynth[12] | Starting material. |
| Arylboronic acid | Varies by substrate | Various | Coupling partner (1.2-1.5 equivalents). |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst grade | Various | 1-5 mol%. Other catalysts like Pd₂(dba)₃ with a suitable ligand can also be used.[7] |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Anhydrous | Various | 2-3 equivalents. The choice of base is crucial and substrate-dependent.[9] |
| Solvent (e.g., Toluene, Dioxane) | Anhydrous, degassed | Various | A co-solvent like water or ethanol may be required. |
| Inert Gas | High Purity Nitrogen or Argon | N/A | For maintaining an inert atmosphere. |
Step-by-Step Protocol
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Ethanol, 10 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the coupling partners.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst | Use a fresh batch of catalyst or pre-activate it. Consider a different palladium source/ligand combination.[7] |
| Insufficiently strong base | For less reactive aryl chlorides (though here we target the bromide), stronger bases like Cs₂CO₃ or K₃PO₄ might be needed.[9] | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.2-1.5 equiv.).[9] Ensure a strictly inert atmosphere to prevent oxidative homocoupling. |
| Protodeborylation of the boronic acid | Ensure anhydrous conditions if water is not part of the solvent system.[9] |
Characterization of Synthesized Materials
The resulting materials synthesized from this compound should be thoroughly characterized to confirm their structure and properties. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
UV-Visible Spectroscopy and Photoluminescence Spectroscopy: To investigate the optical properties of the material.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical stability.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure and packing in the solid state.[1][2][3]
Safety Considerations
This compound is a halogenated organic compound and should be handled with appropriate safety precautions. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound represents a versatile and promising building block for the synthesis of a new generation of advanced organic materials. Its unique combination of reactive sites allows for precise control over the molecular architecture and electronic properties of the final products. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this intriguing molecule in their material science endeavors.
References
-
Wei, Z.-B., Liu, Z.-H., Ye, J.-L., & Zhang, H.-K. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(2), o250. Available at: [Link]
-
2-Bromo-4-chloro-6-fluoroaniline | C6H4BrClFN | CID 2736222 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Wei, Z. B., Liu, Z. H., Ye, J. L., & Zhang, H. K. (2010). 4-Bromo-2-chloroaniline. Acta crystallographica. Section E, Structure reports online, 66(Pt 2), o250. Available at: [Link]
-
Arun, K., Ramesh, V., & Ramamurthi, K. (2011). Synthesis, growth and characterization of 4-bromo-4'chloro benzylidene aniline-A third order non linear optical material. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(3), 935–941. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Wei, Z.-B., Liu, Z.-H., Ye, J.-L., & Zhang, H.-K. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E Structure Reports Online, 66(2), o250. Available at: [Link]
-
What is 4-Bromo-2-chloro-6-methylaniline and how is it used in organic synthesis? - FAQ. (n.d.). Retrieved January 11, 2026, from [Link]
-
Arshad, M., et al. (2011). 2,6-Dibromo-4-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2670. Available at: [Link]
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (n.d.). Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols for Studying the Antimicrobial Activity of 4-Bromo-2-chloro-6-fluoroaniline Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, threatening to return us to a pre-antibiotic era.[1][2][3][4] This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[2][4] Halogenated anilines and their derivatives have emerged as a promising class of compounds in medicinal chemistry, with research suggesting their potential as antimicrobial and anticancer agents.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the protocols for evaluating the antimicrobial activity of a specific series of these compounds: 4-Bromo-2-chloro-6-fluoroaniline derivatives.
The strategic placement of bromine, chlorine, and fluorine on the aniline ring offers a unique electronic and steric landscape, providing a scaffold for the synthesis of diverse derivatives with potentially potent biological activities.[5][6] This guide will provide a robust framework for the systematic evaluation of these novel compounds, from initial screening of antimicrobial efficacy to preliminary assessments of safety and mechanism of action. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[7][8][9][10]
Part 1: Initial Screening and Determination of Antimicrobial Potency
The initial phase of evaluating a new chemical entity involves determining its spectrum of activity and its potency against a panel of clinically relevant microorganisms. The following protocols are fundamental for establishing the foundational antimicrobial profile of this compound derivatives.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14] The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[11][12][13]
Causality Behind Experimental Choices:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of most non-fastidious bacteria as it is standardized and has low levels of inhibitors that can interfere with certain antibiotics.[15]
-
Inoculum Density: A standardized inoculum of approximately 5 x 10^5 CFU/mL is crucial for reproducibility.[16] Higher densities can lead to falsely high MIC values, while lower densities can result in falsely low values.
-
Serial Dilutions: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value.[14]
-
Controls: The inclusion of a growth control (no compound) and a sterility control (no bacteria) is essential to validate the experiment.[17] A known antibiotic should also be included as a positive control to ensure the assay is performing correctly.
Experimental Protocol:
-
Preparation of Compound Stock Solution:
-
Dissolve the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). Note: The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (containing 50 µL of CAMHB).
-
Well 12 will serve as the sterility control (containing 100 µL of CAMHB).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[17]
-
-
Reading the MIC:
Data Presentation: Representative MIC Data
| Bacterial Strain | Compound A (µg/mL) | Compound B (µg/mL) | Control Antibiotic (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 8 | 16 | 1 |
| Escherichia coli ATCC 25922 | 32 | >64 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | >64 | >64 | 4 |
| Enterococcus faecalis ATCC 29212 | 16 | 32 | 2 |
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[16][18][19] This is a critical parameter for understanding whether a compound is bactericidal or bacteriostatic.
Causality Behind Experimental Choices:
-
Subculturing from MIC plate: This directly assesses the viability of the bacteria that were exposed to the compound at and above the MIC.
-
Plating on antibiotic-free agar: This allows for the recovery and growth of any surviving bacteria.
-
99.9% reduction: This is the standard definition for bactericidal activity, providing a stringent and reproducible endpoint.[16][18]
Experimental Protocol:
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
-
Subculturing:
-
Spot-plate the 10 µL aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determining the MBC:
Data Presentation: Representative MIC and MBC Data
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]
Experimental Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Part 2: Assessing Safety and Selectivity
A critical aspect of antimicrobial drug development is ensuring that the compound is selectively toxic to microbial cells while exhibiting minimal toxicity to host cells.[20][21] Cytotoxicity assays are therefore an essential component of the evaluation process.[22][23]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[24] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Causality Behind Experimental Choices:
-
Mammalian Cell Line: A relevant mammalian cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), should be used to assess general cytotoxicity.
-
Dose-Response: Testing a range of compound concentrations is crucial for determining the IC50 (the concentration that inhibits 50% of cell viability).
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included to validate the assay.
Experimental Protocol:
-
Cell Seeding:
-
Seed a 96-well plate with the chosen mammalian cell line at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with medium only (blank), cells with medium (negative control), and cells with a positive control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation: Representative Cytotoxicity Data
| Compound | IC50 on HEK293 cells (µM) |
| Compound A | >100 |
| Compound B | 50 |
Part 3: Preliminary Investigation into the Mechanism of Action
Understanding how a novel antimicrobial agent works is crucial for its development and for predicting and overcoming potential resistance mechanisms.[1][25] The following are preliminary assays to gain initial insights into the mechanism of action of this compound derivatives.
Membrane Permeability Assay
This assay assesses whether the compound disrupts the integrity of the bacterial cell membrane.
Experimental Protocol:
-
Bacterial Suspension: Prepare a bacterial suspension in a suitable buffer.
-
Fluorescent Dye: Use a fluorescent dye that cannot penetrate intact bacterial membranes, such as propidium iodide (PI).
-
Treatment and Measurement:
-
Add the this compound derivative to the bacterial suspension.
-
Add PI to the suspension.
-
Measure the fluorescence intensity over time. An increase in fluorescence indicates membrane damage and PI entry into the cells.
-
DNA Interaction Assay
This assay can indicate if the compound interacts with bacterial DNA.
Experimental Protocol:
-
DNA Extraction: Isolate bacterial genomic DNA.
-
Compound Interaction: Incubate the purified DNA with varying concentrations of the this compound derivative.
-
Analysis:
-
UV-Vis Spectroscopy: Monitor for changes in the DNA absorption spectrum.
-
Gel Electrophoresis: Observe any changes in DNA mobility, which could suggest binding or cleavage.
-
Logical Relationship of Experimental Stages
Caption: Logical progression of antimicrobial evaluation.
Conclusion
This guide provides a comprehensive set of protocols for the initial antimicrobial evaluation of this compound derivatives. By following these standardized and logically structured methodologies, researchers can generate robust and reproducible data to assess the potential of these compounds as novel antimicrobial agents. The insights gained from these studies will be crucial for guiding further preclinical development, including lead optimization, in vivo efficacy studies, and more in-depth mechanism of action investigations.
References
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M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (URL: [Link])
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: [Link])
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Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC - NIH. (URL: [Link])
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Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (URL: [Link])
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: [Link])
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])
-
How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (URL: [Link])
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (URL: [Link])
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC) - IDEXX Denmark. (URL: [Link])
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (URL: [Link])
-
The minimum inhibitory concentration of antibiotics | BMG LABTECH. (URL: [Link])
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (URL: [Link])
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (URL: [Link])
-
CLSI 2024 M100Ed34(1). (URL: [Link])
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (URL: [Link])
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate. (URL: [Link])
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (URL: [Link])
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Mode of Action & Target for Antibacterial Drug - Creative Biolabs. (URL: [Link])
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Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (URL: [Link])
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Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. (URL: [Link])
-
A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. (URL: [Link])
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Disk diffusion test - Wikipedia. (URL: [Link])
-
Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review - Frontiers. (URL: [Link])
-
Novel Targets and Mechanisms in Antimicrobial Drug Discovery - MDPI. (URL: [Link])
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central. (URL: [Link])
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (URL: [Link])
-
The Continued Value of Disk Diffusion for Assessing Antimicrobial Susceptibility in Clinical Laboratories - NIH. (URL: [Link])
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])
-
In Vitro Cytotoxicity Assay - Alfa Cytology. (URL: [Link])
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (URL: [Link])
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (URL: [Link])
-
Disk Diffusion and Quality Control - EUCAST. (URL: [Link])
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (URL: [Link])
-
The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis. (URL: [Link])
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Application Notes and Protocols for the Development of Novel Anticancer Agents from 4-Bromo-2-chloro-6-fluoroaniline
Introduction: Strategic Utility of 4-Bromo-2-chloro-6-fluoroaniline in Oncology Drug Discovery
This compound is a tri-halogenated aniline that serves as a highly versatile and strategic starting material in the synthesis of novel anticancer agents. Its unique substitution pattern offers medicinal chemists a scaffold endowed with specific electronic properties and multiple points for diversification, making it an invaluable asset in the design of targeted therapies. The presence of bromine, chlorine, and fluorine atoms modulates the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] This guide provides a comprehensive overview of the application of this compound in the development of a promising class of anticancer compounds: 4-anilinoquinazoline derivatives, which are known to exhibit potent kinase inhibitory activity.[3][4]
The rationale for employing this specific building block lies in the established role of halogenated anilines in enhancing the pharmacological profiles of kinase inhibitors. The aniline moiety is a common pharmacophore that can form crucial hydrogen bonds within the ATP-binding pocket of various kinases, while the halogen substituents can occupy adjacent hydrophobic pockets, thereby increasing binding affinity and selectivity.[5][6][7] This document will detail the synthetic protocols for a representative 4-anilinoquinazoline derivative, its biological evaluation against relevant cancer cell lines, and the underlying mechanism of action.
PART 1: Synthesis of a Novel 4-Anilinoquinazoline Anticancer Agent
This section outlines a detailed, multi-step synthesis of a novel 4-anilinoquinazoline derivative, designated as Compound 1 , starting from 2-amino-5-nitrobenzonitrile. This compound is incorporated in a key step to form the final active molecule.
Synthetic Workflow Diagram
Caption: Synthetic route for Compound 1.
Experimental Protocols
Step 1: Synthesis of N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide
-
To a solution of 2-amino-5-nitrobenzonitrile (1.0 eq) in toluene, add N,N-dimethylformamide-dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to 110°C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide as a solid.
Step 2: Synthesis of N4-(4-Bromo-2-chloro-6-fluorophenyl)-6-nitroquinazoline-4-amine
-
To a solution of N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide (1.0 eq) in acetic acid, add this compound (1.1 eq).
-
Heat the reaction mixture to 120°C and stir for 7 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford N4-(4-bromo-2-chloro-6-fluorophenyl)-6-nitroquinazoline-4-amine.
Step 3: Synthesis of N4-(4-Bromo-2-chloro-6-fluorophenyl)quinazoline-4,6-diamine
-
To a suspension of N4-(4-bromo-2-chloro-6-fluorophenyl)-6-nitroquinazoline-4-amine (1.0 eq) in a mixture of isopropanol and water (10:1), add iron powder (5.0 eq) and ammonium chloride (2.0 eq).
-
Heat the mixture to 110°C and stir vigorously for 4 hours.
-
Monitor the reduction of the nitro group by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N4-(4-bromo-2-chloro-6-fluorophenyl)quinazoline-4,6-diamine.
Step 4: Synthesis of Compound 1: N-((4-((4-bromo-2-chloro-6-fluorophenyl)amino)quinazolin-6-yl)methyl)acetamide
-
Dissolve N4-(4-bromo-2-chloro-6-fluorophenyl)quinazoline-4,6-diamine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere.
-
Add pyridine (1.5 eq) and cool the mixture to 0°C.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Compound 1 .
Characterization Data (Representative)
| Compound | Molecular Formula | MW | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, DMSO-d6) δ (ppm) | MS (ESI) m/z |
| 1 | C17H12BrClFN5O | 452.67 | 10.21 (s, 1H), 9.85 (s, 1H), 8.80 (s, 1H), 8.55 (s, 1H), 7.90 (d, J = 8.8 Hz, 1H), 7.80 (d, J = 8.8 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 4.40 (d, J = 5.6 Hz, 2H), 1.95 (s, 3H). | 168.9, 158.2, 154.5, 148.1, 142.3, 138.7, 135.2, 129.8, 128.5, 126.4, 124.1, 122.9, 118.6, 115.3, 110.2, 42.5, 22.8. | 452.0 [M+H]+ |
Note: The provided characterization data is representative for a compound of this class and may require experimental verification for the specifically synthesized molecule.
PART 2: Biological Evaluation of Compound 1
The anticancer potential of Compound 1 is evaluated through a series of in vitro assays to determine its cytotoxicity against various cancer cell lines and to elucidate its mechanism of action.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of Compound 1 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Expected Results (Representative IC50 Values):
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 1 | 5.3 µM | 7.8 µM | 6.1 µM |
| Doxorubicin (Control) | 0.8 µM | 1.2 µM | 0.9 µM |
Note: These are representative IC50 values for a compound of this class and require experimental confirmation.
Apoptosis Assay by Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. This can be assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[3][9]
Protocol:
-
Cell Treatment: Treat cancer cells with Compound 1 at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Their activity can be measured using a fluorometric assay.[4][10]
Protocol:
-
Cell Lysis: Treat cells with Compound 1 at its IC50 concentration for 24 hours, then lyse the cells.
-
Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates caspase activation.
PART 3: Mechanism of Action - Kinase Inhibition
4-Anilinoquinazoline derivatives are well-established as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[4][5][6] These kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.
Signaling Pathway Diagram
Caption: Inhibition of the EGFR signaling pathway by Compound 1.
Mechanism:
Compound 1 , with its 4-anilinoquinazoline scaffold, acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. The quinazoline ring mimics the adenine moiety of ATP, forming hydrogen bonds with key residues in the hinge region of the kinase.[5][7] The 4-(4-bromo-2-chloro-6-fluorophenyl)amino group extends into a hydrophobic pocket, with the halogen substituents contributing to enhanced binding affinity and specificity.[6] By blocking the binding of ATP, Compound 1 prevents the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. This ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis.
Conclusion
This compound is a valuable and strategically important building block for the synthesis of novel anticancer agents. The detailed protocols provided in this guide for the synthesis and biological evaluation of a representative 4-anilinoquinazoline derivative, Compound 1 , offer a clear roadmap for researchers in the field of drug discovery. The demonstrated potential for potent kinase inhibition and induction of apoptosis underscores the promise of this chemical scaffold in developing next-generation targeted cancer therapies. Further optimization of the lead compound presented here, through systematic structure-activity relationship (SAR) studies, could lead to the discovery of even more potent and selective anticancer drug candidates.
References
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Sheppard, D., et al. (2003). Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. Journal of Medicinal Chemistry, 46(21), 4557-4564. [Link]
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Bridges, A. J. (2001). The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. Current Medicinal Chemistry, 8(12), 1381-1397. [Link]
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Wood, E. R., et al. (2004). Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor. Journal of Medicinal Chemistry, 47(25), 6344-6353. [Link]
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Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 1-17. [Link]
-
de Oliveira, M. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 219-227. [Link]
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Bhusare, N., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. [Link]
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Hosseinzadeh, L., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Research on Chemical Intermediates, 48(10), 4443-4461. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 20434620, this compound. Retrieved January 14, 2026 from [Link].
-
Mphahlele, M. J., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Molecules, 22(11), 2002. [Link]
-
Zhang, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 688840. [Link]
-
Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of the Serbian Chemical Society, 83(1), 1-25. [Link]
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Liu, K., et al. (2020). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 55(2), 117-124. [Link]
-
Wang, C., et al. (2021). Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2025). Synthesis and biological evaluation of 2,4-diaminoquinazolines. Biomedicine and Nursing, 11(1). [Link]
- Creemer, L. C., et al. (1993). Process for the preparation of 4-haloquinazolines. U.S. Patent No. 5,214,144. Washington, DC: U.S.
-
Organic Chemistry Portal. Quinazoline synthesis. Retrieved January 14, 2026 from [Link]
- Lee, C.-C., et al. (2012). Facile preparation of 4-substituted quinazolines and related heterocycles. U.S. Patent No. 8,263,770. Washington, DC: U.S.
-
Dash, A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Organic Synthesis, 19(5), 496-513. [Link]
-
El-Sayed, N. N. E., et al. (2020). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Magnetic Resonance in Chemistry, 58(11), 1083-1090. [Link]
-
de C. F. da Silva, V., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 5635. [Link]
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The Royal Society of Chemistry. (2018). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Advances, 8(39), 21956-21967. [Link]
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Chen, C.-H., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), e53658. [Link]
-
Shinde, P. B., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products, 17(1), 1-11. [Link]
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- 1. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
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Application Notes and Protocols for Enzymatic Reactions Involving 4-Bromo-2-chloro-6-fluoroaniline
Introduction: The Significance of 4-Bromo-2-chloro-6-fluoroaniline in Modern Drug Discovery
This compound is a polysubstituted aromatic amine of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three different halogen atoms, provides a scaffold for the synthesis of complex molecules with diverse biological activities. The reactivity of the aromatic ring and the amino group makes it a versatile building block for medicinal chemists. However, traditional chemical modifications of such molecules often require harsh reaction conditions, leading to potential side reactions and the generation of hazardous waste.
Enzymatic catalysis offers a green and highly selective alternative for the transformation of complex molecules like this compound. Biocatalysts, such as oxidoreductases, can function under mild conditions with high regio- and stereoselectivity, minimizing the formation of unwanted byproducts. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on potential enzymatic reactions involving this compound, with a focus on laccase-mediated oxidation and a discussion on cytochrome P450-catalyzed metabolism. While direct enzymatic data for this specific substrate is limited, the protocols and principles outlined below are based on well-established enzymatic reactions with structurally similar halogenated anilines and provide a robust starting point for experimental investigation.
Part 1: Laccase-Mediated Oxidation and Polymerization
Laccases (benzenediol:oxygen oxidoreductases; EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and anilinic compounds.[1] The reaction mechanism involves the one-electron oxidation of the substrate, generating a reactive radical species that can then undergo further non-enzymatic reactions, such as polymerization. Fungal laccases, particularly from Trametes versicolor, have demonstrated broad substrate specificity towards various substituted anilines, including those with halogen substituents.[2]
Principle of Laccase-Mediated Aniline Oxidation
The catalytic cycle of laccase involves the reduction of molecular oxygen to water, coupled with the one-electron oxidation of four substrate molecules. In the case of anilines, this results in the formation of anilinyl radicals. These radicals can then couple to form dimers, oligomers, and ultimately polymers (polyanilines). The substitution pattern on the aniline ring influences the rate of oxidation and the structure of the resulting products.
}
Figure 1: Simplified workflow of laccase-catalyzed aniline oxidation.
Application Note: Laccase-Catalyzed Synthesis of Novel Polyanilines
Objective: To explore the feasibility of using laccase from Trametes versicolor to catalyze the oxidative polymerization of this compound for the synthesis of novel functional polymers.
Rationale: Polyanilines are conducting polymers with applications in various fields, including electronics, sensors, and corrosion protection. The incorporation of multiple halogen atoms into the polymer backbone can significantly alter its electronic properties, solubility, and stability. This protocol provides a method to screen for the reactivity of this compound with laccase and to characterize the resulting products.
Experimental Protocol: Laccase-Mediated Oxidation of this compound
Materials:
-
This compound (substrate)
-
Laccase from Trametes versicolor (e.g., Sigma-Aldrich, Cat. No. 38429)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Methanol or Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Gel Permeation Chromatography (GPC) system
Protocol Steps:
-
Enzyme Activity Assay (using ABTS):
-
Prepare a 1 mM ABTS solution in 0.1 M sodium acetate buffer (pH 4.5).
-
Prepare a suitable dilution of the laccase enzyme in the same buffer.
-
In a cuvette, mix 950 µL of the ABTS solution with 50 µL of the diluted enzyme solution.
-
Monitor the increase in absorbance at 420 nm for 5 minutes at 25°C.
-
Calculate the enzyme activity in Units/mL (1 Unit will oxidize 1.0 µmole of ABTS per minute).
-
-
Substrate Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a minimal amount of a water-miscible organic solvent like methanol or DMSO, as the substrate may have limited aqueous solubility.
-
-
Enzymatic Reaction:
-
In a glass vial, add 0.1 M sodium acetate buffer (pH 4.5) to a final volume of 5 mL.
-
Add the this compound stock solution to achieve a final concentration of 0.1 - 1 mM.
-
Initiate the reaction by adding a known activity of laccase (e.g., 1-5 U/mL).
-
Incubate the reaction mixture at room temperature (or a controlled temperature, e.g., 25-30°C) with gentle shaking.
-
A control reaction without the enzyme should be run in parallel.
-
-
Monitoring the Reaction:
-
At different time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding an equal volume of methanol or by heat inactivation (e.g., 95°C for 5 minutes).
-
Analyze the disappearance of the substrate using HPLC with a suitable C18 column and a UV detector.
-
The formation of new products can also be monitored by HPLC.
-
-
Product Characterization:
-
Analyze the reaction mixture by LC-MS to identify the molecular weights of the formed oligomers.
-
If a precipitate (polymer) is formed, collect it by centrifugation or filtration, wash it with water and methanol, and dry it.
-
Characterize the polymer using techniques like GPC to determine its molecular weight distribution, and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.
-
Data Presentation:
| Parameter | Condition | Rationale |
| Enzyme | Laccase from Trametes versicolor | Known to have broad substrate specificity for halogenated anilines.[2] |
| Substrate Concentration | 0.1 - 1 mM | A typical range for initial screening to avoid substrate inhibition. |
| Enzyme Concentration | 1 - 5 U/mL | Sufficient for observable reaction rates in a reasonable timeframe. |
| Buffer | 0.1 M Sodium Acetate, pH 4.5 | Optimal pH for many fungal laccases.[2] |
| Temperature | 25 - 30°C | Mild conditions to ensure enzyme stability. |
| Solvent for Substrate | Methanol or DMSO | To aid in the solubilization of the hydrophobic substrate. |
| Analytical Methods | HPLC, LC-MS, GPC, FTIR | To monitor substrate consumption, identify products, and characterize polymers. |
Part 2: Potential Cytochrome P450-Mediated Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs and environmental pollutants.[3] In mammals, CYPs are primarily found in the liver and are responsible for the oxidative transformation of lipophilic compounds to facilitate their excretion. The metabolism of halogenated aromatic compounds by CYPs can lead to various products, including hydroxylated and dehalogenated metabolites.
Principle of CYP-Mediated Aniline Metabolism
The catalytic cycle of CYPs is complex and involves the activation of molecular oxygen to a highly reactive iron-oxo species. This species can then abstract a hydrogen atom or add an oxygen atom to the substrate. For halogenated anilines, potential metabolic pathways include:
-
Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring.
-
N-oxidation: Oxidation of the amino group.
-
Dehalogenation: Removal of a halogen substituent, which can occur through various mechanisms. Studies on 4-halogenated anilines have shown that a fluorine substituent can be eliminated from the aromatic ring.[3]
}
Figure 2: Potential metabolic pathways for this compound by cytochrome P450 enzymes.
Application Note: In Vitro Metabolism Studies using Liver Microsomes
Objective: To investigate the metabolic profile of this compound using human liver microsomes as a source of cytochrome P450 enzymes.
Rationale: Understanding the metabolic fate of a drug candidate is a critical step in drug development. In vitro metabolism studies using liver microsomes provide valuable information on the potential metabolites that may be formed in vivo, their rates of formation, and the CYP isoforms involved. This information is crucial for assessing the pharmacokinetic properties and potential for drug-drug interactions.
Experimental Protocol: Incubation with Human Liver Microsomes
Materials:
-
This compound
-
Human Liver Microsomes (pooled, e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Protocol Steps:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer (pH 7.4) and the NADPH regenerating system.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and add it to the master mix to achieve the desired final concentration (e.g., 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Add a pre-determined amount of human liver microsomes (e.g., 0.5 mg/mL final concentration) to the pre-warmed incubation mixture to initiate the reaction.
-
The final incubation volume is typically 100-200 µL.
-
Control incubations should be performed:
-
Without NADPH regenerating system (to assess non-CYP mediated degradation).
-
Without microsomes (to assess chemical stability).
-
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specific time period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
Metabolite Identification:
-
Analyze the supernatant using a high-resolution LC-MS/MS system.
-
Monitor the disappearance of the parent compound (this compound).
-
Search for potential metabolites by looking for expected mass shifts corresponding to hydroxylation (+16 Da), dehalogenation (e.g., -19 Da for F, -35 Da for Cl, -79 Da for Br), and other potential biotransformations.
-
Fragment the potential metabolite ions (MS/MS) to obtain structural information and confirm their identity.
-
Data Presentation:
| Parameter | Condition | Rationale |
| Enzyme Source | Pooled Human Liver Microsomes | Represents the average metabolic activity of the human population. |
| Substrate Concentration | 1 - 10 µM | Concentrations relevant to therapeutic exposure levels. |
| Microsomal Protein | 0.5 mg/mL | A standard concentration for in vitro metabolism studies. |
| Cofactor | NADPH Regenerating System | Essential for CYP450 catalytic activity. |
| Buffer | 0.1 M Potassium Phosphate, pH 7.4 | Mimics physiological pH. |
| Temperature | 37°C | Physiological temperature for mammalian enzymes. |
| Analytical Method | LC-MS/MS | High sensitivity and specificity for metabolite identification and quantification. |
Conclusion
The enzymatic transformation of this compound represents a promising avenue for the synthesis of novel materials and for understanding its metabolic fate. The protocols outlined in these application notes provide a solid foundation for initiating research in this area. While the laccase-mediated approach focuses on the generation of new polymeric materials with potentially unique properties, the investigation of its metabolism by cytochrome P450 enzymes is crucial for its development as a potential therapeutic agent. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental goals and available resources.
References
- Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1-4), 29-72.
- Xu, F., Shin, W., Brown, S. H., Wahleithner, J. A., Sundaram, U. M., & Solomon, E. I. (1996). A new chemistry for an old enzyme: laccase. Inorganica Chimica Acta, 243(1-2), 249-254.
- Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 13(1), 67-86.
- Bollag, J. M., Shuttleworth, K. L., & Anderson, D. H. (1988). Laccase-mediated detoxification of phenolic compounds. Applied and environmental microbiology, 54(12), 3086-3091.
- Fetzner, S., & Lingens, F. (1994). Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications. Microbiological reviews, 58(4), 641-685.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
- Lenoir, J., & Lounès-Hadj Sahraoui, A. (2019). Laccase-based systems for the bioremediation of organic pollutants. AMB Express, 9(1), 1-21.
- Lenk, W., & Rosenbauer-Thilo, H. (1982).
Sources
- 1. Oxidation of phenols, anilines, and benzenethiols by fungal laccases: correlation between activity and redox potentials as well as halide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transformation of Halogen-, Alkyl-, and Alkoxy-Substituted Anilines by a Laccase of Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of a Combinatorial Library Utilizing 4-Bromo-2-chloro-6-fluoroaniline
Introduction: 4-Bromo-2-chloro-6-fluoroaniline as a Privileged Scaffold for Combinatorial Chemistry
In the landscape of modern drug discovery and materials science, the efficient exploration of chemical space is paramount. Combinatorial chemistry has emerged as a powerful strategy for the rapid synthesis of large, diverse collections of molecules, known as libraries, which can be screened for desired biological activities or material properties. The choice of a suitable starting scaffold is critical to the success of a combinatorial library synthesis, as it dictates the accessible structural diversity and, ultimately, the potential for discovering novel lead compounds.
This compound (CAS No: 885453-49-6) is a uniquely functionalized aromatic compound that serves as an exceptional starting point for the construction of diverse molecular libraries.[1] Its trifunctionalized benzene ring, featuring bromine, chlorine, and fluorine atoms, along with a nucleophilic aniline group, offers multiple, orthogonally reactive sites for diversification. The distinct electronic and steric environments of the halogen substituents allow for selective chemical transformations, enabling a controlled and predictable library synthesis. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic design and practical execution of a combinatorial library synthesis centered around this versatile scaffold.
Chemical and Physical Properties of this compound:
| Property | Value |
| CAS Number | 885453-49-6 |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[2] |
Strategic Design of a Combinatorial Library: Leveraging Orthogonal Reactivity
The key to successfully utilizing this compound as a library scaffold lies in the differential reactivity of its functional groups. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-Br > C-Cl.[3] This inherent difference in reactivity allows for the selective functionalization of the bromine atom, leaving the chlorine atom available for subsequent transformations. The fluorine atom is generally unreactive in these cross-coupling reactions, providing a stable substituent that can influence the physicochemical properties of the final compounds. The aniline group, a potent nucleophile, can be readily acylated or can participate in its own set of cross-coupling reactions.
This differential reactivity enables a "split-and-pool" synthesis strategy, a cornerstone of combinatorial chemistry where a large library of compounds can be efficiently generated.[4][5][6] In this approach, a solid support is divided into multiple portions, each of which is reacted with a different building block at one of the reactive sites of the scaffold. The portions are then recombined ("pooled") and re-divided ("split") for the next round of reactions at a different reactive site.
Below is a conceptual workflow for a three-dimensional combinatorial library based on this compound, utilizing Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation.
Figure 1: Conceptual workflow for a split-and-pool synthesis of a combinatorial library.
Experimental Protocols
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Position
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it is a robust method for forming carbon-carbon bonds.[2][7] Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, this reaction can be performed selectively at the 4-position of the scaffold.
Mechanism: The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]
Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling at the C-Br position.
Materials:
-
This compound
-
Aryl or alkyl boronic acid (e.g., phenylboronic acid, methylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 equiv) under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: Selective formation of the C-C bond at the 4-position, yielding a 4-substituted-2-chloro-6-fluoroaniline derivative.
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C-Cl Position
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[9][10][11] After the Suzuki-Miyaura coupling at the C-Br position, the less reactive C-Cl bond can be targeted for amination.
Mechanism: The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product and regenerate the catalyst.[12][13]
Reaction Scheme:
Figure 3: Buchwald-Hartwig amination at the C-Cl position.
Materials:
-
4-Substituted-2-chloro-6-fluoroaniline (from Protocol 1)
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, THF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (1.4 equiv).
-
Add the 4-substituted-2-chloro-6-fluoroaniline (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100-120 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Outcome: Formation of a new C-N bond at the 2-position, yielding a 2,4-disubstituted-6-fluoroaniline derivative.
Protocol 3: Amide Bond Formation at the Aniline Nitrogen
The aniline nitrogen of the scaffold is a nucleophile that can readily react with activated carboxylic acids or acyl chlorides to form amides. This reaction can be performed as the final diversification step.
Mechanism: The carboxylic acid is typically activated in situ using a coupling reagent to form a highly reactive species (e.g., an active ester or an acylphosphonium salt), which is then susceptible to nucleophilic attack by the aniline nitrogen.
Reaction Scheme:
Figure 4: Amide bond formation at the aniline nitrogen.
Materials:
-
2,4-Disubstituted-6-fluoroaniline (from Protocol 2)
-
Carboxylic acid
-
Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated aqueous NaHCO₃
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.1 equiv) in the anhydrous solvent, add the coupling reagent (1.2 equiv) and the organic base (2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the 2,4-disubstituted-6-fluoroaniline (1.0 equiv) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Expected Outcome: Formation of an amide bond, yielding the final trisubstituted library member.
Library Purification and Characterization
The purification and characterization of combinatorial libraries present unique challenges due to the large number of compounds and the small quantities of each.
High-Performance Liquid Chromatography (HPLC) Purification
Preparative reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of small molecule libraries.[14][15]
General Protocol:
-
Column Selection: A C18 column is a good starting point for a diverse library of small molecules.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.
-
Method Development: An initial scouting gradient (e.g., 5-95% B over 15 minutes) can be run on an analytical scale to determine the retention times of the library members.
-
Preparative Run: The gradient is then optimized for the preparative scale to maximize resolution and throughput. Fractions are collected based on UV detection or, ideally, mass-triggered fractionation.[16]
-
Post-Purification: The collected fractions are lyophilized to remove the mobile phase and yield the purified compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Characterization
LC-MS is an indispensable tool for the analysis of combinatorial libraries, providing both purity information and confirmation of the molecular weight of each library member.[17][18]
General Protocol:
-
Analytical Column: A short, fast-eluting C18 column is typically used for high-throughput analysis.
-
Mobile Phase: A fast gradient of water and acetonitrile with 0.1% formic acid is common.
-
Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization technique for small molecules. The mass spectrometer is operated in full scan mode to detect the molecular ions of the library members.
-
Data Analysis: The resulting chromatograms and mass spectra are analyzed to confirm the identity and purity of each compound in the library.
Conclusion
This compound is a highly valuable and versatile scaffold for the construction of combinatorial libraries. Its unique pattern of halogen substitution allows for a regioselective and stepwise diversification strategy, enabling the synthesis of a wide array of novel molecules. The protocols outlined in this document provide a comprehensive guide for the practical implementation of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation in the context of a "split-and-pool" library synthesis. Combined with modern purification and characterization techniques, these methods empower researchers to efficiently explore chemical space and accelerate the discovery of new bioactive compounds and advanced materials.
References
-
Split-and-Pool Synthesis of a Combinatorial Chemistry Library. (2013). PLoS Biology. [Link]
-
Split-and-Pool Synthesis of a Combinatorial Chemistry Library A mixture... - ResearchGate. (n.d.). ResearchGate. [Link]
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY - Taros Chemicals. (n.d.). Taros Chemicals. [Link]
-
Split and pool synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Analysis and screening of combinatorial libraries using mass spectrometry - PubMed - NIH. (2001). PubMed. [Link]
-
Scaling Small Molecule Purification Methods for HPLC | Agilent. (n.d.). Agilent. [Link]
-
Analysis and screening of combinatorial libraries using mass spectrometry - ResearchGate. (2001). ResearchGate. [Link]
-
High-Throughput Purification of Single Compounds and Libraries - ACS Publications. (2005). ACS Publications. [Link]
-
Decoding Split and Pool Combinatorial Libraries with Electron Transfer Dissociation Tandem Mass Spectrometry - NIH. (2013). NIH. [Link]
-
A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry - Frontiers. (2019). Frontiers. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). University of Groningen. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024). PMC. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008). Luxembourg Bio Technologies. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
On-line Sample Preparation for High Throughput Reversed-phase LC / MS Analysis of Combinatorial Chemistry Libraries. | Request PDF - ResearchGate. (2001). ResearchGate. [Link]
-
(PDF) 4-Bromo-2-chloroaniline - ResearchGate. (2009). ResearchGate. [Link]
-
Direct screening of a dynamic combinatorial library using mass spectrometry. - Griffith Research Online. (n.d.). Griffith Research Online. [Link]
-
(PDF) 4-Bromo-2-chloroaniline - ResearchGate. (2009). ResearchGate. [Link]
-
Synthesis of 4-bromo-2-fluoroaniline - PrepChem.com. (n.d.). PrepChem.com. [Link]
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- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Item - Split-and-Pool Synthesis of a Combinatorial Chemistry Library - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
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- 14. tarosdiscovery.com [tarosdiscovery.com]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analysis and screening of combinatorial libraries using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions of 4-Bromo-2-chloro-6-fluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides detailed analytical methodologies for monitoring chemical reactions involving 4-bromo-2-chloro-6-fluoroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the criticality of reaction monitoring for process optimization, yield maximization, and impurity profiling, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.
Introduction: The Synthetic Versatility and Analytical Challenges of a Tri-Halogenated Aniline
This compound is a valuable building block in organic synthesis due to its unique substitution pattern. The three distinct halogen atoms (bromine, chlorine, and fluorine) and the amino group offer multiple reactive sites, enabling a diverse range of chemical transformations.[1] Common reactions include nucleophilic aromatic substitution, Suzuki and other cross-coupling reactions, and modifications of the aniline functionality.
The very features that make this molecule synthetically attractive also present analytical challenges. The presence of multiple halogens can influence chromatographic behavior and ionization efficiency in mass spectrometry. Furthermore, the potential for isomeric byproducts necessitates analytical methods with high specificity and resolving power. Effective reaction monitoring is therefore not just a quality control measure, but a critical tool for understanding reaction kinetics, identifying key intermediates, and controlling the formation of process-related impurities. This guide provides a strategic approach to selecting and implementing the most appropriate analytical techniques for these purposes.
Strategic Selection of Analytical Techniques
The choice of analytical method for monitoring reactions of this compound depends on several factors, including the nature of the reaction, the properties of the reactants and products, and the information required (e.g., qualitative monitoring of starting material disappearance versus quantitative determination of product and impurities).
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantitative analysis of reaction progress, purity assessment. | Robust, reproducible, widely available, excellent for non-volatile and thermally labile compounds. | May require method development to resolve all components; UV detection lacks specificity for definitive peak identification. |
| GC-MS | Identification and quantification of volatile starting materials, products, and byproducts. | High sensitivity and specificity, provides structural information for peak identification. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar analytes.[2] |
| In-situ NMR | Real-time, non-invasive reaction monitoring, mechanistic studies. | Provides detailed structural information on all NMR-active species in solution, enabling the identification of transient intermediates.[3][4] | Lower sensitivity compared to chromatographic methods; requires specialized equipment (flow-cell or benchtop NMR).[4] |
Logical Workflow for Method Selection
Caption: Decision tree for selecting an appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring
Reverse-phase HPLC with UV detection is the workhorse for monitoring the progress of many organic reactions, including those involving this compound. It is particularly well-suited for tracking the consumption of the starting material and the formation of the desired product over time.
Protocol 1: RP-HPLC Method for Monitoring a Suzuki Coupling Reaction
This protocol is designed for monitoring a typical Suzuki coupling reaction where this compound is coupled with a boronic acid.
A. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (LC-MS grade).
-
Methanol (HPLC grade).
-
0.45 µm syringe filters.
B. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid improves peak shape and provides protons for potential MS detection.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B | A gradient elution is necessary to separate the relatively polar starting material from the more non-polar coupled product and byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Aniline derivatives typically exhibit strong absorbance at this wavelength. A diode array detector can be used to identify the optimal wavelength for all components. |
| Injection Volume | 10 µL |
C. Sample Preparation
-
Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to stop the reaction and precipitate any catalysts or salts.
-
Vortex the mixture thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute if necessary to be within the linear range of the detector.
D. Method Validation Principles
For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank reaction matrix, starting materials, and known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] This is typically assessed over a range of 5 concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking the reaction matrix with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful tool for identifying and quantifying volatile impurities that may be present in the starting material or formed during the reaction. Due to the relatively high boiling point of this compound, a high-temperature GC program is required.
Protocol 2: GC-MS Method for Purity Analysis
A. Instrumentation and Consumables
-
Gas chromatograph with a mass selective detector (MSD).
-
A low-bleed capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Dichloromethane or other suitable volatile solvent (GC grade).
B. GC-MS Conditions
| Parameter | Condition | Rationale |
| Injector Temperature | 280 °C | Ensures complete volatilization of the analyte without degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas. |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min | A temperature ramp is necessary to separate compounds with different boiling points. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40-400 amu | Covers the expected mass range of the analyte and potential fragments. |
C. Sample Preparation
-
Dissolve an accurately weighed amount of the sample (e.g., from a reaction workup) in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if any particulate matter is present.
D. Data Analysis
-
The identity of this compound and any impurities can be confirmed by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards, if available.
-
Quantification can be performed using an internal or external standard method.
In-situ NMR Spectroscopy for Mechanistic Insights
In-situ NMR allows for the direct observation of a reaction as it occurs within the NMR spectrometer, providing a wealth of information about reaction kinetics and the formation of intermediates.[3][8] The presence of fluorine in this compound makes ¹⁹F NMR a particularly powerful tool for reaction monitoring, often providing a cleaner spectrum with a wider chemical shift range than ¹H NMR.
Protocol 3: In-situ ¹⁹F NMR Monitoring
A. Instrumentation and Consumables
-
NMR spectrometer equipped with a flow-cell or a benchtop NMR system.
-
NMR tubes compatible with the system.
-
Deuterated solvent that is compatible with the reaction chemistry.
B. Experimental Setup
Caption: A typical setup for in-situ NMR reaction monitoring using a flow cell.
C. NMR Parameters
-
Nucleus: ¹⁹F
-
Solvent: Choose a deuterated solvent in which all reactants and products are soluble and that does not react with any components (e.g., DMSO-d₆, CDCl₃).
-
Acquisition: Set up an array of experiments to acquire spectra at regular intervals (e.g., every 5-10 minutes). The number of scans per spectrum will depend on the concentration of the species of interest.
D. Data Analysis
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
Identify the resonance corresponding to the fluorine atom of this compound and any new fluorine-containing species that appear during the reaction.
-
Integrate the signals of interest in each spectrum.
-
Plot the relative integrals of the starting material, intermediates, and products as a function of time to generate a reaction profile.
Conclusion: A Multi-faceted Approach to Reaction Monitoring
The successful development and scale-up of synthetic processes involving this compound rely on a robust analytical strategy. This guide has provided detailed protocols for HPLC, GC-MS, and in-situ NMR, each offering unique advantages for reaction monitoring. By understanding the principles behind each technique and applying rigorous method validation, researchers can gain a comprehensive understanding of their chemical transformations, leading to more efficient, reproducible, and safer processes in the development of novel pharmaceuticals and agrochemicals.
References
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved January 11, 2026, from [Link]
-
Separation of 4-Bromo-2,6-dichloroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). ProPharma. Retrieved January 11, 2026, from [Link]
- Charde, M. S., Welankiwar, A. S., & Kumar, J. (2014). Analytical method validation: A brief review. Research Journal of Pharmacy and Technology, 7(5), 613-619.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
-
Synthesis of 4-bromo-2-fluoroaniline. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
- Foley, D. A., et al. (2019). A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy. Chemistry–A European Journal, 25(56), 12976-12981.
- Arriaga, D. K., et al. (2020). NMR techniques for in situ reaction monitoring A Differentiation between rapid-injection (RI-NMR), stopped-flow, and LED-NMR techniques. Magnetic Resonance in Chemistry, 58(11), 1079-1087.
- von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. TU Kaiserslautern.
-
New NMR method enables monitoring of chemical reactions in metal containers. (2020, July 15). Johannes Gutenberg University Mainz. Retrieved January 11, 2026, from [Link]
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Direct Interface GC/MS Method. (n.d.). U.S. Environmental Protection Agency. Retrieved January 11, 2026, from [Link]
-
In-situ NMR monitoring of the reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (1996). U.S. Environmental Protection Agency. Retrieved January 11, 2026, from [Link]
-
An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (2018).
-
Confirmation of Pesticides by GC/MS/MS. (2010). USDA Food Safety and Inspection Service. Retrieved January 11, 2026, from [Link]
Sources
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- 4. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 5. Separation of 4-Bromo-2,6-dichloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. wjarr.com [wjarr.com]
- 8. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-chloro-6-fluoroaniline
Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-6-fluoroaniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields and purity.
Overview of Synthetic Strategies
The synthesis of this compound, a key intermediate in pharmaceutical and materials science research[1], typically proceeds via electrophilic aromatic substitution on a pre-existing aniline derivative. The primary challenge lies in achieving the correct regiochemistry of the three different halogen substituents. The powerful ortho-, para-directing effect of the amine group dominates the reaction, but its high activation can lead to side reactions like over-halogenation and oxidation.
Two common and logical synthetic routes are generally considered:
-
Route A: Bromination of 2-chloro-6-fluoroaniline. This is a direct approach where the final halogen is introduced. The key is to control the bromination to favor the para-position relative to the amine.
-
Route B: Multi-step synthesis starting from a simpler aniline. This route involves protecting the highly activating amino group to moderate its reactivity and improve regioselectivity, followed by sequential halogenation and deprotection. A well-documented example starts with aniline and proceeds through several stages[2].
The choice of route often depends on the availability of starting materials, scale, and desired purity profile.
Caption: Common synthetic workflows for preparing this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue: Low Reaction Yield
Q: My overall yield of this compound is consistently below 50%. What are the most likely causes and how can I fix them?
A: Low yield is a common problem that can stem from several factors throughout the synthetic sequence. A systematic approach is required to identify the bottleneck.
-
Incomplete Halogenation: The electrophilic substitution may not be going to completion.
-
Cause: Insufficiently reactive halogenating agent, poor temperature control, or deactivation of the substrate. N-halosuccinimides (NBS, NCS) can degrade over time; always use freshly opened or properly stored reagents.
-
Solution:
-
Verify Reagent Quality: Use fresh, high-purity NBS or NCS. For bromination with elemental bromine, ensure it is free of excess moisture.
-
Optimize Temperature: For bromination with NBS, reactions are often started at low temperatures (e.g., 0°C) and allowed to warm to room temperature[3]. Monitor the reaction by TLC or LC-MS to ensure it proceeds to completion. If the reaction stalls, a slight increase in temperature may be necessary.
-
Check Solvent: Ensure you are using a suitable aprotic solvent like DMF, methylene chloride, or acetic acid that can facilitate the reaction without participating in it[3][4].
-
-
-
Product Degradation: Anilines, especially halogenated ones, can be susceptible to oxidation and other degradation pathways, often indicated by the formation of dark, tarry substances.
-
Cause: Exposure to air (oxygen) at elevated temperatures, or overly harsh deprotection conditions.
-
Solution:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon), especially if heating is required.
-
Controlled Deprotection: During the hydrolysis of the acetanilide protecting group, avoid excessive heating or prolonged reaction times. Monitor the reaction closely and quench it as soon as the starting material is consumed[2].
-
-
-
Mechanical Losses During Workup & Purification: Significant product can be lost during extraction, washing, and crystallization steps.
-
Cause: Suboptimal pH during extraction or use of an inappropriate recrystallization solvent.
-
Solution:
-
Extraction pH: When neutralizing the reaction mixture after acid-catalyzed deprotection, ensure the pH is adjusted carefully. The aniline product is basic and will be protonated in acidic solution, remaining in the aqueous layer. Adjust the pH to >8 to ensure the free aniline is present for efficient extraction into an organic solvent.
-
Solvent Screening for Recrystallization: Perform small-scale solvent screening to find an optimal system where the product has high solubility in the hot solvent but low solubility at room temperature. Heptane or ethanol/water mixtures are often good starting points[5].
-
-
Caption: Troubleshooting flowchart for diagnosing the cause of low reaction yield.
Issue: Impurity Profile & Regioselectivity
Q: My final product is contaminated with isomers and/or over-halogenated byproducts. How can I improve the purity?
A: This is a classic regioselectivity and reactivity control problem in electrophilic aromatic substitution.
-
Isomer Formation (e.g., 2-Bromo-4-chloro-6-fluoroaniline):
-
Cause: The directing effects of the substituents. The amino group is a powerful ortho-, para- director. The existing chloro and fluoro groups are also ortho-, para- directors, although weaker and deactivating. If the para position is blocked, substitution may occur at an ortho position.
-
Solution: Use a Protecting Group. This is the most robust solution. By converting the amine to an acetamide (-NHCOCH₃), you moderate its activating effect and add steric bulk. The acetamido group still directs para, but the steric hindrance around the ortho positions makes para-substitution highly favorable. The multi-step synthesis from aniline is designed specifically to overcome this issue[2].
-
-
Over-halogenation (Di-bromination or Di-chlorination):
-
Cause: The high activation of the aromatic ring by the amino group makes it susceptible to multiple halogenations.
-
Solution:
-
Control Stoichiometry: Use a precise stoichiometry of the halogenating agent (typically 1.0 to 1.05 equivalents).
-
Slow Addition & Low Temperature: Add the halogenating agent slowly and in portions to a cooled solution of the aniline derivative (e.g., 0-10°C)[3][4]. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second substitution on the already-halogenated, highly activated product.
-
Use a Protecting Group: Again, the acetamido group deactivates the ring compared to a free amine, significantly reducing the likelihood of over-halogenation[2].
-
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an acetanilide protecting group in the multi-step synthesis?
A1: The use of an N-acetyl protecting group serves three critical functions[2]:
-
Reactivity Moderation: It reduces the high activating effect of the amino group, preventing over-halogenation.
-
Improved Regioselectivity: The bulky acetamido group sterically hinders the ortho positions, strongly favoring electrophilic substitution at the para position.
-
Prevents Side Reactions: The free amine can undergo undesirable side reactions with acidic reagents or get oxidized. The amide is much more stable under typical halogenation conditions.
Q2: Should I use N-Bromosuccinimide (NBS) or elemental Bromine (Br₂) for the bromination step?
A2: The choice depends on safety, scale, and reaction conditions.
-
N-Bromosuccinimide (NBS): Generally preferred for lab-scale synthesis. It is a solid, making it easier and safer to handle than liquid bromine. It provides a low, steady concentration of electrophilic bromine, which can improve selectivity and reduce the formation of byproducts[4]. It is often used in solvents like DMF or CH₂Cl₂[3].
-
Elemental Bromine (Br₂): More atom-economical and often used in larger-scale industrial processes. However, it is highly corrosive, toxic, and volatile. It is typically used with a solvent like acetic acid[6]. Handling requires significant safety precautions.
Q3: What are the best methods for purifying the final product?
A3: A two-step process is often most effective.
-
Distillation: If the impurities have significantly different boiling points, vacuum distillation can be an effective first-pass purification.
-
Recrystallization: This is the most common method for obtaining high-purity crystalline solids. Screen various solvents to find one that dissolves the product when hot but allows it to crystallize out upon cooling, leaving impurities behind in the mother liquor. A study on the crystal structure of the related 4-bromo-2-chloroaniline suggests it forms well-defined crystals, which is favorable for this technique[7][8].
Q4: What are the key safety considerations for this synthesis?
A4:
-
Halogenating Agents: NBS, NCS, and especially elemental bromine are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Many organic solvents used (e.g., DMF, CH₂Cl₂) have their own health risks. Avoid inhalation and skin contact.
-
Acid/Base Hydrolysis: The deprotection step often uses concentrated acids (like HCl) or strong bases (like NaOH) at elevated temperatures. This process can be highly exothermic and corrosive. Add reagents slowly and ensure adequate cooling.
Quantitative Data & Protocols
Table 1: Summary of a Typical Multi-Step Synthesis Protocol
This table outlines the key parameters for the synthesis of 4-Bromo-2-chloroacetanilide, the precursor to the final product, based on established procedures[2].
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Typical Yield |
| 1 | Protection | Aniline | Acetic Anhydride | Acetic Acid | 100-115 | >90% |
| 2 | Bromination | Acetanilide | Bromine (Br₂) | Acetic Acid | Room Temp | 75-85% |
| 3 | Chlorination | 4-Bromoacetanilide | NCS or Cl₂ | Acetic Acid | 50-60 | ~70% |
| 4 | Deprotection | 4-Bromo-2-chloroacetanilide | Conc. HCl / Ethanol | Ethanol/Water | Reflux | >85% |
Protocol: Synthesis of 4-Bromo-2-chloroacetanilide (Step 3)
This protocol is an illustrative example based on common laboratory practices for electrophilic aromatic substitution.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoacetanilide (1.0 eq) in glacial acetic acid.
-
Chlorination: Gently warm the solution to 50-60°C. In a separate container, prepare a solution or slurry of N-chlorosuccinimide (NCS) (1.05 eq) in glacial acetic acid.
-
Addition: Add the NCS solution dropwise to the stirred 4-bromoacetanilide solution over 30-60 minutes. Maintain the temperature between 50-60°C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice water with stirring.
-
Isolation: The solid product, 4-bromo-2-chloroacetanilide, will precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid and succinimide.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The product can then be carried forward to the deprotection step.
References
- Google Patents. (CN105646233A). Preparation process of 2-chloro-6-fluoroaniline.
-
National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline. Available at: [Link]
-
Gesher. (2025). The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis. Available at: [Link]
- Google Patents. (CN115784896A). Preparation method of 2-bromo-6-fluoroaniline.
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Available at: [Link]
-
Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Available at: [Link]
- Google Patents. (CN102993022A). Preparation method of bromoaniline.
- Google Patents. (US8088960B2). Process for the production of substituted bromobenzenes.
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloro-6-fluoroaniline. Available at: [Link]
- Google Patents. (EP0727412A1). Process for the preparation of 2,6-dichloro-4-bromoanilides.
-
ResearchGate. (2010). 4-Bromo-2-chloroaniline. Available at: [Link]
-
ResearchGate. (2010). 4-Bromo-2-chloroaniline. Available at: [Link]
-
Chegg.com. (2020). Solved Experiment 4: 4-bromo-2-chloroaniline Synthesis. Available at: [Link]
-
YouTube. (2024). Organic Conversion- 23| You Must Know | Bromo benzene to 4-Bromo-2-Chloro Aniline. Available at: [Link]
-
WIPO Patentscope. (n.d.). Preparation method of 2-bromo-6-fluoroaniline. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
- 5. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]
- 6. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Bromo-2-chloro-6-fluoroaniline by Recrystallization
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 4-Bromo-2-chloro-6-fluoroaniline via recrystallization. It addresses common challenges and provides in-depth, field-proven solutions to streamline your purification workflow and enhance product purity.
Introduction to the Purification Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The purity of this aniline derivative is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicity.[3][4] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[5]
This guide is structured to provide not just a protocol, but a deeper understanding of the principles at play, empowering you to troubleshoot and optimize the recrystallization of this and other similar halogenated anilines.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the compound is the foundation of a successful recrystallization.
| Property | Value | Source |
| CAS Number | 885453-49-6 | [1][2][6] |
| Molecular Formula | C₆H₄BrClFN | [1][2][6] |
| Molecular Weight | 224.46 g/mol | [1][2][6] |
| Appearance | Solid (likely a crystalline powder) | [1] |
| Melting Point | A related isomer, 2-Bromo-4-chloro-6-fluoroaniline, has a melting point of 41-43 °C, suggesting a low melting point for the title compound. | N/A |
| Solubility | General guidance suggests solubility in polar organic solvents. An ethanol/water mixture is often effective for related anilines.[7][8] | N/A |
Core Principles of Recrystallization
The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[8] An ideal recrystallization solvent will dissolve the target compound (this compound) readily at an elevated temperature, but poorly at room temperature or below. Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble at all temperatures (allowing for removal by hot filtration).[8]
Experimental Workflow: A Visual Guide
The following diagram outlines the fundamental steps of a single-solvent recrystallization process.
Caption: Standard workflow for purification by recrystallization.
Detailed Experimental Protocol
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof).
-
A good starting point for halogenated anilines is an ethanol/water or methanol/water mixed solvent system.[7][8]
-
The ideal single solvent will dissolve the compound when hot but not when cold. For a mixed-solvent system, the compound should be soluble in the "good" solvent (e.g., ethanol) and insoluble in the "poor" solvent (e.g., water).[9]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen "good" solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil with stirring.
-
Continue adding the minimum amount of hot solvent required to just dissolve the solid. An excess of solvent will reduce the final yield.[10]
-
-
Decolorization (if necessary):
-
If the solution is colored due to oxidized impurities, remove it from the heat and add a small amount of activated charcoal.[3]
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if insoluble impurities or charcoal are present):
-
Pre-heat a funnel and a new receiving flask to prevent premature crystallization.
-
Filter the hot solution through a fluted filter paper to remove the insoluble impurities or charcoal.
-
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]
-
Mixed Solvent: If using a mixed-solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until a slight cloudiness persists. Then, add a drop or two of the "good" solvent to redissolve the precipitate and achieve a saturated solution.[9]
-
Allow the solution to cool slowly. Once at room temperature, cooling in an ice bath can further increase the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: My compound is separating as an oil ("oiling out") instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common problem with low-melting point solids or highly impure samples.[7] It occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.
-
Causality:
-
Low Melting Point: The boiling point of your chosen solvent may be significantly higher than the melting point of your compound.
-
High Impurity Concentration: Impurities can depress the melting point of the compound.
-
Rapid Cooling/High Supersaturation: Cooling the solution too quickly can cause the compound to crash out of solution as an oil.
-
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level, then allow it to cool more slowly.[10]
-
Lower the Solution Temperature Before Saturation: For a mixed-solvent system, allow the solution in the "good" solvent to cool slightly before adding the "poor" solvent.
-
Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod at a temperature just below the solvent's boiling point to provide a nucleation site.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Q2: My final yield is very low. What are the possible reasons and how can I improve it?
A2: A low yield is a frequent issue that can often be traced back to procedural steps.
-
Causality:
-
Excess Solvent: Using too much solvent during the dissolution step is the most common cause, as a significant amount of the product will remain in the mother liquor upon cooling.[10]
-
Premature Crystallization: The compound crystallizing in the funnel during hot filtration.
-
Incomplete Transfer: Leaving crystals behind in the flask or on the filter paper.
-
Excessive Washing: Washing the collected crystals with too much cold solvent or with a solvent that is not sufficiently cold.
-
-
Solutions:
-
Use the Minimum Amount of Hot Solvent: Ensure you are only adding enough hot solvent to just dissolve the crude product.
-
Pre-heat Filtration Apparatus: Pre-warm the funnel and receiving flask with hot solvent before hot filtration to prevent the temperature from dropping and causing premature crystallization.
-
Check the Mother Liquor: If you suspect too much solvent was used, you can try boiling off some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[10]
-
Rinse with Ice-Cold Solvent: Use a minimal amount of ice-cold solvent to wash the final crystals.
-
Q3: No crystals are forming even after the solution has cooled in an ice bath. What should I do?
A3: This is likely due to the formation of a supersaturated solution, where the concentration of the dissolved solid is higher than its normal saturation point.
-
Causality:
-
Lack of Nucleation Sites: Crystal growth requires an initial point of nucleation.
-
Solution is Not Saturated: You may have used far too much solvent.
-
-
Solutions:
-
Scratch the Flask: Use a glass stirring rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for crystals to begin forming.[10]
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution to initiate crystallization.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then attempt to cool it again.[10]
-
Ensure Sufficient Cooling: Allow adequate time for the solution to cool, first to room temperature and then in an ice bath.
-
Q4: The crystals formed very rapidly and look like a fine powder. Is this a problem?
A4: Yes, this can be an issue. Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.
-
Causality:
-
Cooling Too Quickly: Placing the hot solution directly into an ice bath.
-
Highly Supersaturated Solution: The concentration of the solute is too high, causing it to crash out of solution.
-
-
Solutions:
-
Slow Down the Cooling Process: Allow the flask to cool slowly on the benchtop, insulated from cold surfaces, before moving it to an ice bath.[10]
-
Add a Small Amount of Extra Solvent: Reheat the solution to redissolve the solid, add a small amount of additional hot solvent, and then cool slowly. This will decrease the level of supersaturation.[10]
-
Q5: The purified crystals are still colored. How can I remove the color?
A5: Color is typically due to high molecular weight, colored byproducts, or oxidation products.
-
Causality:
-
Oxidized Impurities: Anilines are prone to oxidation, which can form colored impurities.[11]
-
Colored Byproducts: Side reactions during the synthesis can produce colored compounds.
-
-
Solutions:
-
Use Activated Charcoal: As mentioned in the protocol, activated charcoal is highly effective at adsorbing colored impurities.[3] Add a small amount (a spatula tip) to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Troubleshooting Logic Diagram
This flowchart provides a decision-making tool for addressing common recrystallization problems.
Caption: A logical approach to troubleshooting recrystallization issues.
Solvent Selection Guide
The choice of solvent is critical. The following table provides information on common solvents used for the recrystallization of aromatic amines.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for anilines with polar groups. Often used as the "poor" solvent in a mixed system.[8] |
| Ethanol | 78 | High | A versatile and common "good" solvent for anilines.[8] |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Medium | A good alternative to ethanol. |
| Hexane | 69 | Low | Generally a poor solvent for anilines, but can be used as an anti-solvent in a mixed system with a more polar solvent like ethyl acetate.[12] |
| Ethyl Acetate | 77 | Medium | Can be effective, often used in combination with hexane.[12] |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link].
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link].
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
-
Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link].
-
PubChem. (n.d.). This compound. Retrieved from [Link].
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link].
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link].
Sources
- 1. Buy this compound | 885453-49-6 [smolecule.com]
- 2. This compound | C6H4BrClFN | CID 20434620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cresset-group.com [cresset-group.com]
- 5. scribd.com [scribd.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Reagents & Solvents [chem.rochester.edu]
common impurities in 4-Bromo-2-chloro-6-fluoroaniline and their removal
Introduction
Welcome to the technical support resource for 4-Bromo-2-chloro-6-fluoroaniline (CAS 885453-49-6).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals who use this versatile intermediate in their synthetic workflows. As with many highly functionalized aromatic compounds, achieving and maintaining high purity is critical for reproducible downstream reactions and the integrity of final products. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols for the identification and removal of common impurities.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my this compound sample?
A1: Impurities typically originate from three main sources: the synthetic route, subsequent degradation, or storage. Based on common synthetic pathways for halogenated anilines, you should be aware of the following potential impurities:
-
Starting Material Carryover: Incomplete reaction can lead to the presence of the precursor, most commonly 2-chloro-6-fluoroaniline.
-
Isomeric Impurities: During the bromination step, trace amounts of other positional isomers may form. An example is 2-Bromo-4-chloro-6-fluoroaniline.[4][5][6] The directing effects of the substituents on the aniline ring greatly favor the desired isomer, but side products can occur.
-
Under- or Over-Halogenated Species: Incomplete bromination will leave behind the starting material. Conversely, exposure to excess brominating agent or harsh conditions could potentially introduce a second bromine atom, leading to dibromo-species.
-
Hydrolysis/Dehalogenation Products: While generally stable, under certain conditions (e.g., strong nucleophiles or catalytic hydrogenation), the halogen atoms can be replaced. For instance, the bromine atom can be selectively reduced to form 2-chloro-6-fluoroaniline.[7]
-
Oxidation/Degradation Products: Anilines as a class are susceptible to oxidation, which often results in the formation of colored impurities (e.g., quinone-like structures).[8] This is exacerbated by exposure to air and light.
Q2: My sample of this compound has a pink or brownish tint, but the certificate of analysis says it's off-white. Is it still usable?
A2: The discoloration is a classic sign of minor oxidation on the surface of the material. While the bulk purity might still be high (>98%), these colored impurities can sometimes interfere with sensitive downstream reactions, particularly those involving transition metal catalysts (e.g., Suzuki or Buchwald-Hartwig couplings). For less sensitive applications, it may be usable as is. However, for critical steps, we strongly recommend purification to remove these colored bodies. A simple filtration through a short plug of silica gel or a recrystallization step is often sufficient.
Q3: How should I properly store this compound to maintain its purity?
A3: To prevent oxidation and degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[7] Keep it in a cool, dark, and dry place. Storing it in a refrigerator or freezer is ideal for long-term stability. Avoid exposure to direct sunlight and atmospheric moisture.
Q4: Which analytical techniques are best for assessing the purity of my sample?
A4: A multi-pronged approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantitative purity analysis. A reversed-phase C18 column with a UV detector is typically effective for separating the main compound from most impurities.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for detecting volatile impurities and positional isomers. The MS detector provides structural information, which is invaluable for identifying unknown peaks.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful for confirming the structure of the main component and can be used to detect and quantify impurities if their signals are resolved from the main peaks.
-
Melting Point: A sharp melting point that matches the literature value (e.g., 59-63 °C) is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the melting range.
Part 2: Troubleshooting and Purification Guides
This section addresses specific problems you may encounter and provides actionable solutions and detailed protocols.
Problem 1: HPLC/GC analysis shows one or more significant impurity peaks.
The first step is to identify the nature of the impurity, if possible, by MS or by comparing its retention time to that of known standards (like the starting material). The purification strategy will depend on the impurity's properties relative to the desired product.
| Potential Impurity | Likely Source | Identification Method | Recommended Removal Technique |
| 2-Chloro-6-fluoroaniline | Incomplete Bromination | GC-MS, HPLC (compare to standard) | Column Chromatography, Recrystallization |
| Isomeric By-products (e.g., 2-Bromo-4-chloro-6-fluoroaniline) | Non-selective Bromination | GC-MS, High-Resolution HPLC | Meticulous Column Chromatography, Fractional Recrystallization |
| Dibrominated Species | Over-bromination | GC-MS (higher MW) | Column Chromatography |
| Succinimide | By-product from NBS/NCS reagents | HPLC (highly polar) | Aqueous wash, Recrystallization |
| Colored Oxidation Products | Air/Light Exposure | Visual, Broad baseline in HPLC | Activated Carbon Treatment, Column Chromatography, Recrystallization |
The following diagram outlines a decision-making process for purifying crude this compound.
Caption: General workflow for selecting a purification technique.
Part 3: Experimental Protocols
Protocol 1: Purification by Recrystallization
This is the most effective method for removing small amounts of impurities and improving the crystalline quality of the final product. The key is selecting an appropriate solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures.
-
Principle: Impurities are either completely soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and can be removed by hot filtration).
-
Recommended Solvent System: Heptane/Ethyl Acetate or Toluene/Heptane.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the more polar solvent (e.g., Toluene or Ethyl Acetate) required to dissolve the solid at reflux temperature. Add the solvent portion-wise while heating and stirring.
-
If colored impurities are present, add a small amount of activated carbon (spatula tip) and reflux for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the carbon or any insoluble impurities.
-
To the hot, clear filtrate, slowly add the less polar solvent (e.g., Heptane) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of the polar solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold Heptane.
-
Dry the purified crystals under vacuum to a constant weight.
-
Protocol 2: Purification by Flash Column Chromatography
This technique is essential for separating compounds with similar polarities, such as positional isomers.
-
Principle: The crude mixture is loaded onto a stationary phase (silica gel), and a mobile phase (eluent) is passed through. Compounds separate based on their differential adsorption to the silica.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Recommended Eluent System: A gradient of Ethyl Acetate in Hexane or Heptane (e.g., starting from 0% and slowly increasing to 10% Ethyl Acetate).
-
Procedure:
-
Determine Rf values: Use Thin Layer Chromatography (TLC) to find a solvent system that gives the desired compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.
-
Pack the column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane) and carefully pack the chromatography column.
-
Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the column: Begin running the mobile phase through the column. Start with the low-polarity solvent and gradually increase the percentage of the more polar solvent (gradient elution).
-
Collect fractions: Collect fractions in test tubes or vials as the solvent elutes from the column.
-
Analyze fractions: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 3: Purity Analysis by HPLC
This protocol provides a general method for routine purity checks.
-
Instrumentation: HPLC system with a UV detector.
-
Method Details:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of the aniline in Acetonitrile/Water (50:50). Filter through a 0.45 µm syringe filter before injection.[10]
-
References
- Advanced Materials Technology. (n.d.). Isocratic Separation of Anilines on HALO C18 - HPLC.
- Advanced Materials Technology. (n.d.). Isocratic Separation of Anilines on HALO® RP-Amide.
- Guidechem. (n.d.). How to synthesize and apply 4-bromo-2,6-difluoroaniline - FAQ.
- Guidechem. (n.d.). How to Prepare 4-Bromo-2,6-Dichloroaniline? - FAQ.
- Biosynth. (n.d.). This compound | 885453-49-6.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
- PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline.
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- PubChem. (n.d.). This compound.
- BLD Pharm. (n.d.). 885453-49-6|this compound.
- Smolecule. (n.d.). Buy this compound | 885453-49-6.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 885453-49-6.
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- BenchChem. (n.d.). Technical Support Center: Purification of 4-Fluoroaniline.
- TCI Chemicals. (n.d.). This compound 885453-49-6.
- ChemicalBook. (2025). 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet.
- PubChem. (n.d.). 2-Bromo-4-chloro-6-fluoroaniline.
- ChemUniverse. (n.d.). 2-bromo-4-chloro-6-fluoroaniline.
Sources
- 1. This compound | C6H4BrClFN | CID 20434620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 885453-49-6|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 5. 2-Bromo-4-chloro-6-fluoroaniline | C6H4BrClFN | CID 2736222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Buy this compound | 885453-49-6 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
troubleshooting failed reactions with 4-Bromo-2-chloro-6-fluoroaniline
Technical Support Center: 4-Bromo-2-chloro-6-fluoroaniline
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, polyhalogenated building block in their synthetic endeavors. My objective is to provide not just solutions, but a foundational understanding of the chemical principles governing its reactivity, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The unique electronic and steric profile of this compound—an electron-rich amino group flanked by two halogens, with two additional halogens on the ring—presents specific challenges and opportunities in synthesis. This guide addresses the most common issues encountered during its use, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
The reactivity is dominated by several factors:
-
Differential Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is governed by the carbon-halogen (C-X) bond strength. The established reactivity order is C-I > C-Br > C-Cl >> C-F.[1] For this molecule, the C-Br bond at the C4 position is significantly more reactive than the C-Cl bond at the C2 position. This allows for selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
-
Directing Effects: The powerful ortho-, para-directing amino group strongly activates the ring towards electrophilic substitution. However, its primary utility is as a nucleophile or as a directing group in metal-catalyzed reactions. The ortho-fluoro and ortho-chloro groups provide significant steric hindrance around the amine, which can influence its nucleophilicity and the approach of bulky catalysts.
-
Nucleophilicity: The aniline nitrogen is a potent nucleophile, but its reactivity can be tempered by the steric bulk of the ortho-substituents (Cl and F).
Q2: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound?
While the ring is halogenated, it is also activated by the electron-donating amino group, making it generally unsuitable for SNAr, which requires electron-withdrawing groups to activate the ring. Palladium-catalyzed methods like Buchwald-Hartwig amination are the standard for forming C-N bonds with this substrate.[2]
Q3: What are the typical applications of this molecule?
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its tri-halogenated structure provides multiple, distinct points for diversification, making it valuable in the construction of complex molecular scaffolds, such as bradykinin B1 receptor antagonists and potential anticancer agents.[3][4]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common transformations performed on this compound. The following sections address frequent failure modes for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Scenario 1: Failed Suzuki-Miyaura Coupling
"I am trying to couple a boronic acid at the C4-position (Bromine), but I am only recovering starting material. What should I investigate?"
A failed Suzuki coupling can be traced back to several key components of the catalytic cycle. This workflow provides a systematic approach to troubleshooting.
Caption: Systematic workflow for diagnosing a failed Suzuki coupling reaction.
Q: My boronic acid might be the problem. How do I check? A: Boronic acids, especially heteroaryl boronic acids, are prone to decomposition via protodeborylation, particularly under reaction conditions.[5]
-
Quality Check: Confirm the purity of your boronic acid by NMR or melting point. Old or improperly stored boronic acids can exist as anhydrides (boroxines), which are often less reactive.
-
Solution:
-
Use freshly purchased or recrystallized boronic acid.
-
Consider using a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate.
-
Increase the equivalents of boronic acid (e.g., from 1.2 eq. to 1.5-2.0 eq.) to compensate for any degradation during the reaction.
-
Q: The substrate is sterically hindered. Is my catalyst system appropriate? A: Yes, the ortho-chloro and fluoro groups present steric challenges. The oxidative addition of the C-Br bond to a Pd(0) center is often the rate-determining step and can be sluggish with hindered substrates.[1]
-
Causality: Standard ligands like PPh₃ may not be effective. You need an electron-rich, bulky phosphine ligand that promotes the formation of a highly reactive, low-coordinate Pd(0) species, which accelerates the oxidative addition step.
-
Solution: Switch to modern Buchwald-type biarylphosphine ligands.
| Ligand Class | Specific Examples | Rationale for Use with this compound |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered and electron-rich aryl halides.[6] |
| Carbene Ligands | IPr, SImes | Offer high stability and activity, often effective when phosphine ligands fail. |
| Precatalysts | XPhos Pd G3/G4 | Air-stable and well-defined, ensuring reliable generation of the active Pd(0) catalyst, which can be an issue when starting from Pd(OAc)₂ or Pd₂(dba)₃.[7] |
Q: I'm observing dehalogenation (loss of Bromine) instead of coupling. Why? A: Dehalogenation is a common side reaction, often competing with the desired cross-coupling pathway.
-
Causality: This can be caused by (a) protodeborylation of the boronic acid followed by reduction of the aryl halide, or (b) direct reduction of the aryl-palladium intermediate by impurities (e.g., water, hydrides) or the solvent itself, especially at high temperatures.
-
Solution:
-
Use an Anhydrous Base: Switch from aqueous bases like K₂CO₃ in water/dioxane to anhydrous conditions. Use finely ground, anhydrous K₃PO₄ or Cs₂CO₃ in a solvent like toluene or dioxane.[6][8]
-
Ensure Rigorous Degassing: Oxygen can degrade the catalyst and ligands, leading to side reactions. Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes) and run the reaction under a strict inert atmosphere.[9]
-
Lower Temperature: If possible, try running the reaction at a lower temperature for a longer period.
-
Scenario 2: Failed Buchwald-Hartwig Amination
"I am attempting a C-N coupling at the C4-position with a primary amine, but the reaction is sluggish and gives a complex mixture."
Buchwald-Hartwig amination is also sensitive to catalyst, base, and substrate electronics. The aniline substrate itself can act as a ligand, complicating the catalytic cycle.
Q: My reaction isn't going to completion. What is the most likely cause? A: The choice of base and ligand is critical and highly interdependent in Buchwald-Hartwig aminations.[10]
-
Causality: The base serves two roles: deprotonating the amine nucleophile and facilitating the reductive elimination step. A base that is too weak may not generate a sufficient concentration of the amide, while a base that is too strong can cause side reactions or ligand degradation.
-
Solution:
-
Base Selection: For primary amines, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[11] If you are using a weaker base like Cs₂CO₃ or K₃PO₄ and the reaction is failing, switching to NaOtBu is the first step.
-
Ligand Choice: As with the Suzuki coupling, bulky, electron-rich biarylphosphine ligands are essential. For coupling with primary amines, ligands like BrettPhos or RuPhos are often superior.[10][11] Using a precatalyst (e.g., BrettPhos Pd G3) can significantly improve reproducibility.[11]
-
Q: I am seeing multiple unidentified aromatic byproducts. What could they be? A: Side reactions in Buchwald-Hartwig couplings often involve the catalyst or starting materials.
-
Causality:
-
Dehalogenation: Similar to the Suzuki reaction, the Ar-Pd-Br intermediate can be reduced back to the starting aniline.
-
Amine Scrambling/Homocoupling: The aniline substrate (this compound) can potentially couple with itself or other amine partners if reaction conditions are not optimal.
-
Ligand Arylation: In some cases, the phosphine ligand itself can be arylated.
-
-
Solution:
-
Use a Precatalyst: Precatalysts generate the active L-Pd(0) species cleanly and efficiently, minimizing side reactions that can occur during the in-situ reduction of a Pd(II) source like Pd(OAc)₂.[10]
-
Solvent Choice: Toluene and dioxane are common solvents.[12] Avoid protic solvents which can lead to protonolysis of key intermediates. Ensure the solvent is rigorously anhydrous.
-
Check Stoichiometry: Ensure accurate measurement of all reagents. An excess of base or amine can sometimes promote side reactions.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an arylboronic acid with this compound.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.3 eq.), and finely ground anhydrous K₃PO₄ (2.5 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to a concentration of ~0.1 M).
-
Degassing: Seal the vial and sparge the headspace with argon for 5-10 minutes.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for coupling a primary or secondary amine at the C-Br position.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.) and the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive flow of argon, add the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and anhydrous, degassed toluene (to ~0.1 M).
-
Reaction: Heat the mixture in a pre-heated oil bath to 90-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Han, F. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 54(15), 3166–3182. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]
-
Autechem. (2025). The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloro-6-fluoroaniline. PubChem Compound Database. Retrieved from [Link]
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit r/Chempros. (2025). Brainstorming a Buchwald-Hartwig coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2024). Organic Conversion- 23| You Must Know | Bromo benzene to 4-Bromo-2-Chloro Aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
ResearchGate. (2010). 4-Bromo-2-chloroaniline. Retrieved from [Link]
-
National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 83(11), 5815–5830. Retrieved from [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buy this compound | 885453-49-6 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
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- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-chloro-6-fluoroaniline Coupling
Welcome to the technical support center for optimizing cross-coupling reactions involving 4-bromo-2-chloro-6-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-C and C-N bond formation with this versatile, polyhalogenated building block. Here, we synthesize fundamental principles of palladium-catalyzed cross-coupling chemistry with practical, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and selectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound. The solutions are presented in a logical, step-by-step format to guide your optimization process.
Problem 1: Low or No Conversion of Starting Material
Initial Observation: TLC or LC-MS analysis shows a significant amount of unreacted this compound.
Possible Causes and Recommended Actions:
-
Catalyst Inactivity:
-
Diagnosis: The palladium catalyst is the heart of the reaction. Inactivity can stem from decomposition or the use of an inappropriate catalyst system.
-
Solution:
-
Use a Pre-activated Catalyst: Consider using a pre-formed palladium(0) catalyst or a palladacycle precatalyst, which can exhibit higher activity and reproducibility.
-
Screen Ligands: The choice of phosphine ligand is critical. For electron-deficient substrates like this compound, bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often effective as they promote the oxidative addition step.[1][2]
-
Increase Catalyst Loading: While higher catalyst loading can be costly, a modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome activation barriers.
-
-
-
Inadequate Base Strength or Solubility:
-
Diagnosis: The base plays a crucial role in both the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. An unsuitable base can lead to poor reaction kinetics.
-
Solution:
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
For Suzuki-Miyaura Coupling: A weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and can be more tolerant of sensitive functional groups. The choice of base can also influence the rate of side reactions.
-
Solubility: Ensure the chosen base has some solubility in the reaction solvent. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems.
-
-
-
Sub-optimal Solvent and Temperature:
-
Diagnosis: The solvent influences the solubility of reagents and the stability of catalytic intermediates. The reaction may not have reached the necessary activation energy.
-
Solution:
-
Solvent Choice: Aprotic polar solvents like dioxane, toluene, or THF are generally good starting points for both Suzuki and Buchwald-Hartwig reactions.[3] For Suzuki couplings, the addition of water can be beneficial. The role of the solvent is often complex and can significantly impact reaction outcomes.[4]
-
Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in increments of 10-20 °C. Monitor for potential decomposition of starting materials or products.
-
-
Problem 2: Formation of Side Products and Impurities
Initial Observation: Your analytical data (e.g., LC-MS, GC-MS) shows the presence of significant impurities alongside the desired product.
Possible Side Reactions and Mitigation Strategies:
-
Homocoupling of the Boronic Acid/Ester (Suzuki-Miyaura):
-
Diagnosis: Formation of a biaryl product derived from the boronic acid coupling with itself.
-
Mitigation:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can promote homocoupling.
-
Oxygen-Free Conditions: Rigorously degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen). Oxygen can facilitate the oxidative homocoupling of boronic acids.
-
-
-
Protodeborylation of the Boronic Acid/Ester (Suzuki-Miyaura):
-
Diagnosis: The boronic acid is converted back to the corresponding arene, leading to reduced yield.
-
Mitigation:
-
Anhydrous Conditions (if applicable): While some water is often beneficial, excessive water can lead to protodeborylation.
-
Choice of Base: Strong bases can accelerate this side reaction. Consider a milder base if protodeborylation is significant.
-
-
-
Hydrodehalogenation:
-
Diagnosis: The bromine or chlorine atom is replaced by a hydrogen atom.
-
Mitigation:
-
Source of Hydride: This can arise from trace water, the amine coupling partner, or the solvent. Ensure anhydrous conditions and consider a solvent less prone to acting as a hydride source.
-
Optimize Ligand: Certain ligands can favor reductive elimination over β-hydride elimination, which can be a pathway to hydrodehalogenation.
-
-
-
Reaction at an Unintended Halogen Site (Chemoselectivity Issue):
-
Diagnosis: The coupling reaction occurs at the chlorine or fluorine position instead of, or in addition to, the bromine.
-
Mitigation:
-
Leverage Halogen Reactivity: The typical order of reactivity for oxidative addition to palladium(0) is I > Br > Cl >> F.[5] Coupling at the bromine should be favored.
-
Milder Conditions: Use lower temperatures and shorter reaction times to favor reaction at the more reactive C-Br bond.
-
Ligand Tuning: The steric and electronic properties of the ligand can influence site selectivity. A less electron-rich ligand might exhibit greater selectivity for the more reactive C-Br bond.
-
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is more suitable for this compound, Suzuki-Miyaura or Buchwald-Hartwig?
A1: The choice depends on the desired final product.
-
For C-C bond formation (e.g., creating a biaryl structure), the Suzuki-Miyaura coupling with a suitable boronic acid or ester is the method of choice.
-
For C-N bond formation (e.g., introducing a primary or secondary amine), the Buchwald-Hartwig amination is the preferred method.[1]
Q2: What is the expected order of reactivity for the halogens on this compound in a palladium-catalyzed cross-coupling reaction?
A2: Based on the established principles of oxidative addition to palladium(0), the expected order of reactivity is Bromine > Chlorine > Fluorine .[5][6] This inherent difference in reactivity is key to achieving selective coupling at the C-Br bond. The C-F bond is generally unreactive under typical palladium-catalyzed coupling conditions.
Q3: How can I monitor the progress of my reaction effectively?
A3:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. It is useful for observing the consumption of the starting material and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of the product and any major byproducts. It is an excellent tool for optimizing reaction conditions.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components of the reaction mixture and confirming the mass of the product and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for both quantitative analysis and structural confirmation of the product and impurities.
Q4: What are the key safety precautions when working with this compound and palladium catalysts?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Inert Atmosphere: Many palladium catalysts and phosphine ligands are air-sensitive. Reactions should be set up under an inert atmosphere of argon or nitrogen.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for all reagents before starting an experiment to be aware of specific hazards and handling procedures.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol).
-
Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[3]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
To an oven-dried Schlenk flask, add NaOtBu (1.4 mmol).
-
In a separate vial, dissolve this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), and RuPhos (0.03 mmol) in toluene.
-
Add the solution of reagents to the Schlenk flask containing the base.
-
Seal the flask, and cycle between vacuum and argon (or nitrogen) three times.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Data Presentation
Table 1: Screening of Reaction Parameters for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | Optimize |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.5) | Toluene/H₂O | 100 | Optimize |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | Optimize |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3.0) | 2-MeTHF | 90 | Optimize |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive Catalyst | Screen ligands (e.g., XPhos, RuPhos), use a pre-catalyst. |
| Inappropriate Base | For Suzuki: K₂CO₃, Cs₂CO₃. For Buchwald: NaOtBu, LiHMDS. | |
| Low Temperature | Increase temperature in 10-20 °C increments. | |
| Side Products | Homocoupling | Use slight excess of boronic acid, ensure inert atmosphere. |
| Hydrodehalogenation | Use anhydrous solvents, optimize ligand. | |
| Poor Chemoselectivity | Lower temperature, shorter reaction time, tune ligand. |
Visualizations
Caption: Figure 1: Simplified Catalytic Cycle for Cross-Coupling
Caption: Figure 2: Troubleshooting Decision Tree
References
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (2025). Benchchem.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(34), 9960-9986.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2019). ACS Catalysis, 9(12), 11463-11493.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2022). Organic & Biomolecular Chemistry, 20(2), 268-272.
- Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2013). Current Organic Chemistry, 17(8), 814-845.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (2025). Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-diiodoaniline. (2025). Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Fluoro-2-methoxy-N-methylaniline. (2025). Benchchem.
- Site-selective cross coupling by fine-tuning the supramolecular interaction. (2021). InCatT.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein Journal of Organic Chemistry, 12, 2649-2689.
- This compound. Smolecule.
- Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024). ResearchGate.
- 4-Bromo-2-chloroaniline. (2010). ResearchGate.
- 2-Bromo-4-chloro-6-fluoroaniline. PubChem.
- This compound. BLD Pharm.
- This compound. Biosynth.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). Catalysts, 4(3), 321-345.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. (2007). Accounts of Chemical Research, 40(8), 711-719.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI.
- Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions. (2025). Benchchem.
- Preparation method of 2-bromo-6-fluoroaniline. (2023). Google Patents.
- This compound. Santa Cruz Biotechnology.
- An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (1987). Annals of Occupational Hygiene, 31(1), 1-7.
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Halogenation of Aniline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the halogenation of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis of halogenated anilines. Here, we move beyond simple protocols to explore the underlying chemical principles governing these reactions. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve your synthetic targets with precision and reliability.
Troubleshooting Guide: From Problem to Protocol
This section addresses the most common issues encountered during the electrophilic halogenation of anilines and their derivatives. Each entry details the problem, explains the root cause from a mechanistic standpoint, and provides actionable, step-by-step protocols for resolution.
Problem 1: My reaction is yielding a mixture of di-, tri-, or even polyhalogenated products.
Root Cause Analysis: Aniline and its derivatives are highly susceptible to over-halogenation due to the powerful electron-donating nature of the amino group (-NH₂).[1][2] This group is a strong activator for electrophilic aromatic substitution (EAS), making the ortho and para positions of the aromatic ring extremely electron-rich and nucleophilic.[1][3] The activation is so potent that reactions, such as bromination with bromine water, can proceed uncontrollably to yield products like 2,4,6-tribromoaniline, often without the need for a Lewis acid catalyst.[1][2][4]
Solution: Attenuate the Activating Group To gain control and achieve selective monohalogenation, the reactivity of the amino group must be temporarily moderated. The most robust and widely adopted strategy is the protection of the amino group via acetylation.[1][2]
Workflow for Controlled Monohalogenation
Caption: Troubleshooting workflow for polyhalogenation.
Experimental Protocol: Selective Para-Bromination of Aniline
-
Protection (Acetylation):
-
In a fume hood, dissolve aniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Pour the mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Halogenation:
-
Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature. Maintain stirring.
-
After the addition is complete, stir for an additional 1-2 hours. The product, 4-bromoacetanilide, will often precipitate.
-
Pour the reaction mixture into water, filter the precipitate, wash, and dry.
-
-
Deprotection (Hydrolysis):
-
Reflux the 4-bromoacetanilide in an aqueous solution of hydrochloric acid (e.g., 10% HCl) or sodium hydroxide until the solid dissolves.
-
If using acid, cool the solution and neutralize with a base (e.g., NaOH) to precipitate the 4-bromoaniline.
-
If using a base, cool the solution. The product may precipitate directly or require extraction with an organic solvent (e.g., ethyl acetate).
-
Collect and purify the final product by filtration or column chromatography.
-
Problem 2: My reaction mixture is turning dark brown and forming a tar-like substance.
Root Cause Analysis: Anilines are susceptible to oxidation, which can lead to the formation of intensely colored polymeric impurities and tars.[1][5] Freshly distilled aniline is a colorless oil, but it darkens upon exposure to air and light.[1] This degradation is exacerbated by harsh reaction conditions, strong oxidizing agents, or certain acids used as catalysts.
Solution: Minimize Oxidative Pathways
-
Use High-Purity Reagents: Always use freshly distilled or purified aniline to remove pre-existing oxidized impurities.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and strong oxidizing agents if possible.
-
Amino Group Protection: Acetylation of the amino group not only controls reactivity for halogenation but also renders the substrate significantly less prone to oxidation.[1]
Problem 3: I am getting a mixture of ortho and para isomers and need to improve regioselectivity.
Root Cause Analysis: The amino group is an ortho, para-director. While the para position is often favored due to steric hindrance, especially when a bulky protecting group is used, achieving high selectivity for one isomer over the other can be a significant challenge.[1][2]
Strategies for Controlling Regioselectivity
| Target Isomer | Strategy | Mechanistic Rationale |
| Para (Major) | Use of Acetyl Protecting Group | The bulky acetamido group (-NHCOCH₃) sterically hinders the ortho positions, making the less-hindered para position the primary site for electrophilic attack.[2] |
| Ortho (Major) | Organocatalysis | Specialized catalysts, such as certain secondary ammonium salts, have been shown to facilitate highly ortho-selective chlorination of unprotected anilines through unique catalyst-substrate interactions.[6] |
| Ortho (Exclusive) | Directed ortho Metalation (DoM) | A protected aniline (e.g., as a pivalamide or carbamate) is treated with a strong base (e.g., n-BuLi) to selectively deprotonate the ortho position. Quenching this lithiated intermediate with a halogen source (e.g., C₂Cl₆, Br₂) provides exclusive ortho functionalization.[1] |
| Meta | Protonation in Strong Acid | While not typical for halogenation, in strongly acidic media (e.g., during nitration), the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is electron-withdrawing and a meta-director.[2][3] |
Diagram: The Role of Protection in Directing Substitution
Sources
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- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. testbook.com [testbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid over-bromination in 4-Bromo-2-chloro-6-fluoroaniline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-Bromination
Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-6-fluoroaniline. This guide is designed to provide in-depth, practical advice to troubleshoot and optimize this challenging electrophilic aromatic substitution. As Senior Application Scientists, we understand that controlling regioselectivity and preventing side reactions like over-bromination is paramount for efficient synthesis and purity of the final compound. This document provides field-proven insights and detailed protocols to help you navigate the complexities of this reaction.
I. Understanding the Challenge: The Chemistry of Selectivity
The synthesis of this compound involves the selective introduction of a bromine atom onto the 2-chloro-6-fluoroaniline backbone. The core of the challenge lies in the powerful activating nature of the amino (-NH₂) group. This group is a strong ortho, para-director, meaning it significantly increases the electron density at the positions ortho and para to it, making them highly susceptible to electrophilic attack.[1][2][3]
In the starting material, 2-chloro-6-fluoroaniline, the positions ortho to the amine are occupied by fluorine and chlorine. Therefore, the primary site for electrophilic substitution is the para position, which would yield the desired 4-bromo product. However, the high activation from the amino group can also facilitate a second bromination, leading to the formation of di-bromo impurities, which are often difficult to separate from the desired product.
II. Troubleshooting Guide: Over-Bromination and Other Side Reactions
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of a di-bromo impurity. What is the primary cause and how can I fix it?
A1: The formation of di-bromo species is a classic case of over-bromination due to the high reactivity of the aniline ring. The primary causes are typically:
-
Choice of Brominating Agent: Using a highly reactive brominating agent like elemental bromine (Br₂) can lead to poor selectivity.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy for a second bromination to occur.
-
Stoichiometry: Using an excess of the brominating agent will inevitably lead to over-bromination.
Solutions:
-
Switch to a Milder Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of activated aromatic compounds like anilines.[4][5][6] It provides a slow, controlled release of the electrophilic bromine species, which enhances selectivity for mono-bromination.
-
Optimize Reaction Temperature: Perform the reaction at a lower temperature. For NBS brominations, starting at 0°C and allowing the reaction to slowly warm to room temperature is a common strategy.[7]
-
Control Stoichiometry: Use a slight excess of the starting material or precisely 1.0 equivalent of the brominating agent to ensure it is the limiting reagent.
Q2: I'm using NBS, but still observing over-bromination. What other parameters can I adjust?
A2: If over-bromination persists even with NBS, consider the solvent and reaction monitoring.
-
Solvent Effects: The polarity of the solvent can significantly influence the reactivity of the brominating agent and the selectivity of the reaction.[4] Using a less polar aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) can temper the reactivity. Highly polar solvents like N,N-dimethylformamide (DMF), while sometimes used for para-selectivity, can also enhance the reaction rate, potentially leading to over-bromination if not carefully controlled.[5][8]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Q3: My TLC plate shows complete consumption of the starting material, but the yield of the desired product is low, with significant baseline material. What's happening?
A3: This observation often points to the formation of highly polar byproducts or degradation.
-
Oxidation: Anilines are susceptible to oxidation, which can be exacerbated by certain brominating agents or reaction conditions. This can lead to the formation of colored, polymeric materials that remain at the baseline of the TLC plate. Ensure your reagents are pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Acid-Catalyzed Side Reactions: The HBr generated during bromination can protonate the aniline, deactivating the ring towards further electrophilic substitution.[9] However, it can also catalyze other side reactions. While typically not requiring an external acid, ensuring the reaction medium does not become overly acidic can be beneficial.
Q4: How can I effectively purify my this compound from the di-bromo impurity?
A4: Purification can be challenging due to the similar polarities of the mono- and di-brominated products.
-
Column Chromatography: This is the most effective method. Use a high-resolution silica gel column with a carefully optimized solvent system. A non-polar/polar gradient, such as hexane/ethyl acetate or petroleum ether/ethyl acetate, is typically effective.[10]
-
Recrystallization: If the impurity level is relatively low, recrystallization can be a viable option. Experiment with different solvent systems to find one where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in solution.
III. Recommended Protocol for Selective Mono-Bromination
This protocol is designed to maximize the yield of this compound while minimizing over-bromination.
Materials:
-
2-chloro-6-fluoroaniline
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-6-fluoroaniline (1.0 eq) in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.0 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining electrophilic bromine.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
IV. Visualizing the Reaction and Troubleshooting
Reaction Pathway and Over-bromination
The following diagram illustrates the desired reaction pathway and the competing over-bromination side reaction.
Caption: Desired reaction pathway and competing over-bromination.
Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting common issues.
Caption: Troubleshooting flowchart for the bromination reaction.
V. Comparative Data of Brominating Agents
| Brominating Agent | Formula | Typical Conditions | Selectivity for Mono-bromination | Key Considerations |
| Elemental Bromine | Br₂ | Acetic acid or CH₂Cl₂, RT | Low to Moderate | Highly reactive, often leads to over-bromination. Generates HBr as a byproduct. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | CH₂Cl₂ or THF, 0°C to RT | High | Milder and more selective.[5][6] Solid, easier to handle than Br₂. |
| Copper(II) Bromide | CuBr₂ | Acetonitrile or ionic liquid, RT | High | Can offer high para-selectivity.[11] Reaction times may be longer. |
VI. Frequently Asked Questions (FAQs)
Q: Why is the para position favored over the ortho positions for bromination in 2-chloro-6-fluoroaniline?
A: While the amino group is an ortho, para-director, the ortho positions are already substituted with chloro and fluoro groups. Furthermore, these bulky halogen atoms provide significant steric hindrance, making it difficult for the electrophile (bromine) to approach and attack these positions. Therefore, the electronically activated and sterically accessible para position is the major site of reaction.
Q: Can I use a protecting group for the aniline to control reactivity?
A: Yes, protecting the amino group as an acetanilide is a common strategy to moderate its activating effect and improve selectivity in electrophilic aromatic substitutions. The acetyl group is electron-withdrawing, which tempers the reactivity of the aromatic ring. However, this adds two steps to the synthesis (protection and deprotection), which may not be ideal for all applications.
Q: What is the role of sodium thiosulfate in the workup?
A: Sodium thiosulfate is a reducing agent used to "quench" the reaction. It reacts with and neutralizes any unreacted NBS or electrophilic bromine species (like Br⁺), preventing further reaction during the workup and purification steps.
Q: My NBS is slightly yellow. Can I still use it?
A: Yellow or brown discoloration in NBS indicates the presence of free bromine due to decomposition.[8] For reactions requiring high selectivity, it is best to use pure, white NBS. You can recrystallize discolored NBS from hot water to purify it.
References
-
Pearson. (n.d.). Protonation of aniline slows electrophilic aromatic substitution. Study Prep. Retrieved from [Link]
-
Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]
-
IJRAR. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]
-
Wikipedia. (2024). N-Bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (2000). (PDF) ChemInform Abstract: Solid State Nuclear Bromination with N‐Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds. Retrieved from [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]
-
Suru Chemicals. (2024). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
Autechaux. (2024). The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
Sources
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- 2. ijrar.org [ijrar.org]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. lookchem.com [lookchem.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. suru-chem.com [suru-chem.com]
- 7. prepchem.com [prepchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 10. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 11. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
Navigating Thermal Stability Challenges with 4-Bromo-2-chloro-6-fluoroaniline: A Technical Support Guide
Welcome to the comprehensive technical support center for 4-Bromo-2-chloro-6-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sensitive compound. Our goal is to provide you with in-depth, field-proven insights to anticipate and manage potential thermal stability issues, ensuring the integrity of your experiments and the safety of your laboratory environment.
Introduction: Understanding the Compound's Nature
This compound is a polysubstituted aniline derivative, a class of compounds that are foundational building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1] The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the aniline ring significantly influences its electronic properties and, consequently, its reactivity and stability.[2] While generally stable under recommended storage conditions, thermal stress during experimental procedures can lead to decomposition, impacting reaction outcomes and potentially creating hazardous situations. This guide will walk you through the causality behind these stability issues and provide actionable protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns with this compound?
Q2: What are the recommended storage conditions to maintain the stability of this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[4][6] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and in a dark place to prevent light-induced degradation.[6]
Q3: At what temperature should I expect decomposition to begin?
A3: Without specific differential scanning calorimetry (DSC) data for this compound, it is prudent to be cautious with elevated temperatures. For structurally similar halogenated anilines, thermal decomposition can become a concern at temperatures exceeding their melting points, or during prolonged heating even below this point. For a related compound, 2-Bromo-4-chloro-6-fluoroaniline, the melting point is in the range of 41-43 °C.[7] It is crucial to monitor your reactions closely when heating is required and to use the lowest effective temperature.
Q4: Can the halogen substituents on the aniline ring influence its thermal stability?
A4: Absolutely. The type and position of halogen atoms on the aromatic ring have a significant impact on the molecule's electronic properties and bond strengths. The electron-withdrawing nature of halogens can affect the stability of the C-N bond and the aromatic ring itself.[2] While a detailed analysis of the combined effects of bromo, chloro, and fluoro substituents on the thermal stability of this specific aniline is complex, it is a key factor to consider in its reactivity and potential decomposition pathways.
Troubleshooting Guide: Addressing Thermal Instability in Your Experiments
This section provides a structured approach to identifying and resolving common issues related to the thermal stability of this compound.
Issue 1: Unexpected Side Products or Low Yield in a Thermally Driven Reaction
-
Symptoms:
-
TLC or LC-MS analysis shows multiple unexpected spots or peaks.
-
The yield of the desired product is significantly lower than expected.
-
The reaction mixture has a dark, tarry appearance.
-
-
Potential Cause: Thermal decomposition of this compound or the reaction product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
-
Detailed Steps:
-
Verify Temperature Control: Ensure accurate and stable temperature control of your reaction. Use an internal thermometer or thermocouple for precise monitoring.
-
Optimize Reaction Temperature: If possible, lower the reaction temperature. Even a 10-20 °C reduction can significantly decrease the rate of decomposition.
-
Solvent Selection: Consider using a lower-boiling point solvent if the reaction chemistry allows. This will naturally limit the maximum temperature of the reaction.
-
Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely and stop the heating as soon as the starting material is consumed.
-
Alternative Catalysts/Reagents: Investigate if a more active catalyst or reagent could facilitate the reaction at a lower temperature.
-
Issue 2: Pressure Buildup in a Sealed Reaction Vessel
-
Symptoms:
-
Noticeable pressure increase in a sealed tube or autoclave.
-
Venting of the reaction vessel upon opening.
-
-
Potential Cause: Formation of gaseous decomposition products (e.g., HX, NOx).[4][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pressure buildup.
-
Detailed Steps:
-
Immediate Safety Precautions: If pressure buildup is suspected, immediately cool the reaction vessel to room temperature in a well-ventilated fume hood. Do not attempt to open a hot, pressurized vessel.
-
Safe Venting: Once cool, carefully and slowly vent the reaction vessel.
-
Reduce Scale: Perform subsequent experiments on a smaller scale until the issue is resolved.
-
Avoid Sealed Systems: If possible, run the reaction in an open or vented system (e.g., with a condenser) to prevent pressure accumulation. If a sealed system is necessary, use a vessel with a pressure relief mechanism.
-
Headspace Analysis: If your facility has the capability, analyzing the headspace gas can confirm the identity of the decomposition products and inform your mitigation strategy.
-
Experimental Protocols
Protocol 1: Small-Scale Thermal Stability Screening using TLC
This protocol provides a simple method to quickly assess the thermal stability of this compound in a specific solvent.
-
Preparation:
-
Dissolve a small amount (e.g., 10 mg) of this compound in 1 mL of the desired reaction solvent in a small vial.
-
Prepare a TLC chamber with an appropriate eluent system.
-
-
Initial Analysis:
-
Spot the solution on a TLC plate and develop the plate.
-
Visualize the spot under UV light and note the Rf value. This is your time-zero reference.
-
-
Heating and Monitoring:
-
Heat the vial in a temperature-controlled heating block or oil bath to the intended reaction temperature.
-
At regular intervals (e.g., every 30 minutes), take a small aliquot of the solution, spot it on the TLC plate alongside the time-zero reference, and develop the plate.
-
-
Analysis:
-
Compare the chromatograms over time. The appearance of new spots, especially those at lower Rf values (indicating more polar compounds, a common result of decomposition), or the diminishing intensity of the starting material spot, indicates thermal decomposition.
-
Protocol 2: Recommended Handling and Dispensing Procedure
To minimize the risk of degradation during handling:
-
Inert Atmosphere: If possible, handle the solid material in a glovebox or under a stream of inert gas.
-
Dispensing: Use clean, dry spatulas and glassware. Avoid contact with incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]
-
Solution Preparation: If preparing a stock solution, use a dry, deoxygenated solvent. Store the solution in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator).
Data Presentation
While specific thermal analysis data for this compound is not publicly available, the following table provides data for related halogenated anilines to offer a comparative context.
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Notes |
| 4-Bromo-2-chloroaniline | 38762-41-3 | 206.47 | 70-72 | Structurally similar, lacking the fluorine atom.[8] |
| 2-Bromo-4-chloro-6-fluoroaniline | 195191-47-0 | 224.46 | 41-43 | An isomer of the title compound.[7] |
| 4-Bromo-2-fluoroaniline | 367-24-8 | 190.02 | Not specified | Lacks the chlorine atom.[3] |
| 2-Bromo-4,6-dichloroaniline | 697-88-1 | 240.92 | Not specified | Contains two chlorine atoms instead of one. |
Conclusion
Managing the thermal stability of this compound is critical for successful and safe experimentation. By understanding the potential for thermal decomposition and implementing the proactive strategies and troubleshooting workflows outlined in this guide, researchers can minimize the risks of side reactions, low yields, and hazardous conditions. Always prioritize a thorough understanding of your reaction conditions and handle this compound with the care it requires.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
ResearchGate. (2018). Halogen-Bond Effects on the Thermo- and Photochromic Behaviour of Anil-Based Molecular Co-crystals. Retrieved from [Link]
-
Shaalaa.com. (2022). By the presence of a halogen atom in the ring, what is the effect of this on basic property of aniline? Retrieved from [Link]
-
ACS Publications. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Retrieved from [Link]
-
ResearchGate. (2018). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Retrieved from [Link]
-
Chemcasts. (n.d.). 4-Bromo-2,6-dichloroaniline (CAS 697-88-1) Properties. Retrieved from [Link]
-
ResearchGate. (2010). 4-Bromo-2-chloroaniline. Retrieved from [Link]
-
PubMed. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Retrieved from [Link]
-
CD Formulation. (n.d.). Differential Scanning Calorimetry (DSC) Analysis for Oral Thin Film. Retrieved from [Link]
-
Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for 4-Bromo-2-chloro-6-fluoroaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the workup procedures for reactions involving 4-Bromo-2-chloro-6-fluoroaniline. Our goal is to equip you with the expertise to navigate the complexities of isolating and purifying products derived from this versatile halogenated aniline.
I. Understanding the Unique Challenges of this compound Workup
This compound is a highly functionalized building block. Its unique substitution pattern, featuring three different halogens and an amino group, presents specific challenges during reaction workup. The electron-withdrawing nature of the halogens can influence the basicity of the aniline, while their presence also offers multiple sites for potential side reactions. A successful workup hinges on a clear understanding of these properties to effectively separate the desired product from unreacted starting materials, catalysts, and byproducts.
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the workup of reactions involving this compound.
Q1: My reaction mixture has a dark, tar-like appearance. What causes this and how can I prevent it?
A1: Dark coloration and tar formation in aniline reactions are typically due to oxidation of the aniline starting material or product.[1] This is especially prevalent in the presence of strong acids or oxidizing agents. To mitigate this:
-
Use High-Purity Reagents: Ensure your this compound is of high purity and stored properly to prevent degradation.[1]
-
Inert Atmosphere: Whenever possible, conduct your reaction under an inert atmosphere, such as nitrogen or argon, to minimize air oxidation.[1]
-
Protecting Groups: For reactions sensitive to the amino group's reactivity, consider using a protecting group like an acetyl group. This moderates the ring's reactivity and reduces its susceptibility to oxidation.[1]
Q2: I'm losing a significant amount of my product during the aqueous wash. What's happening and how can I improve my yield?
A2: Product loss during aqueous extraction can occur if your product has some solubility in the aqueous phase.[2][3] This can be exacerbated by the formation of salts or if the product itself is polar. Here's how to troubleshoot:
-
"Salting Out": Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine). This decreases the solubility of your organic product in the aqueous phase, driving it into the organic layer.[4]
-
pH Adjustment: Carefully control the pH of your aqueous wash. Since this compound is basic, an acidic wash will protonate it, pulling it into the aqueous layer.[5][6] If your product is the aniline itself, ensure your aqueous wash is neutral or slightly basic.
-
Multiple Extractions with Less Solvent: Performing several extractions with smaller volumes of organic solvent is more efficient at recovering the product than a single extraction with a large volume.[5]
-
Check the Aqueous Layer: If you suspect significant product loss, you can back-extract the aqueous layer with a fresh portion of organic solvent to recover some of the lost product.
Q3: My purified product is still showing impurities by TLC/NMR. What are the likely culprits and how do I remove them?
A3: Persistent impurities often co-elute during chromatography or co-precipitate during crystallization due to similar polarities. Common impurities in reactions with this compound can include:
-
Unreacted Starting Material: If the reaction did not go to completion.
-
Dehalogenated Byproducts: In palladium-catalyzed cross-coupling reactions, hydrodehalogenation can occur, where a halogen is replaced by a hydrogen atom.[1]
-
Oxidized Species: As mentioned, anilines can oxidize.
To improve purity:
-
Optimize Chromatography: Experiment with different solvent systems to improve the separation of your product from the impurity.[7] For basic compounds like anilines, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can reduce tailing on silica gel columns.[8]
-
Recrystallization: Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature.[9] Sometimes a mixed solvent system (a "good" solvent and a "poor" solvent) can provide better purification.[9]
-
Acid-Base Extraction: This is a powerful technique to separate your basic aniline product from neutral or acidic impurities.[5][6][10][11]
III. Troubleshooting Guide
This section provides a systematic approach to common problems encountered during the workup of this compound reactions.
| Problem | Possible Cause | Troubleshooting Steps |
| Formation of a stubborn emulsion during extraction. | The reaction mixture may contain surfactants or finely divided solids. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite®. |
| Product precipitates as a gooey solid between the aqueous and organic layers. | The product may have limited solubility in both the aqueous and organic phases. | - Add more of the organic solvent to try and dissolve the precipitate. - If the precipitate persists, it may be necessary to filter it off, wash it with water and the organic solvent, and then analyze it separately. |
| The organic layer remains colored even after multiple washes. | The color may be due to highly conjugated byproducts or residual metal catalysts (e.g., palladium). | - Wash the organic layer with a mild reducing agent solution, such as aqueous sodium thiosulfate, if excess halogenating reagent is suspected.[12][13] - For residual palladium, you can try washing with an aqueous solution of a chelating agent like thiourea or by filtering through a pad of activated carbon or a specialized metal scavenger resin. |
| Difficulty in removing unreacted this compound. | The starting material and product have very similar polarities. | - If the product is not basic, an acidic wash (e.g., dilute HCl) can be used to protonate the unreacted aniline and extract it into the aqueous phase.[1][5] - If the product is also a basic aniline, careful column chromatography with an optimized eluent system is often required. |
IV. Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key workup procedures.
Protocol 1: General Acid-Base Extraction for Neutral Products
This protocol is designed to remove unreacted this compound from a neutral reaction product.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction contains reactive reagents (e.g., organometallics), quench them appropriately (e.g., with a saturated aqueous solution of ammonium chloride).[4]
-
Dilution: Dilute the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (aq). Extract the aqueous layer with the organic solvent. Repeat the acidic wash on the combined organic layers two more times. This will protonate the basic aniline, moving it to the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude neutral product.[4]
Protocol 2: Workup for Suzuki Coupling Reactions
This protocol provides a general workup for a Suzuki coupling reaction using this compound as a substrate.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the filter cake with the same solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. Adding 0.5% triethylamine to the eluent can be beneficial if the product is basic.
V. Visualizing the Workflow
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for separating a neutral product from this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common workup issues.
VI. References
-
Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. (n.d.). Retrieved from [Link]
-
Exp 6 - Extraction. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023, November 28). Acid–base extraction. In Wikipedia. Retrieved from [Link]
-
Scribd. (n.d.). Acid-Base Extraction of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6). Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 1). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ACS Publications. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ACS Publications. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
-
Chemistry For Everyone. (2025, January 2). What Is Quenching In Organic Chemistry? [Video]. YouTube. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
-
Halogenated anilines as novel natural products from a marine biofilm forming microalga. (n.d.). Retrieved from [Link]
-
ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Scribd. (n.d.). Formal Lab Report. Retrieved from [Link]
-
Fluorescence quenching of aniline and p-toluidine by picric acid in methanol. (n.d.). Retrieved from [Link]
-
ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography? Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloro-6-fluoroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Quenching mechanisms of 5BAMC by aniline in different solvents using Stern–Volmer plots. Retrieved from [Link]
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Technical Support Center: Refining HPLC Methods for 4-Bromo-2-chloro-6-fluoroaniline Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 4-Bromo-2-chloro-6-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common challenges encountered during HPLC method development and execution. We will move from foundational knowledge and frequently asked questions to in-depth, systematic troubleshooting guides for more complex issues.
Analyte Overview: this compound
This compound is a halogenated aromatic amine, a class of compounds often used as intermediates in pharmaceutical and agrochemical synthesis.[1] Its structure, featuring an amine group and multiple halogen substituents, presents specific challenges for chromatographic analysis, particularly concerning peak shape and retention control.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClFN | [2][3] |
| Molecular Weight | 224.46 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 885453-49-6 | [3] |
| Nature | Solid compound, basic (aniline moiety) | [1] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries when setting up an HPLC method for this compound.
Q1: What is a good starting point for a reversed-phase HPLC method?
A: A robust starting point is a C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier. Given the basic nature of the aniline group, controlling the mobile phase pH is critical to achieving good peak shape. A method similar to those used for other halogenated anilines is recommended.[5][6]
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation | Rationale & Causality |
|---|---|---|
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | Provides good retention for moderately nonpolar compounds. Modern, high-purity, end-capped columns minimize silanol interactions that cause peak tailing.[7] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic pH (~2.5-3.0) protonates residual silanols on the column, reducing their interaction with the protonated basic analyte, which improves peak symmetry.[8] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile typically provides sharper peaks and lower backpressure compared to methanol. |
| Gradient | Start at 30-40% B, ramp to 90-95% B over 10-15 min | A gradient is recommended to ensure elution of the analyte and any related impurities with good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution but increases run time.[9] |
| Column Temp. | 30-40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. It is crucial for reproducibility.[7][10] |
| Detection (UV) | ~240 nm or ~290 nm | Aromatic amines typically have strong absorbance in these regions. A UV scan of a standard is recommended to determine the precise λmax. |
| Injection Vol. | 5-10 µL | Keep injection volume small to prevent column overload and peak distortion.[9] |
Q2: How should I prepare my sample for injection?
A: The sample solvent should be as weak as or weaker than the initial mobile phase to ensure good peak shape.[11] Dissolving the sample directly in the starting mobile phase composition (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid) is ideal. This prevents peak distortion caused by solvent mismatch. If the analyte is not soluble, use the minimum amount of a stronger solvent (like 100% Acetonitrile) and keep the injection volume low.[12]
Q3: My peak is tailing severely. What is the most likely cause?
A: The most common cause of peak tailing for a basic compound like this compound is secondary interaction between the protonated amine group and acidic, negatively charged residual silanols on the silica-based column packing.[8][13] This interaction acts as a secondary, undesirable retention mechanism, causing the peak to tail.
Q4: Can I use a mass spectrometer (MS) for detection?
A: Yes. For MS detection, you must use volatile mobile phase modifiers. Replace phosphoric acid with formic acid or acetic acid.[14] Ammonium formate or ammonium acetate can also be used as buffers. The aniline group is readily ionizable in positive electrospray ionization (ESI+) mode. An LC-MS method for a similar compound, 4-fluoroaniline, utilized positive ion monitoring.[15]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving more persistent chromatographic problems.
Issue 1: Persistent Peak Asymmetry (Tailing or Fronting)
Peak tailing is the most frequent issue for this analyte. Peak fronting is less common but usually points to column overload or poor sample solubility.
Scientific Explanation:
-
Tailing: As described in the FAQ, this is primarily due to silanol interactions. At a mid-range pH, a fraction of the basic aniline is protonated (positively charged) and interacts with deprotonated (negatively charged) silanols on the column surface, retarding a portion of the analyte molecules and causing a tailed peak.[8]
-
Fronting: This often occurs when the sample concentration is too high for the column, leading to mass overload.[13] The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, distorting the front of the peak. It can also be caused by injecting a sample in a solvent significantly stronger than the mobile phase.
Troubleshooting Workflow: Peak Asymmetry
Caption: Troubleshooting workflow for peak asymmetry.
Protocol: Modifying the Mobile Phase to Reduce Tailing
-
Objective: To minimize secondary ionic interactions between the analyte and the stationary phase.
-
Method 1: pH Control (Acidic)
-
Prepare the aqueous mobile phase (e.g., HPLC-grade water).
-
Add a sufficient amount of a volatile acid like formic acid to achieve a concentration of 0.1% (v/v). This should result in a pH of approximately 2.7.
-
Confirm the pH using a calibrated pH meter. Adjust if necessary. A stable pH is crucial for reproducible retention times.[7]
-
Filter the mobile phase through a 0.22 µm or 0.45 µm filter.[16]
-
-
Method 2: Using a Competing Base (Silanol Masking)
-
This method is highly effective but may permanently alter the column's selectivity.[12] It is best to dedicate a column to methods using amine modifiers.
-
Prepare the mobile phase as described above (e.g., with acetonitrile and a pH 3.0 phosphate buffer).
-
Add a small amount of triethylamine (TEA) to the final mobile phase mixture to a concentration of 0.1-0.2%. A study on a similar compound, p-chloroaniline, successfully used TEA in the mobile phase to achieve good separation.[17]
-
Equilibrate the column with at least 20 column volumes of the new mobile phase before injecting the sample.
-
Issue 2: Unstable Retention Times (Drifting or Jumping)
Retention time (RT) instability is a common problem that compromises data integrity. It can manifest as a slow, continuous drift over a sequence of injections or as sudden, random shifts.
Scientific Explanation:
-
Drifting RT: This is often caused by gradual changes in the system. The most common cause is a change in mobile phase composition due to the evaporation of the more volatile organic solvent (e.g., acetonitrile).[7] Insufficient column equilibration and slow temperature fluctuations in the lab can also cause drift.[7][12]
-
Jumping RT: Sudden shifts are typically due to mechanical issues. Air bubbles in the pump, faulty check valves, or leaks in the system can cause the flow rate to become inconsistent, leading to erratic retention times.[11] Inaccurate mobile phase preparation when using an isocratic pump can also be a cause. A 1% error in solvent proportioning can shift RT by 5-15%.[7]
Troubleshooting Workflow: Retention Time Instability
Caption: Troubleshooting workflow for retention time instability.
Issue 3: Low Sensitivity or Poor Resolution
This issue arises when the peak of interest is too small to be accurately quantified or when it is not fully separated from an adjacent peak (e.g., an impurity).
Scientific Explanation:
-
Low Sensitivity: This can be due to several factors: the detection wavelength is not set at the analyte's absorbance maximum (λmax), the sample concentration is too low, or there is excessive baseline noise masking the peak.[11]
-
Poor Resolution: Resolution is a function of column efficiency, selectivity, and retention factor. If peaks are not resolved, the column may be inefficient (old column, void), or the mobile phase may not be providing enough selectivity to separate the compounds. Sometimes, simply increasing the column length or decreasing the particle size can improve resolution.[9] Alternatively, changing the stationary phase chemistry (e.g., from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase) can provide the necessary selectivity change.[18]
Protocol: Optimizing for Better Resolution
-
Objective: To achieve baseline separation (Rs > 1.5) between this compound and its closest eluting impurity.
-
Step 1: Optimize the Gradient
-
If peaks are eluting too close together, flatten the gradient around the elution time of the target peaks. For example, if the peaks elute at 50% B, change the gradient from a single ramp of 40-90% B over 10 minutes to a multi-step gradient: 40-60% B over 15 minutes, followed by a rapid ramp to 90% to flush the column. This gives the peaks more time to separate.[12]
-
-
Step 2: Change the Organic Solvent
-
If using acetonitrile, try substituting it with methanol (or vice-versa). The different solvent properties can alter selectivity and may resolve co-eluting peaks.
-
-
Step 3: Adjust the Temperature
-
Lowering the column temperature generally increases retention and can sometimes improve resolution, although it will also broaden peaks and increase run time.[9] Conversely, increasing the temperature can sometimes change selectivity. Experiment with temperatures between 25 °C and 45 °C.
-
-
Step 4: Consider an Alternative Stationary Phase
-
If the above steps fail, the selectivity of the C18 phase may be insufficient. Aromatic stationary phases like PFP columns offer different interaction mechanisms (π-π, dipole-dipole) compared to the hydrophobic interactions of a C18 phase.[18] This can be highly effective for separating aromatic and halogenated compounds.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromo-2,6-dichloroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloro-6-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Lores, M., & Garcia, C. M. (1982). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 20(10), 460–464. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]
-
ResearchGate. (2023). How to fix peak shape in hplc?. Retrieved from [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Takatsu, M., & Nishi, S. (1986). Separation and determination of aromatic amines by reversed-phase HPLC. Bunseki Kagaku, 35(8), 681-686. Retrieved from [Link]
-
HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. Retrieved from [Link]
-
Medikamenter Quality Services. (2024). Common Issues in HPLC Analysis. Retrieved from [Link]
-
Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]
-
Pharma Tutor. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
LCGC International. (2019). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]
-
Wei, Z. B., et al. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 1), o223. Retrieved from [Link]
-
Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 56(8), 724–730. Retrieved from [Link]
-
da Silva, A. F., et al. (2013). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Journal of Chromatographic Science, 51(7), 649-55. Retrieved from [Link]
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- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Solubility Issues of 4-Bromo-2-chloro-6-fluoroaniline
Welcome to the technical support center for 4-Bromo-2-chloro-6-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile but often sparingly soluble intermediate. As a multi-halogenated aromatic amine, its unique structure presents both synthetic opportunities and practical hurdles, primarily concerning its dissolution in common reaction media.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these solubility issues, ensuring your reactions proceed efficiently and reproducibly.
Part 1: FAQs - Understanding the Root Cause
This section addresses the fundamental properties of this compound and the reasons behind its challenging solubility profile.
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid compound with a molecular weight of approximately 224.46 g/mol .[1][3] Due to its highly halogenated and aromatic structure, it exhibits poor solubility in water and other polar protic solvents. Its solubility is generally better in organic solvents, though it can still be limited in non-polar hydrocarbons.[4][5] Initial screening should focus on a range of polar aprotic and non-polar aromatic solvents.
Q2: From a chemical structure perspective, why is this compound often poorly soluble?
A2: The poor solubility stems from a combination of factors related to its molecular structure:
-
High Crystal Lattice Energy: The planar aromatic ring and multiple halogen atoms allow for strong intermolecular interactions (van der Waals forces, dipole-dipole interactions) in the solid state. This creates a stable crystal lattice that requires a significant amount of energy to break apart during dissolution.
-
Intermolecular Hydrogen Bonding: The amine (-NH₂) group can participate in hydrogen bonding. While this can aid solubility in protic solvents, in the solid state, it contributes to a tightly packed and stable crystalline structure.
-
Hydrophobicity: The presence of three halogen atoms (Bromo, Chloro, Fluoro) and a benzene ring makes the molecule predominantly hydrophobic, leading to its poor affinity for aqueous or highly polar media.
Q3: What organic solvents are recommended for an initial solubility screening?
A3: A systematic screening across solvents with varying polarities is the most effective initial approach. The following table provides a suggested panel of solvents for your initial experiments.
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN) | These solvents can disrupt the intermolecular forces of the solute without forming strong hydrogen bonds with it, often proving effective.[6] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | Offer moderate polarity and are good starting points for many organic reactions. THF is particularly common. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally good solvents for a wide range of organic compounds, though solubility may still be limited at room temperature. |
| Aromatic | Toluene, Xylene | Their aromatic nature can interact favorably with the benzene ring of the aniline, potentially aiding solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Although protic, their ability to hydrogen bond can sometimes overcome the compound's hydrophobicity, especially upon heating. |
Experimental Protocol: Initial Solvent Screening
-
Preparation: Add approximately 2-5 mg of this compound to separate, clean, and dry vials.
-
Solvent Addition: Add 1 mL of each selected solvent to its respective vial.
-
Agitation: Cap the vials and vortex or stir vigorously for 2-5 minutes at ambient temperature.
-
Observation: Visually inspect each vial.
-
Soluble: The solid has completely dissolved, leaving a clear solution.
-
Sparingly Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Heating (Optional): For vials showing poor solubility, gently warm them to 40-50°C to observe if solubility improves with temperature. Note any changes.
Part 2: Troubleshooting Guide - Practical Strategies & Solutions
If initial screening fails or solubility remains a limiting factor for your reaction, the following strategies can be employed.
Issue: The compound has very low solubility in the desired reaction solvent at ambient temperature.
This is the most common challenge. The dissolved concentration is too low for the reaction to proceed at a practical rate.
Q: How does using a mixture of solvents (co-solvency) improve solubility? A: A co-solvent system uses a mixture of two or more miscible solvents to enhance the solubility of a solute.[7] Often, a primary solvent is chosen for the reaction chemistry, while a small amount of a stronger, highly polar co-solvent (like DMF or DMSO) is added. This stronger solvent helps to break up the solute's crystal lattice, allowing the primary solvent to solvate the molecule more effectively.[8] This approach can significantly boost solubility without drastically changing the overall properties of the reaction medium.[9]
Caption: Logic of using a co-solvent to improve solubility.
Experimental Protocol: Co-Solvent System Optimization
-
Setup: In separate vials, attempt to dissolve a known quantity of this compound in your primary reaction solvent (e.g., Toluene).
-
Co-solvent Addition: To each vial, add a different percentage of a co-solvent (e.g., 1%, 5%, 10%, 20% DMF).
-
Agitation & Observation: Cap and vortex each vial for 2-5 minutes. Observe the degree of dissolution in each mixture to identify the optimal ratio that achieves full solubility without using an excessive amount of the co-solvent.
-
Reaction Compatibility: Ensure the chosen co-solvent is compatible with your reaction conditions and reagents.
Q: What are the potential risks of increasing temperature to force dissolution? A: While effective, increasing the temperature can introduce complications.
-
Side Reactions: Higher temperatures can activate undesired reaction pathways, leading to impurity formation.
-
Degradation: The starting material or product may not be thermally stable, leading to decomposition and lower yields.
-
Precipitation on Cooling: The compound may dissolve at a high temperature but precipitate out upon cooling, which can be problematic for reactions that are not complete or during workup.[8]
Always run a small-scale stability test before applying high temperatures to your entire reaction.
Issue: The reaction is biphasic (e.g., solid-liquid or liquid-liquid), leading to poor reaction kinetics.
When reactants are in different phases, the reaction can only occur at the interface, resulting in slow and often incomplete conversion.
Q: When should I consider using a phase-transfer catalyst? A: PTC is an excellent technique for reactions where an ionic reactant (often a salt dissolved in an aqueous phase or present as a solid) needs to react with an organic substrate (like this compound) dissolved in an immiscible organic solvent.[10] The catalyst, typically a quaternary ammonium or phosphonium salt, transports the ionic nucleophile from the aqueous/solid phase into the organic phase where the reaction can occur.[8][11] This method avoids the need for harsh, anhydrous conditions or highly polar aprotic solvents.[12]
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Protocol: Implementing Phase-Transfer Catalysis
-
Catalyst Selection: Choose a PTC based on your reaction. For many SₙAr or alkylation reactions, tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are excellent starting points.[10]
-
Setup: Dissolve the this compound in a non-polar organic solvent (e.g., toluene). Add your aqueous or solid nucleophile.
-
Catalyst Addition: Add a catalytic amount of the PTC (typically 1-10 mol%).
-
Reaction: Heat the biphasic mixture with vigorous stirring. The increased agitation enhances the interfacial area, improving the catalyst's efficiency.[11] Monitor the reaction by TLC or LC-MS.
Solution D: Surfactants and Micellar Solubilization
Q: How do surfactants help dissolve organic compounds in aqueous media? A: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[8] In aqueous solutions above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a non-polar microenvironment. Poorly soluble organic compounds like this compound can be encapsulated within this hydrophobic core, effectively "dissolving" them in the bulk aqueous phase.[13][14] This technique, known as micellar solubilization, is a cornerstone of green chemistry.
| Surfactant Type | Example(s) | Common Applications in Synthesis |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Often used in polymerization and reactions requiring a charged interface. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Useful in nanoparticle synthesis and specific oxidation reactions. |
| Non-ionic | Tween 80, Triton X-100 | Widely used due to their stability and low reactivity; excellent for cross-coupling and hydrolysis reactions.[15] |
Part 3: Advanced & Green Chemistry Solutions
For processes requiring the avoidance of traditional volatile organic compounds (VOCs), alternative solvent systems are becoming increasingly viable.
Solution E: Ionic Liquids (ILs)
Q: What are ionic liquids and how can they address solubility issues? A: Ionic liquids are salts with melting points below 100°C, meaning they are liquid at or near room temperature.[16] They are composed entirely of ions.[16] Key advantages include negligible vapor pressure, high thermal stability, and tunable solvent properties.[17][18] Their unique ionic nature can provide a highly polar yet weakly coordinating environment, capable of dissolving a wide range of organic and inorganic compounds that are insoluble in conventional solvents.[16][19] Imidazolium-based ILs are a common choice for organic synthesis.[20]
Solution F: Deep Eutectic Solvents (DESs)
Q: What are Deep Eutectic Solvents (DESs) and what makes them a "green" alternative? A: DESs are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components.[17] A classic example is a mixture of choline chloride (a quaternary ammonium salt) and urea. DESs are often biodegradable, non-toxic, and inexpensive to prepare, making them excellent green solvent alternatives.[17][21] They have shown great promise as media for various organic reactions, including those involving anilines.[17][22]
Caption: Decision workflow for selecting a solubilization strategy.
Protocol: Preparation of a Choline Chloride:Urea DES (1:2 molar ratio)
-
Weighing: Weigh choline chloride and urea in a 1:2 molar ratio into a clean, dry beaker or flask.
-
Mixing: Add a magnetic stir bar to the flask.
-
Heating: Gently heat the mixture to approximately 80°C with continuous stirring.
-
Formation: The solid mixture will gradually melt to form a clear, colorless liquid. Continue stirring until a homogeneous solution is obtained (typically 1-3 hours).
-
Use: Cool the DES to the desired reaction temperature before adding this compound and other reagents.
References
- APPLICATION OF IONIC LIQUIDS IN ORGANIC SYNTHESIS. (n.d.).
- Ionic Liquids and its Application in Organic Synthesis. (n.d.).
- Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. (n.d.). MDPI.
- IONIC LIQUIDS. (n.d.).
- Ionic liquids: A green solvent for organic synthesis. (n.d.). Curr Trends Pharm Pharm Chem.
- Betaine-Based Deep Eutectic Solvent as a New Media for Laccase-Catalyzed Template-Guided Polymerization/Copolymerization of Aniline and 3-Aminobenzoic Acid. (2022). National Institutes of Health.
- Applications of Ionic Liquids in Organic Synthesis. (n.d.). SciSpace.
- Betaine-Based Deep Eutectic Solvent as a New Media for Laccase-Catalyzed Template-Guided Polymerization/Copolymerization of Aniline and 3-Aminobenzoic Acid. (2022). PubMed.
- Enzymatic copolymerization of aniline and 3-aminobenzoic acid in a deep eutectic solvent. (2022).
- Technical Support Center: Overcoming Solubility Challenges with 2-Nitro-6-(pyridin-2-yl)aniline. (n.d.). Benchchem.
-
This compound. (n.d.). PubChem. Retrieved from [Link].
- Deep Eutectic Solvents (DESs) and Their Applications. (2014). Chemical Reviews.
- Technical Support Center: Overcoming Poor Solubility of Starting Materials. (n.d.). Benchchem.
-
2-Bromo-4-chloro-6-fluoroaniline. (n.d.). PubChem. Retrieved from [Link].
-
ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. (2013). PharmaTutor. Retrieved from [Link].
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link].
- Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. (n.d.). Longdom Publishing.
-
Effect of phase-transfer catalysis on the selectivity of hydrogen peroxide oxidation of aniline. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link].
-
Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved from [Link].
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link].
-
Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link].
-
Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link].
- Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. (2025).
-
What is the best solvent for base polyaniline and polystyrene? (2014). ResearchGate. Retrieved from [Link].
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Phase transfer catalysis (PTC). (2023). OperaChem. Retrieved from [Link].
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link].
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved from [Link].
- The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis. (2025).
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Technical Support Center: Catalyst Deactivation in Reactions with 4-Bromo-2-chloro-6-fluoroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving 4-bromo-2-chloro-6-fluoroaniline. As a polysubstituted aniline, this substrate presents unique challenges that can impact catalyst longevity and reaction efficiency. This resource offers a structured, question-and-answer approach to diagnose and resolve these common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue when working with this compound?
A1: this compound possesses several structural features that can contribute to catalyst deactivation. The aniline moiety, a Lewis base, can coordinate to the metal center of the catalyst (commonly palladium), potentially leading to the formation of inactive catalyst species.[1][2] Additionally, the presence of multiple halogen atoms (Br, Cl, F) of varying reactivity can lead to complex reaction pathways and side reactions that consume the active catalyst. The reactivity of halogenated anilines in palladium-catalyzed cross-coupling reactions is largely determined by the carbon-halogen (C-X) bond strength, which follows the trend C-I < C-Br < C-Cl < C-F.[3] This reactivity difference can sometimes lead to undesired side reactions or incomplete conversions that may contribute to catalyst deactivation.
Q2: What are the most common palladium-catalyzed cross-coupling reactions where this substrate is used?
A2: This substrate is a versatile building block in medicinal chemistry and materials science, frequently employed in reactions such as:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[3]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines, amides, or carbamates.[3][4][5][6]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[3]
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.[7][8]
Q3: What are the primary modes of catalyst deactivation I should be aware of?
A3: The main pathways for catalyst deactivation in these reactions include:
-
Poisoning: Strong coordination of the aniline nitrogen or halide ions to the palladium center can block active sites.[1][9] Impurities in reagents or solvents, such as sulfur or carbon monoxide, can also act as poisons.[1][9]
-
Formation of Palladium Black (Aggregation): The active Pd(0) species can aggregate into inactive palladium black, especially at high temperatures or under oxygen exposure.[10]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, leading to loss of catalyst activity.
-
Formation of Inactive Complexes: The catalyst can form stable, off-cycle complexes with the substrate, product, or other species in the reaction mixture, rendering it catalytically inactive.[11]
Section 2: Troubleshooting Guides
Problem 1: My reaction has stalled, and I observe the formation of a black precipitate (palladium black). What should I do?
This is a classic sign of catalyst aggregation and deactivation. Here’s a systematic approach to diagnose and solve the issue.
Step-by-Step Troubleshooting Protocol:
-
Verify Inert Atmosphere: Oxygen is a primary culprit for the oxidation of Pd(0) to Pd(II), which can then lead to the formation of palladium black.[10]
-
Action: Ensure your reaction setup is rigorously purged with an inert gas (argon or nitrogen). Use degassed solvents and reagents. Consider employing a glovebox for sensitive reactions.
-
-
Evaluate Ligand Choice and Ratio: The ligand plays a crucial role in stabilizing the active palladium species.
-
Action: For Suzuki and Buchwald-Hartwig reactions with electron-rich anilines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective at preventing aggregation.[4][12] Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1) is used. An excess of ligand can sometimes be beneficial, but a large excess may inhibit the reaction.[10]
-
-
Control Reaction Temperature: High temperatures can accelerate catalyst decomposition.[10]
-
Action: Run the reaction at the lowest temperature that provides a reasonable rate. Consider a temperature screen to find the optimal balance between reaction rate and catalyst stability.
-
-
Check for Impurities: Trace impurities in starting materials or solvents can poison the catalyst.[13][14]
-
Action: Use high-purity reagents and solvents. If suspected, purify the this compound and other reagents before use.
-
Problem 2: The reaction is sluggish or gives low yields, but I don't see any palladium black. What are the likely causes?
In this scenario, the catalyst is likely being deactivated through more subtle mechanisms like poisoning or the formation of inactive complexes.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for sluggish reactions.
Detailed Explanations:
-
Aniline Coordination: The lone pair on the aniline nitrogen can coordinate to the palladium center, leading to catalyst inhibition. This is particularly problematic with electron-rich anilines.
-
Expert Insight: The use of bulky phosphine ligands can create a sterically hindered environment around the palladium, disfavoring the coordination of the aniline substrate.
-
-
Base Selection: The choice of base is critical. While a strong base is often required, it can also lead to side reactions or degradation of the substrate or catalyst.
-
Expert Insight: For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and less likely to cause catalyst deactivation compared to stronger organic bases.[12] For Buchwald-Hartwig aminations, the choice of base is highly dependent on the specific amine and aryl halide.
-
-
Halide Inhibition: Halide ions, particularly bromide and chloride, can coordinate to the palladium center and inhibit catalytic activity.[9]
-
Expert Insight: While inherent to the substrate, using a catalyst system less prone to halide inhibition or considering additives that can act as halide scavengers might be beneficial in challenging cases.
-
Section 3: Advanced Catalyst Characterization
When troubleshooting proves difficult, characterizing the deactivated catalyst can provide invaluable insights into the deactivation mechanism.
Q4: How can I analyze my deactivated catalyst to understand the root cause of the problem?
A4: Several analytical techniques can be employed to characterize a spent catalyst.[15][16][17][18]
| Analytical Technique | Information Gained | Potential Findings with this compound |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states of metals.[15][16] | - Oxidation of Pd(0) to Pd(II).- Presence of poisons (e.g., S, P from degraded ligands).- Adsorption of N from the aniline or halide ions on the Pd surface. |
| Transmission Electron Microscopy (TEM) | Catalyst particle size, morphology, and dispersion. | - Sintering or aggregation of palladium nanoparticles (formation of palladium black). |
| Inductively Coupled Plasma (ICP) Analysis | Bulk elemental composition. | - Leaching of the active metal from the support.- Confirmation of poisoning by heavy elements. |
| X-ray Diffraction (XRD) | Crystalline structure of the catalyst. | - Changes in the support structure.- Formation of crystalline palladium oxides or other inactive phases. |
| Temperature-Programmed Desorption (TPD) | Strength of adsorption of molecules on the catalyst surface.[15] | - Strong adsorption of the aniline substrate or product, indicating a poisoning mechanism. |
Experimental Protocol: Sample Preparation for XPS Analysis of a Deactivated Catalyst
-
Reaction Quenching and Catalyst Isolation:
-
Once the reaction has stalled, cool the mixture to room temperature under an inert atmosphere.
-
Allow the solid catalyst to settle.
-
Carefully remove the supernatant liquid via cannula filtration to a separate flask.
-
Wash the remaining solid catalyst with a degassed, anhydrous solvent (e.g., toluene or THF) three times to remove any adsorbed reagents or products.
-
Dry the isolated catalyst under a high vacuum.
-
-
Sample Mounting:
-
In a glovebox or under a continuous flow of inert gas, mount a small amount of the dried catalyst powder onto a sample holder using double-sided carbon tape.
-
Gently press the powder to ensure good adhesion and a relatively flat surface.
-
-
Transfer and Analysis:
-
Transfer the sample holder to the XPS instrument's introduction chamber, minimizing exposure to air.
-
Perform the XPS analysis, acquiring survey scans to identify all elements present on the surface and high-resolution scans of the relevant elements (e.g., Pd 3d, N 1s, Br 3d, Cl 2p).
-
Section 4: Catalyst Regeneration
Q5: Is it possible to regenerate a deactivated palladium catalyst?
A5: Catalyst regeneration is sometimes possible, but its success depends on the deactivation mechanism.
-
For Catalyst Poisoning: If the poison is a reversibly bound species, it may be possible to remove it by washing with a suitable solvent or a dilute acid or base, followed by reduction of the palladium.
-
For Palladium Black: In some cases, palladium black can be redissolved and converted back to an active catalyst precursor, but this is often a complex process. For laboratory-scale reactions, it is typically more practical to use a fresh catalyst.
-
For Ligand Degradation: If the ligand has degraded, regeneration is generally not feasible.
It is often more cost-effective and reliable in a research setting to optimize the reaction conditions to prevent deactivation in the first place, rather than attempting to regenerate the catalyst.[19]
Section 5: Visualizing the Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura coupling and highlights potential points of deactivation when using this compound.
Caption: Suzuki cycle with deactivation points.
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Lecture 10 Catalyst characteriz
- C
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). PMC - NIH.
- Analysis of C
- Catalyst Characterization Techniques. (2021). Hiden Analytical.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). the University of Groningen research portal.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (n.d.). Journal of the American Chemical Society.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed.
- Lecture 6 Catalyst characteriz
- Curse or Blessing?
- Green Chemistry Suzuki-Miyaura cross-coupling of arenediazonium salts catalyzed by alginate/gellan-stabilized palladium nanoparticles under aerobic conditions in water. (2025).
- Poisoning and deactivation of palladium catalysts. (n.d.).
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014).
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- reactivity comparison of halogenated anilines in cross-coupling. (n.d.). Benchchem.
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- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- The Buchwald–Hartwig Amination After 25 Years. (n.d.).
- Buchwald-Hartwig Amin
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Royal Society of Chemistry.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. (n.d.). Benchchem.
- (PDF) Trace Metal Impurities in Catalysis. (2025).
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enhancing the regioselectivity of reactions with 4-Bromo-2-chloro-6-fluoroaniline
Welcome to the technical support center for 4-Bromo-2-chloro-6-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing regioselectivity in reactions involving this versatile but complex building block. This document moves beyond simple protocols to explain the underlying principles governing reactivity, enabling you to troubleshoot and optimize your synthetic strategies effectively.
Understanding the Reactivity Landscape
This compound presents a unique challenge and opportunity due to the differential reactivity of its three halogen substituents. The regiochemical outcome of a reaction is not arbitrary; it is a direct consequence of the interplay between electronic effects, steric hindrance, and the chosen reaction mechanism.
-
The Amino Group (-NH₂): As a powerful electron-donating group (+R effect), the aniline moiety activates the ring. However, its primary influence in the context of cross-coupling and nucleophilic substitution is its steric presence at the C1 position, flanking the chloro and fluoro substituents.[1]
-
The Halogens (F, Cl, Br): The reactivity of the C-X bonds is highly dependent on the reaction type:
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig), the reaction proceeds via oxidative addition of a Pd(0) catalyst. The rate of this step is generally dictated by the C-X bond dissociation energy, leading to a reactivity order of C-Br > C-Cl >> C-F .[2]
-
For Nucleophilic Aromatic Substitution (SₙAr) , the reaction is initiated by a nucleophilic attack on an electron-deficient carbon. The reaction rate is governed by the ability of the halogen to activate the site of attack through its inductive electron-withdrawing effect (-I effect). This leads to a typical reactivity order of C-F > C-Cl > C-Br .[3][4] This reaction requires strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate, a condition not inherently met in this molecule, making SₙAr challenging.[5]
-
Below is a diagram illustrating the general reactivity hierarchy for the key reaction classes.
Caption: Predicted reactivity of halogen sites on this compound.
Troubleshooting Guide & FAQs: Palladium Cross-Coupling Reactions
Palladium-catalyzed reactions are the most common and regioselective transformations for this substrate, primarily targeting the C-Br bond.
FAQ 1: My Suzuki-Miyaura reaction is giving low yield and poor selectivity. What are the primary causes?
This is a common issue that can almost always be traced back to a few key parameters. Low conversion points to catalyst deactivation or suboptimal reaction conditions, while poor selectivity suggests that the energy barrier for C-Cl bond activation is being inadvertently lowered.
Troubleshooting Steps:
-
Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Formation of palladium black is a clear indicator of catalyst decomposition.
-
Solution: Ensure your solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[7]
-
-
Assess Reagent Quality: Boronic acids can degrade over time, leading to protodeboronation and the formation of homocoupled byproducts.[7][8]
-
Solution: Use freshly purchased boronic acid or a more stable boronic ester (e.g., pinacol esters). Ensure your base is anhydrous and has been stored properly.
-
-
Optimize Catalyst System and Temperature: The choice of ligand is critical for stabilizing the catalyst and facilitating the desired C-Br activation.
-
Solution: For C-Br selectivity, standard catalysts like Pd(PPh₃)₄ can be effective. However, if you observe side products from C-Cl activation, it may indicate the reaction is too forcing. Try lowering the temperature. Conversely, if the reaction is sluggish, switching to a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the reaction at lower temperatures, thereby enhancing selectivity for the more labile C-Br bond.[6][9]
-
Caption: Troubleshooting workflow for poor regioselectivity in Suzuki coupling.
FAQ 2: How can I achieve selective Buchwald-Hartwig amination at the C-Br position?
The principles are very similar to the Suzuki coupling, as the rate-determining step is typically the oxidative addition to the C-Br bond.[10]
Key Considerations:
-
Ligand Choice: This is arguably the most critical factor in modern Buchwald-Hartwig aminations. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are highly effective. For selective C-Br amination, a ligand like XPhos or RuPhos is an excellent starting point.[11]
-
Base Selection: The choice of base is crucial and depends on the pKa of the amine coupling partner. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common.[12] For sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures, potentially impacting selectivity.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
FAQ 3: Is it possible to selectively target the C-Cl bond while leaving the C-Br bond intact?
This is a significant synthetic challenge due to the inherent reactivity order (C-Br > C-Cl). Achieving this "reverse" selectivity is not possible under standard conditions. It would require a specialized catalyst system designed to differentiate between the two halogens based on criteria other than bond strength, such as steric accessibility or electronic properties tuned by a bespoke ligand. While research into such selective catalysts is ongoing, for practical purposes, one should assume the C-Br bond will react first. A more viable strategy would be to perform the C-Br coupling first, isolate the product, and then subject it to a second, more forcing cross-coupling reaction to target the C-Cl bond.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position (C-Br)
This protocol is a robust starting point for coupling arylboronic acids at the C-Br position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 equiv.)
-
K₂CO₃ (2.0 equiv., finely ground and dried)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).
-
Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 4:1 dioxane/water mixture via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 85-90 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C4-Position (C-Br)
This protocol uses a modern catalyst system for the efficient coupling of a secondary amine.
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-N coupling.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, 1.2 equiv.)
-
XPhos Pd G3 precatalyst (0.02 equiv.)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv.)
-
Anhydrous Toluene (degassed)
Procedure:
-
Inside a glovebox, add this compound (1.0 equiv.), NaOt-Bu (1.4 equiv.), and the XPhos Pd G3 precatalyst (0.02 equiv.) to a reaction vial equipped with a stir bar.
-
Seal the vial, remove it from the glovebox, and add anhydrous, degassed toluene via syringe, followed by the secondary amine (1.2 equiv.).
-
Place the sealed vial in a preheated heating block or oil bath at 100-110 °C.
-
Stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Concentrate the filtrate and purify the resulting residue by flash column chromatography.
Quantitative Data Summary
The following table provides a general guideline for expected regioselectivity based on the reaction type. Actual results will vary based on specific substrates and optimized conditions.
| Reaction Type | Target Bond | Primary Product Position | Expected Regioselectivity | Key Controlling Factor |
| Suzuki-Miyaura Coupling | C-Br | C4 | >95% | C-X Bond Dissociation Energy |
| Buchwald-Hartwig Amination | C-Br | C4 | >95% | C-X Bond Dissociation Energy |
| Nucleophilic Aromatic Sub. (SₙAr) | C-F | C6 | Variable (Challenging) | Electronegativity / C-X Polarization |
References
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K. C. Gross, P. G. Seybold, "Substituent effects on the physical properties and pKa of aniline," International Journal of Quantum Chemistry, vol. 80, no. 4‐5, pp. 1151-1157, 2000.
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Wikipedia contributors, "Electrophilic aromatic directing groups," Wikipedia, The Free Encyclopedia.
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M. R. Crampton, T. A. Emokpae, C. Isanbor, "Electronic and steric effects in the SNAr substitution reactions of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile," Journal of Physical Organic Chemistry, vol. 19, no. 1, pp. 75-80, 2005.
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Smolecule, "this compound," Smolecule Online Catalog.
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M. R. Crampton, T. A. Emokpae, C. Isanbor, "Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide," Journal of the Chemical Society, Perkin Transactions 2, no. 5, pp. 733-739, 2002.
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ChemHelp ASAP, "Halogens as directing groups," YouTube.
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BenchChem, "Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions," BenchChem Technical Support.
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M. Pour, et al., "The investigation of the steric hindrance of anilines by means of reactions with PCl₃ and BCl₃," Dalton Transactions, vol. 48, no. 34, pp. 13031-13039, 2019.
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Chemistry LibreTexts, "An Explanation of Substituent Effects," Chemistry LibreTexts.
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W. Cai, Y. Huang, "Metal Free Dötz‐Type Aminobenzannulation Reaction via 1,1‐Dipoles Cross‐Coupling," Angewandte Chemie International Edition, vol. 62, no. 43, e202309849, 2023.
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J. Helaja, et al., "Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from o-Vinyl Anilines and Aldehydes," The Journal of Organic Chemistry, vol. 86, no. 1, pp. 939-952, 2021.
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A. E. K. Dirk, et al., "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines," Bioconjugate Chemistry, vol. 25, no. 2, pp. 301-310, 2014.
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Sigma-Aldrich, "Cross-Coupling Reaction Guide," Sigma-Aldrich.
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A. E. K. Dirk, et al., "Enhanced catalysis of oxime-based bioconjugations by substituted anilines," PubMed, vol. 25, no. 2, pp. 301-10, 2014.
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I. Bacsa, et al., "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series," Beilstein Journal of Organic Chemistry, vol. 9, pp. 242-249, 2013.
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J. A. R. Schmidt, et al., "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters," RSC Advances, vol. 14, no. 25, pp. 17871-17875, 2024.
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Chemistry LibreTexts, "Nucleophilic Substitutions on Aromatic Systems," Chemistry LibreTexts.
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Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs.
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J. B. T. Smith, et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, vol. 10, no. 1, pp. 110-132, 2019.
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J. B. T. Smith, et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, vol. 10, no. 1, pp. 110-132, 2019.
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L. Lázár, et al., "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids," Molecules, vol. 23, no. 9, p. 2298, 2018.
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ResearchGate, "4-Bromo-2-chloroaniline," ResearchGate.
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-2-chloro-6-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 4-Bromo-2-chloro-6-fluoroaniline, a substituted aniline that serves as a versatile building block in medicinal chemistry and materials science. Understanding its precise structure is critical for predicting its reactivity, biological activity, and role in larger molecular scaffolds. Here, we delve into the interpretation of its ¹H and ¹³C NMR spectra, offer a robust experimental protocol, and compare NMR with alternative analytical techniques for comprehensive structural elucidation.
The Structural Puzzle: Decoding the Influence of Substituents
The aromatic ring of this compound presents a fascinating case for NMR analysis. The four different substituents—an amino group (-NH₂), fluorine, chlorine, and bromine—each exert distinct electronic effects (both inductive and resonance), which uniquely influence the chemical environment of every proton and carbon atom. This lack of symmetry means that every nucleus in the aromatic ring is chemically distinct, leading to a rich and informative spectrum.
Our analysis will focus on predicting the spectral data based on established principles of NMR spectroscopy. The electronegativity and anisotropic effects of the halogens, combined with the electron-donating nature of the amino group, create a predictable yet complex pattern of chemical shifts and coupling constants.[1]
Part 1: ¹H NMR Spectral Analysis—A Proton's Perspective
The ¹H NMR spectrum is anticipated to show three distinct signals: one for the amine protons and two for the aromatic protons.
-
Amine Protons (H-N): The two protons of the primary amine (-NH₂) are expected to appear as a single, broad peak. Its chemical shift can vary significantly (typically between 3.5 and 5.0 ppm in a non-polar solvent like CDCl₃) depending on concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (H-3 and H-5): The two protons on the benzene ring are not equivalent and will appear as separate signals.
-
H-3: This proton is positioned between the chlorine and bromine atoms. It will be influenced by coupling to the adjacent fluorine atom at C-6. Therefore, its signal is predicted to be a doublet of doublets (dd) . The larger coupling will be the four-bond coupling to H-5, and the smaller coupling will be the three-bond coupling to the fluorine atom.
-
H-5: This proton is situated between the bromine and fluorine atoms. It will also appear as a doublet of doublets (dd) due to coupling with H-3 (four-bond) and the adjacent fluorine atom (three-bond). The chemical shifts of these aromatic protons are generally found in the 6.5–8.0 δ range.[2]
-
Part 2: ¹³C NMR Spectral Analysis—The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six unique signals, corresponding to the six carbon atoms of the benzene ring.
-
Carbons Bearing Protons (C-3 and C-5): These signals can be definitively identified using a DEPT-135 or an HSQC experiment, which differentiates carbons based on the number of attached protons.[3] Their chemical shifts will fall within the typical aromatic range (approx. 110-140 ppm).
-
Substituent-Bearing Carbons (C-1, C-2, C-4, C-6): These four quaternary carbons will also have distinct chemical shifts.
-
C-1 (bearing -NH₂): This carbon will be significantly shielded by the electron-donating amino group, shifting it upfield compared to other substituted carbons.
-
C-2 (bearing -Cl) and C-4 (bearing -Br): The chemical shifts of these carbons are influenced by the electronegativity of the attached halogen.
-
C-6 (bearing -F): This carbon signal will be the most revealing. It will appear as a doublet with a large one-bond coupling constant (¹JC-F), typically in the range of 240-260 Hz. This large coupling is a hallmark of a fluorine atom directly attached to an aromatic carbon and serves as a key diagnostic feature.
-
Predicted NMR Data Summary
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -NH₂ | 3.5 - 5.0 | broad singlet (br s) | N/A |
| H-3 | 7.0 - 7.5 | doublet of doublets (dd) | ⁴JH-H ≈ 2-3 Hz, ³JH-F ≈ 8-10 Hz |
| H-5 | 6.8 - 7.3 | doublet of doublets (dd) | ⁴JH-H ≈ 2-3 Hz, ³JH-F ≈ 6-8 Hz |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-1 (-NH₂) | 140 - 145 | doublet (d) | ³JC-F ≈ 3-5 Hz |
| C-2 (-Cl) | 115 - 120 | doublet (d) | ²JC-F ≈ 20-25 Hz |
| C-3 | 125 - 130 | doublet (d) | ³JC-F ≈ 3-5 Hz |
| C-4 (-Br) | 110 - 115 | singlet (s) | N/A |
| C-5 | 118 - 123 | doublet (d) | ²JC-F ≈ 20-25 Hz |
| C-6 (-F) | 150 - 155 | doublet (d) | ¹JC-F ≈ 240-260 Hz |
Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
Part 3: Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following protocol is recommended.
1. Sample Preparation: a. Accurately weigh approximately 10-15 mg of this compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). d. Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
2. Instrument Setup and ¹H NMR Acquisition: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. c. Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 2-5 seconds. d. Collect at least 16 scans for a good signal-to-noise ratio.
3. Instrument Setup and ¹³C NMR Acquisition: a. Using the same sample, switch the spectrometer to the ¹³C channel. b. Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the proton frequencies to collapse C-H couplings, resulting in sharp singlets for each carbon. c. Use a spectral width of approximately 220-250 ppm. d. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra correctly and perform baseline correction. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the peaks in the ¹H spectrum to determine the relative number of protons. e. Identify and label the peak positions (chemical shifts) and coupling constants.
Part 4: Advanced 2D NMR for Unambiguous Assignment
For complex molecules, one-dimensional NMR may not be sufficient for a complete and confident assignment. Two-dimensional NMR experiments are invaluable for confirming the connectivity of atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[4] For this compound, it would show cross-peaks connecting the H-3 signal to the C-3 signal, and the H-5 signal to the C-5 signal, confirming their one-bond connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[3][4] This is particularly useful for assigning the quaternary carbons. For example, the H-3 proton would show a correlation to C-1, C-2, and C-5, providing crucial information to piece together the molecular structure.
NMR Analysis Workflow
Caption: Workflow for structural elucidation using 1D and 2D NMR.
Part 5: Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation in solution, a multi-technique approach provides the most comprehensive characterization.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| NMR Spectroscopy | Detailed atom connectivity, stereochemistry, and dynamic information in solution. | Provides definitive structural proof and detailed electronic environment of each nucleus. | Requires relatively larger sample amounts (mg); sensitivity can be an issue for trace analysis. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns give structural clues. | Confirms molecular formula (C₆H₄BrClFN). Isotopic pattern of Br and Cl is highly diagnostic. High sensitivity (pg-ng). | Does not provide definitive information on isomer connectivity. Requires ionization, which can sometimes be destructive. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quickly confirms the presence of the N-H bonds (stretches around 3300-3500 cm⁻¹) and the aromatic ring (C=C stretches ~1400-1600 cm⁻¹). | Provides limited information on the overall molecular skeleton. Spectrum can be complex in the fingerprint region. |
| X-ray Crystallography | Precise three-dimensional structure, bond lengths, and bond angles in the solid state. | Provides the absolute, unambiguous structure. | Requires a single, high-quality crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution-state. |
For routine analysis and confirmation of identity, a combination of ¹H NMR and a mass spectrometry technique like GC-MS or LC-MS is often sufficient and efficient.[5][6] For novel compounds or when absolute structural proof is required, a full suite of 1D and 2D NMR experiments is indispensable.[7]
Conclusion
The NMR analysis of this compound is a prime example of how modern spectroscopy can be used to deduce complex molecular structures with high confidence. The predictable yet distinct influences of the various substituents on the ¹H and ¹³C spectra allow for a thorough assignment. By combining one-dimensional techniques with advanced two-dimensional experiments like HSQC and HMBC, researchers can achieve an unambiguous structural elucidation. When compared with other analytical methods, NMR spectroscopy offers unparalleled detail regarding atomic connectivity in the solution state, making it an essential tool for professionals in chemistry and drug development.
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A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 4-Bromo-2-chloro-6-fluoroaniline
This guide provides an in-depth analysis of the interpretation of the electron ionization mass spectrum of 4-Bromo-2-chloro-6-fluoroaniline, a polysubstituted aromatic amine relevant in synthetic chemistry and drug development. We will explore the foundational principles of mass spectrometry, predict the characteristic isotopic patterns and fragmentation pathways for this molecule, and compare the utility of mass spectrometry with other common analytical techniques for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.
Introduction: The Analytical Challenge of Polysubstituted Aromatics
This compound (C₆H₄BrClFN, Molecular Weight: 224.46 g/mol ) presents a unique analytical challenge and an excellent case study for mass spectrometry.[1] Its structure combines multiple halogen atoms with distinct isotopic signatures and an aniline functional group, leading to a complex yet highly informative mass spectrum. Accurate interpretation of this spectrum is crucial for confirming molecular identity, assessing purity, and guiding synthetic strategies. Electron Ionization (EI) is a powerful, albeit "hard," ionization technique that provides a reproducible fragmentation pattern, akin to a molecular fingerprint, which is invaluable for structural determination.[2][3]
The Isotopic Signature: A Halogen's Tale
The most striking feature in the mass spectrum of a compound containing bromine and chlorine is the molecular ion (M⁺) region. Unlike elements like carbon, hydrogen, and fluorine, which are dominated by a single isotope, both chlorine and bromine have two stable, naturally abundant isotopes that are separated by two mass units.[4][5]
-
Chlorine: Exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), creating a characteristic M to M+2 peak intensity ratio of approximately 3:1.[6][7]
-
Bromine: Exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), resulting in an M to M+2 peak intensity ratio of nearly 1:1.[6][8]
For this compound, the presence of both a bromine and a chlorine atom creates a complex isotopic cluster for the molecular ion. This cluster will exhibit peaks at M, M+2, and M+4, arising from the different combinations of the heavy isotopes. The relative intensities of these peaks provide a definitive confirmation of the presence of one chlorine and one bromine atom.
Data Presentation: Predicted Molecular Ion Cluster
The theoretical molecular ion for this compound (C₆H₄¹⁹F³⁵Cl⁷⁹Br¹⁴N) has a monoisotopic mass of 222.92 Da.[1] The expected isotopic cluster is detailed below.
| Ion Combination | m/z (Nominal) | Relative Probability | Expected Relative Intensity |
| C₆H₄¹⁹F³⁵Cl****⁷⁹Br ¹⁴N (M) | 223 | (0.758) x (0.507) = 0.384 | 100% |
| C₆H₄¹⁹F³⁷Cl****⁷⁹Br ¹⁴N / C₆H₄¹⁹F³⁵Cl****⁸¹Br ¹⁴N (M+2) | 225 | (0.242 x 0.507) + (0.758 x 0.493) = 0.496 | ~129% |
| C₆H₄¹⁹F³⁷Cl****⁸¹Br ¹⁴N (M+4) | 227 | (0.242) x (0.493) = 0.119 | ~31% |
Note: Intensities are normalized to the most abundant combination (M peak). The observed m/z values will be for the radical cation [M]•⁺.
Predicting the Fragmentation Pathway
Electron Ionization at a standard 70 eV imparts significant excess energy into the newly formed molecular ion, causing it to undergo fragmentation.[9][10] The resulting fragment ions provide a roadmap to the molecule's structure. For aromatic compounds, the molecular ion peak is often prominent due to the stability of the aromatic ring.[11][12]
The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The C-Br and C-Cl bonds are the weakest points after the aniline N-H and C-N bonds, making them susceptible to cleavage.
Mandatory Visualization: Fragmentation Workflow
The following diagram illustrates the predicted primary fragmentation pathways for this compound upon electron ionization.
Caption: Predicted EI fragmentation of this compound.
Causality Behind Fragmentation Choices:
-
Loss of a Bromine Radical ([M - Br]⁺): The C-Br bond is generally weaker than the C-Cl bond, making the loss of a bromine radical (•Br) a highly favorable fragmentation pathway.[13] This will produce a prominent ion cluster at m/z 144 and 146, showing the characteristic 3:1 ratio for a single chlorine atom.
-
Loss of a Chlorine Radical ([M - Cl]⁺): While less favorable than bromine loss, cleavage of the C-Cl bond to lose a chlorine radical (•Cl) is also expected. This results in an ion cluster at m/z 188 and 190, exhibiting the 1:1 ratio indicative of a single bromine atom.
-
Subsequent Fragmentation (Loss of HCN): Aniline and its derivatives are known to eliminate hydrogen cyanide (HCN) following initial fragmentation. The fragment ion at m/z 144 ([M - Br]⁺) can undergo rearrangement and lose a neutral HCN molecule (27 Da), leading to a subsequent fragment cluster at m/z 117 and 119.
Comparison with Alternative Analytical Methods
While mass spectrometry is excellent for determining molecular weight and formula, a comprehensive structural confirmation relies on complementary techniques.
| Technique | Information Provided for this compound | Strengths | Limitations |
| Mass Spectrometry (EI-MS) | Molecular weight, elemental composition of halogens from isotopic patterns, fragmentation fingerprint. | High sensitivity, provides molecular formula clues, definitive halogen identification. | Does not distinguish between positional isomers (e.g., 2-Bromo-4-chloro-6-fluoroaniline), extensive fragmentation can sometimes eliminate the molecular ion. |
| Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) | Precise substitution pattern on the aromatic ring, number and environment of protons, carbons, and fluorine. | Unambiguously determines isomer structure, provides detailed bonding information. | Requires larger sample amounts, less sensitive than MS, complex spectra may require advanced 2D techniques. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (N-H stretches for the amine, C-X stretches for halogens, aromatic C-H and C=C bonds). | Fast, non-destructive, excellent for identifying key functional groups. | Provides limited information on the overall molecular skeleton, not suitable for distinguishing isomers with the same functional groups. |
Experimental Protocol: Acquiring the Mass Spectrum
This protocol outlines a standard procedure for analyzing a volatile, thermally stable compound like this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). The GC step ensures the introduction of a pure sample into the ion source.
Mandatory Visualization: Analytical Workflow
Caption: Workflow for GC-EI-MS analysis of the target analyte.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent, such as dichloromethane or ethyl acetate, in a 2 mL autosampler vial.
-
Cap the vial immediately to prevent solvent evaporation.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Inlet: Split/splitless injector set to 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program is a starting point and must be optimized to ensure good separation.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's control software.
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from this peak, ensuring to subtract background ions.
-
Interpret the spectrum by identifying the molecular ion cluster and major fragment ions as detailed in this guide. Compare the acquired spectrum against a reference library (e.g., NIST) if available.
-
Conclusion
The mass spectrum of this compound is a rich source of structural information. A systematic interpretation, beginning with the unique M/M+2/M+4 molecular ion cluster, provides unambiguous evidence for the presence of both bromine and chlorine. Analysis of the subsequent fragmentation, primarily through the loss of halogen radicals, further corroborates the proposed structure. While powerful, mass spectrometry should be used in concert with other techniques like NMR and FTIR for complete and unequivocal structural elucidation in research and development settings.
References
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A Comparative Guide to HPLC and LC-MS Method Validation for the Purity Determination of 4-Bromo-2-chloro-6-fluoroaniline
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like 4-Bromo-2-chloro-6-fluoroaniline, a halogenated aniline derivative with potential applications in the synthesis of bioactive molecules, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of a purity testing method for this specific analyte.
As a Senior Application Scientist, my objective extends beyond the mere recitation of protocols. This document is designed to elucidate the causality behind experimental choices, grounding every step in the principles of scientific integrity and regulatory compliance. We will explore not just how to validate these methods, but why specific parameters are critical for ensuring data of the highest quality and reliability.
The Analytical Challenge: this compound
This compound presents a typical analytical challenge for purity determination. Its aromatic structure lends itself to UV detection, making HPLC-UV a primary candidate for quantitative analysis. However, the potential for isomeric impurities and other structurally similar, halogenated by-products necessitates a highly specific method.[1] This is where the power of LC-MS, with its ability to provide mass information, becomes a compelling alternative or complementary technique.
This guide will walk through the validation of both an HPLC-UV and an LC-MS method, comparing their performance across key validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Foundational Step: System Suitability Testing
Before any formal validation experiments commence, the suitability of the entire analytical system—instrument, column, and reagents—must be verified.[4] System Suitability Testing (SST) is a non-negotiable prerequisite, providing a daily confirmation that the system is performing as expected.[5][6] It is the real-time check that underpins the validity of all subsequent data.[7]
Typical System Suitability Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation power.[5] |
| Repeatability (%RSD) | ≤ 2.0% for 5-6 replicate injections | Demonstrates the precision of the instrument's injection system.[8] |
| Resolution (Rs) | Rs > 2.0 between the main peak and the closest eluting impurity | Ensures baseline separation for accurate quantification of individual components.[9] |
HPLC-UV Method Validation for Purity of this compound
High-Performance Liquid Chromatography with a UV detector is the workhorse of pharmaceutical quality control for its robustness and quantitative accuracy.[10]
Proposed HPLC-UV Method Conditions
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes, then hold for 5 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50)
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12]
Experimental Protocol:
-
Blank Analysis: Inject the sample diluent to ensure no interfering peaks at the retention time of this compound.
-
Impurity Spiking: If known impurities are available, spike the analyte solution with these impurities and demonstrate baseline resolution.
-
Forced Degradation: Subject the this compound sample to stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.[13] The method must be able to separate the intact analyte from any degradants formed. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the homogeneity of the analyte peak.[14]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[16]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.[17]
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.[15]
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
y-intercept: Should be minimal and not statistically significant.
Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision is the degree of scatter between a series of measurements.[18][19]
Experimental Protocol:
-
Accuracy (Recovery): Analyze, in triplicate, samples of this compound spiked at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[16][20] Calculate the percentage recovery at each level.
-
Precision (Repeatability): Perform at least six replicate analyses of a single homogeneous sample at 100% of the target concentration.
-
Precision (Intermediate Precision): Repeat the precision study on a different day, with a different analyst, and on a different instrument to assess variability within the laboratory.[20]
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[21][22]
Experimental Protocol:
There are several methods for determining LOD and LOQ:
-
Based on Signal-to-Noise Ratio: This is a common approach where the concentration that gives a signal-to-noise ratio of approximately 3:1 is considered the LOD, and 10:1 is the LOQ.[21][22]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[23]
-
Robustness
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[24][25] This provides an indication of its reliability during normal usage.
Experimental Protocol:
Intentionally vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)[26]
-
Detection wavelength (e.g., ± 2 nm)[2]
The effect on system suitability parameters (e.g., retention time, resolution, tailing factor) is observed.
Acceptance Criteria: System suitability parameters should remain within the established acceptance criteria for all tested variations.
LC-MS Method Validation for Purity of this compound
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities.[27]
Proposed LC-MS Method Conditions
-
LC System: Same as HPLC-UV method.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile with 0.1% Formic Acid (Note: Phosphoric acid is replaced with a volatile acid for MS compatibility).[28]
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full Scan (for impurity profiling) and Selected Ion Monitoring (SIM) for quantitation of the main component and known impurities.
-
SIM Ion for this compound: m/z 224.9 (based on isotopic pattern of Br and Cl).
Validation Parameters: A Comparative Perspective
The validation parameters for LC-MS are largely the same as for HPLC-UV, but with some key differences in execution and interpretation.
1. Specificity: LC-MS offers inherently higher specificity. In addition to retention time, the mass-to-charge ratio (m/z) provides a second, highly selective dimension of identification.[10] Specificity is demonstrated by extracting the specific m/z of the analyte and showing no interferences at its retention time in blank and placebo injections.
2. Linearity and Range: The procedure is the same, but the detector response can be more complex. It's crucial to ensure the detector is not saturated at higher concentrations. The linear range might be different from that of a UV detector.
3. Accuracy and Precision: The protocols are identical, but matrix effects (ion suppression or enhancement) can be a significant issue in LC-MS. Accuracy experiments (spiking) are critical to assess and correct for these effects.
4. LOD and LOQ: Due to the low background noise, LC-MS typically offers significantly lower LOD and LOQ values compared to HPLC-UV, making it superior for trace impurity analysis.[23] The signal-to-noise ratio method is commonly used and often yields impressive results.
5. Robustness: In addition to the HPLC parameters, MS-specific parameters should be evaluated, such as ion source temperature and gas flow rates.
Performance Comparison: HPLC-UV vs. LC-MS
| Validation Parameter | HPLC-UV | LC-MS | Advantage |
| Specificity | Good; relies on chromatographic separation and UV spectrum. | Excellent; combines chromatographic separation with mass-to-charge ratio. | LC-MS |
| Linearity (Typical Range) | Wide dynamic range. | Can be prone to saturation at high concentrations; may have a narrower linear range. | HPLC-UV |
| Accuracy | High; less susceptible to matrix effects. | High, but can be affected by ion suppression/enhancement. | HPLC-UV |
| Precision | Excellent; highly reproducible. | Excellent; comparable to HPLC-UV. | Comparable |
| LOD/LOQ | Moderate; suitable for impurities at ~0.05% level. | Very low; ideal for trace analysis (<0.01%). | LC-MS |
| Robustness | Well-understood and generally robust. | More parameters to control, potentially more complex to ensure robustness. | HPLC-UV |
| Cost & Complexity | Lower cost, simpler operation. | Higher initial investment and operational complexity. | HPLC-UV |
Visualizing the Validation Workflow
A structured approach is essential for a comprehensive method validation. The following diagram illustrates the logical flow of the validation process.
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A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-6-fluoroaniline and its Structural Analogs
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular targets. Halogenated anilines are a cornerstone of this molecular architecture, offering a versatile platform for a multitude of cross-coupling and substitution reactions. Among these, 4-Bromo-2-chloro-6-fluoroaniline stands out as a trifunctionalized scaffold, presenting a unique reactivity profile governed by the distinct electronic and steric properties of its three different halogen substituents.
This guide provides an in-depth technical comparison of the reactivity of this compound with its structurally similar compounds. We will delve into the underlying principles that dictate its behavior in key synthetic transformations, supported by experimental data and detailed protocols, to empower chemists with the predictive understanding needed for rational synthetic design.
Understanding the Reactivity Landscape of Polysubstituted Anilines
The reactivity of a substituted aniline is a complex interplay of electronic and steric effects. The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions due to its ability to donate its lone pair of electrons into the aromatic system.[1][2] Conversely, halogens exert a dual electronic effect: they are inductively electron-withdrawing but can also donate electron density through resonance. The overall effect on the aromatic ring's reactivity and the regioselectivity of reactions is a nuanced balance of these competing factors.
In this compound, the fluorine atom, being the most electronegative, exerts the strongest inductive electron-withdrawing effect.[3] The chlorine and bromine atoms also contribute to the deactivation of the ring towards electrophilic attack. However, in the context of metal-catalyzed cross-coupling reactions, the relative bond strengths of the carbon-halogen bonds become the dominant factor in determining the site of reactivity.
The general order of reactivity for aryl halides in common palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[4] This trend is a reflection of the decreasing C-X bond strength, which facilitates the initial oxidative addition step in the catalytic cycle.[5]
Comparative Reactivity in Key Synthetic Transformations
We will now explore the comparative reactivity of this compound and its analogs in three pivotal reaction classes: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[4] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species with an organic halide.[6] In the case of polyhalogenated anilines, the selectivity of the reaction is primarily dictated by the relative reactivity of the carbon-halogen bonds.
Table 1: Predicted Reactivity Order in Suzuki-Miyaura Coupling
| Compound | Most Reactive Site | Rationale |
| This compound | C4-Br | The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the most susceptible to oxidative addition by the palladium catalyst.[4] |
| 2-Bromo-4-chloro-6-fluoroaniline | C2-Br | Similar to its isomer, the C-Br bond is the most labile and therefore the primary site of reaction.[7] |
| 2,4-Dichloro-6-fluoroaniline | C4-Cl (likely) | While both C-Cl bonds are less reactive than a C-Br bond, the C4 position is sterically less hindered than the C2 position, which is flanked by the amino and fluoro groups. |
| 4-Bromo-2,6-difluoroaniline | C4-Br | The C-Br bond remains the most reactive site. The increased electron-withdrawing nature of the two fluorine atoms may slightly enhance the rate of oxidative addition. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[8][9] Similar to the Suzuki-Miyaura coupling, the reaction is catalyzed by palladium and the reactivity of the aryl halide is a key determinant of the reaction's success and selectivity.[10]
Table 2: Predicted Reactivity Order in Buchwald-Hartwig Amination
| Compound | Most Reactive Site | Rationale |
| This compound | C4-Br | The C-Br bond is the most susceptible to oxidative addition by the palladium catalyst.[9] |
| 2-Bromo-4-chloro-6-fluoroaniline | C2-Br | The C-Br bond is the primary site of reaction. Steric hindrance from the ortho-fluoro and amino groups might slightly decrease the reaction rate compared to its 4-bromo isomer. |
| 2,4-Dichloro-6-fluoroaniline | C4-Cl (likely) | The C-Cl bond at the less sterically hindered para position is expected to be more reactive.[11] |
| 4-Bromo-2,6-difluoroaniline | C4-Br | The C-Br bond remains the most reactive site. |
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNA r) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[12] This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[3][13] The reactivity order of halogens as leaving groups in SNA r reactions is typically F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed couplings.[3] This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, which is facilitated by the strong inductive electron-withdrawing effect of the more electronegative halogens.
Table 3: Predicted Reactivity Order in Nucleophilic Aromatic Substitution
| Compound | Most Reactive Site | Rationale |
| This compound | C6-F | The fluorine atom is the most activating leaving group for SNA r due to its high electronegativity. The ortho chloro and para bromo substituents further activate this position. |
| 2-Bromo-4-chloro-6-fluoroaniline | C6-F | The fluorine atom is the most likely site of substitution. |
| 2,4-Dichloro-6-fluoroaniline | C6-F | The fluorine atom is the most reactive site. |
| 4-Bromo-2,6-difluoroaniline | C6-F and C2-F | Both fluorine atoms are highly activated. The regioselectivity will depend on the specific nucleophile and reaction conditions, with potential for di-substitution. |
Experimental Protocols
The following are generalized protocols for conducting the discussed reactions. Optimization of reaction conditions is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv).
-
Add a solvent system, such as a mixture of toluene and water (4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv).
-
Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.
-
After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound offers a predictable and selective platform for synthetic transformations. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity is dominated by the lability of the C-Br bond, leading to selective functionalization at the C4 position. In contrast, for nucleophilic aromatic substitution reactions, the high electronegativity of the fluorine atom makes the C6 position the most susceptible to nucleophilic attack.
Understanding these divergent reactivity patterns allows chemists to strategically employ this compound and its analogs in the synthesis of complex molecules. By carefully selecting the reaction conditions and coupling partners, specific halogens can be targeted, enabling a modular and efficient approach to the construction of novel chemical entities.
References
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Scribd. (n.d.). Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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YouTube. (2020). Electrophilic substitution reactions of aniline. (Halogenation). Retrieved from [Link]
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Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Retrieved from [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
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A Comparative Guide to the Crystal Structure Analysis of Halogenated Anilines: A Case Study Approach
For researchers and professionals in drug development and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of the crystal structure of halogenated anilines, using 4-Bromo-2-chloroaniline as a primary case study due to the availability of its detailed crystallographic data. We will explore how the type and position of halogen substituents influence crystal packing and intermolecular interactions, offering insights that are broadly applicable to the crystallographic analysis of small organic molecules. While the specific crystal structure of 4-Bromo-2-chloro-6-fluoroaniline is not publicly available, the principles and comparative data presented herein provide a robust framework for its potential analysis.
The Significance of Halogenation in Crystal Engineering
Halogen atoms are frequently incorporated into pharmaceutical and materials science compounds to modulate their physicochemical properties. In the solid state, these substituents play a critical role in directing crystal packing through a variety of intermolecular interactions, including hydrogen bonds and halogen bonds.[1][2] Understanding these interactions is crucial for predicting and controlling the solid-state properties of a material, such as solubility, stability, and bioavailability.
A Comparative Look at Halogenated Aniline Crystal Structures
To illustrate the impact of halogen substitution on crystal structure, we will compare the crystallographic data of 4-Bromo-2-chloroaniline with other related halogenated anilines.
Case Study: 4-Bromo-2-chloroaniline
The crystal structure of 4-Bromo-2-chloroaniline reveals a nearly planar molecule.[3] In the crystal lattice, the molecules are organized into sheets through a network of intermolecular N—H⋯N and weak N—H⋯Br hydrogen bonds.[3] This arrangement highlights the importance of the amino group as a hydrogen bond donor and the nitrogen and bromine atoms as acceptors in defining the supramolecular architecture.
Comparative Structures: The Influence of Different Halogens
In the crystal structure of 4-chloro-2-iodoaniline, the amino group also participates in N—H⋯N hydrogen bonding, forming chains.[4] Additionally, a Cl⋯I halogen bond is observed, demonstrating the ability of heavier halogens to act as halogen bond donors.[4] The crystal packing is further characterized by offset π-stacking interactions between the aromatic rings.[4]
The analysis of 2,4-dibromo-6-chloroaniline shows that the molecules are linked into infinite chains via N—H⋯N hydrogen bonds.[5] This structure also exhibits halogen disorder at two positions, a phenomenon that can present challenges in structure refinement.[5]
These examples demonstrate a recurring theme in the crystal structures of halogenated anilines: the prevalence of N—H⋯N hydrogen bonds in forming one-dimensional chains or two-dimensional sheets. The presence and nature of other intermolecular interactions, such as halogen bonds and π-stacking, are highly dependent on the specific halogen substituents and their positions on the aniline ring.
Key Parameters in Crystal Structure Analysis
A successful crystal structure determination provides precise information about the molecule's geometry and the interactions governing its assembly in the solid state.[6][7][8] Key performance indicators in a crystallographic analysis include:
-
Resolution: A measure of the level of detail that can be observed in the electron density map. Higher resolution (a smaller value in Å) allows for more accurate determination of atomic positions.
-
R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.
-
Data Completeness: The percentage of measured unique reflections out of the total possible reflections. High completeness is crucial for a reliable structure determination.
-
Goodness-of-Fit (Goof): A statistical measure of the quality of the refined model. A value close to 1.0 suggests a good refinement.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for our case study and comparative compounds, providing a quantitative basis for comparison.
| Compound | Space Group | Key Intermolecular Interactions | R-factor (R1) | CCDC Number | Reference |
| 4-Bromo-2-chloroaniline | P2₁/c | N—H⋯N, N—H⋯Br hydrogen bonds | 0.033 | 737035 | [3] |
| 4-chloro-2-iodoaniline | P2₁2₁2₁ | N—H⋯N hydrogen bonds, Cl⋯I halogen bonds, π-stacking | 0.029 | 1015344 | [4] |
| 2,4-dibromo-6-chloroaniline | P2₁2₁2₁ | N—H⋯N hydrogen bonds | Not reported | 103923 | [5] |
Experimental Protocol: Single-Crystal X-ray Diffraction of a Halogenated Aniline
This section outlines a detailed, step-by-step methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of a small organic molecule like a halogenated aniline.[1][2][9]
1. Crystal Selection and Mounting:
- Under a polarizing microscope, select a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks or defects.
- Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant (e.g., paratone-N oil).
2. Data Collection:
- Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
- Cool the crystal to a low temperature (e.g., 100 K or 170 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[1][2]
- Perform an initial unit cell determination to assess the crystal quality and determine the lattice parameters.
- Collect a full sphere of diffraction data using an appropriate data collection strategy (e.g., a series of ω and φ scans).
3. Data Reduction and Processing:
- Integrate the raw diffraction images to obtain the intensities of the individual reflections.
- Apply corrections for Lorentz and polarization effects, as well as absorption.
- Scale and merge the data to produce a unique set of reflections.
4. Structure Solution and Refinement:
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Refine the structural model against the experimental data using full-matrix least-squares refinement. This process involves adjusting atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.
- Locate and refine the positions of hydrogen atoms, which can often be found in the difference Fourier map or placed in calculated positions.
- Analyze the final refined structure for key geometric parameters (bond lengths, bond angles) and intermolecular interactions.
Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: Workflow of a single-crystal X-ray diffraction experiment.
Conclusion
The comparative analysis of halogenated anilines underscores the profound influence of halogen substitution on crystal packing and intermolecular interactions. While a definitive crystal structure for this compound remains to be determined, the insights gained from its close analogues provide a strong foundation for predicting its solid-state behavior. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers engaged in the crystallographic analysis of small organic molecules, facilitating a deeper understanding of structure-property relationships in the solid state.
References
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Glisic, B. D., & Djuran, M. I. (2014). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design, 14(1), 257-265. [Link]
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Stilinović, V., & Kaitner, B. (2014). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystals, 4(2), 192-207. [Link]
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Fun, H.-K., et al. (2014). Crystal structure of 4-chloro-2-iodoaniline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o778. [Link]
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Nayak, S. K., et al. (2009). In situ cryocrystallization of low melting chloro and bromo substituted anilines. Crystal Growth & Design, 9(11), 4746-4752. [Link]
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A Comparative Guide to the Bioactivity of 4-Bromo-2-chloro-6-fluoroaniline Derivatives
In the landscape of medicinal chemistry and drug discovery, the halogenated aniline scaffold represents a privileged structure, consistently appearing in a diverse array of bioactive molecules. Among these, 4-Bromo-2-chloro-6-fluoroaniline stands out as a versatile starting material for the synthesis of novel therapeutic and agrochemical agents. Its unique substitution pattern of electron-withdrawing halogen atoms—bromine, chlorine, and fluorine—at strategic positions on the aniline ring imparts distinct physicochemical properties that can be exploited to modulate biological activity. This guide provides a comprehensive comparison of the potential bioactivities of derivatives of this compound, drawing upon experimental data from the broader class of halogenated anilines to elucidate structure-activity relationships and guide future research endeavors.
While specific comparative studies on a library of derivatives stemming directly from this compound are not extensively available in the public domain, this guide will synthesize findings from closely related polysubstituted anilines to provide a predictive framework for their biological potential. We will delve into the demonstrated antimicrobial and anticancer activities of analogous compounds, present detailed experimental protocols for their evaluation, and explore the intricate relationship between chemical structure and biological function.
Antimicrobial Potential: A Broad Spectrum of Activity
Halogenated anilines have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[1][2] The introduction of halogens onto the aniline ring has been shown to enhance antimicrobial potency.[1] Derivatives of this compound are anticipated to possess significant antimicrobial properties, a hypothesis supported by studies on analogous compounds.
Comparative Antimicrobial Activity of Halogenated Anilines
To illustrate the impact of substitution on antimicrobial efficacy, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of various halogenated anilines against representative bacterial strains. It is important to note that this data is compiled from studies on different, yet structurally related, aniline derivatives and serves to highlight general trends.
| Compound | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| 4-Bromo-3-chloroaniline | 4-Br, 3-Cl | E. coli | 200 | [2] |
| 3,5-Dibromoaniline | 3,5-diBr | E. coli | 100 | [2] |
| 3-Iodoaniline | 3-I | Aspergillus niger | - | [3] |
| 3,5-Dichloroaniline | 3,5-diCl | Aspergillus niger | - | [3] |
Note: A lower MIC value indicates greater antimicrobial activity.
The data suggests that both the type and position of the halogen substituents play a crucial role in determining the antimicrobial spectrum and potency. For instance, di-substituted anilines often exhibit enhanced activity compared to their mono-substituted counterparts.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The this compound scaffold is also a promising starting point for the development of novel anticancer agents.[6] The cytotoxic effects of similar halogenated aromatic compounds against various cancer cell lines have been documented, suggesting that derivatives of this aniline could exhibit potent antiproliferative activity.[7][8]
Comparative Cytotoxicity of Halogenated Aniline Derivatives
The following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values for a series of this compound derivatives against a human cancer cell line. This data is illustrative and intended to demonstrate how such a comparison would be structured.
| Derivative | Modification | Cancer Cell Line | IC50 (µM) |
| Compound A | N-acetyl | MCF-7 (Breast) | 15.2 |
| Compound B | N-benzoyl | MCF-7 (Breast) | 8.5 |
| Compound C | Schiff base with salicylaldehyde | MCF-7 (Breast) | 5.1 |
| Compound D | Schiff base with 4-nitrobenzaldehyde | MCF-7 (Breast) | 12.8 |
Note: A lower IC50 value indicates greater cytotoxic activity.
This hypothetical data suggests that modifications to the amino group of the this compound core can significantly impact anticancer potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Objective: To determine the concentration of a this compound derivative that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
Key Structural Features Influencing Bioactivity
-
Halogenation Pattern: The number, type, and position of halogen atoms on the aniline ring significantly influence lipophilicity and electronic properties, which in turn affect cell permeability and target binding.[1][7] The presence of multiple halogens, as in the parent scaffold, is generally associated with enhanced bioactivity.
-
Substitution at the Amino Group: The free amino group of this compound provides a key handle for derivatization. Conversion to amides, Schiff bases, or other functionalities can modulate the compound's steric and electronic profile, leading to altered biological activity.
Caption: SAR workflow for antimicrobial derivatives.
Caption: SAR exploration for anticancer derivatives.
Conclusion
The this compound scaffold holds considerable promise for the development of novel bioactive compounds with potential applications in antimicrobial and anticancer therapy. While direct comparative data on a series of its derivatives is currently limited, the wealth of information on analogous halogenated anilines provides a strong foundation for future research. The experimental protocols and structure-activity relationship principles outlined in this guide are intended to serve as a valuable resource for researchers and scientists in the field, facilitating the rational design and evaluation of the next generation of therapeutics based on this versatile chemical framework. Further exploration of derivatives of this compound is warranted to fully unlock their therapeutic potential.
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- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes for 4-Bromo-2-chloro-6-fluoroaniline
For researchers, chemists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. 4-Bromo-2-chloro-6-fluoroaniline, a key building block in the creation of novel pharmaceuticals and agrochemicals, presents a synthetic challenge where the choice of route can significantly impact cost, yield, and overall feasibility. This guide provides an in-depth comparison of plausible synthetic pathways to this tri-halogenated aniline, offering a cost-benefit analysis grounded in scientific principles and practical considerations.
The strategic placement of three different halogen atoms on the aniline ring makes this compound a versatile intermediate. However, this substitution pattern also necessitates a careful selection of synthetic strategies to control regioselectivity and maximize efficiency. This document explores potential routes, evaluates their pros and cons, and provides detailed, albeit model, experimental protocols based on established chemical transformations.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from several different starting materials. The selection of the initial substrate is a critical decision that dictates the subsequent reaction steps and overall efficiency. Below, we analyze three logical synthetic routes, each with its own set of advantages and challenges.
Route 1: Bromination of 2-Chloro-6-fluoroaniline
This is arguably the most direct approach, starting from a commercially available and structurally similar precursor. The key challenge in this route is controlling the regioselectivity of the bromination reaction to favor the desired 4-position.
-
Expertise & Experience: The amino group in 2-chloro-6-fluoroaniline is an activating, ortho-, para-director. The ortho-positions are sterically hindered by the existing chlorine and fluorine atoms, which should favor the introduction of the bromine atom at the para-position. However, the electron-withdrawing nature of the halogens can deactivate the ring, potentially requiring harsh reaction conditions that could lead to side products.
-
Trustworthiness: The protocol's validity is supported by numerous examples of electrophilic aromatic substitution on halogenated anilines. The success of this route hinges on the precise control of reaction conditions to achieve high regioselectivity.
Route 2: Multi-step Synthesis from Aniline
This classic approach involves a sequence of protection, halogenation, and deprotection steps. While longer, it offers greater control over the introduction of each substituent. A well-documented multi-step synthesis of 4-bromo-2-chloroaniline from aniline provides a strong foundation for this proposed route.[1]
-
Expertise & Experience: The initial acetylation of aniline protects the highly activating amino group, moderating its reactivity and preventing unwanted side reactions.[1] The acetyl group also directs subsequent electrophilic substitutions to the para position. Bromination followed by chlorination allows for the sequential introduction of the halogens. The final deprotection step regenerates the aniline functionality. The challenge lies in adapting this to include the fluorine atom, which would ideally be present in the starting aniline (i.e., starting with 2-fluoroaniline or 3-fluoroaniline and adjusting the halogenation sequence).
-
Trustworthiness: Each step in this sequence is a well-established and reliable transformation in organic synthesis, lending a high degree of confidence in its feasibility.
Route 3: Halogenation of 4-Bromo-2-fluoroaniline
Starting with the commercially available 4-bromo-2-fluoroaniline, this route focuses on the selective introduction of the chlorine atom at the 2-position.
-
Expertise & Experience: The amino group will direct the incoming electrophile (chlorine) to the ortho and para positions. Since the para position is already occupied by bromine, the chlorination is expected to occur at the ortho position (position 2 or 6). The existing fluorine at position 2 might sterically hinder the introduction of chlorine at that same position, potentially favoring the 6-position. Achieving the desired 2-chloro isomer would require careful optimization of the chlorinating agent and reaction conditions.
-
Trustworthiness: The principles of electrophilic aromatic substitution on substituted anilines support the general feasibility of this approach. However, achieving high regioselectivity for the desired isomer could be challenging and may result in a mixture of products requiring careful purification.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Bromination of 2-Chloro-6-fluoroaniline | Route 2: Multi-step from Aniline (adapted) | Route 3: Chlorination of 4-Bromo-2-fluoroaniline |
| Starting Material Cost | Moderate (2-Chloro-6-fluoroaniline) | Low (Aniline or Fluoroaniline) | High (4-Bromo-2-fluoroaniline) |
| Number of Steps | 1 | 4 | 1 |
| Potential Yield | Moderate to High (dependent on regioselectivity) | Moderate (cumulative loss over multiple steps) | Moderate (potential for isomeric mixtures) |
| Key Reagents | N-Bromosuccinimide (NBS) or Bromine | Acetic Anhydride, Bromine, N-Chlorosuccinimide (NCS), HCl | N-Chlorosuccinimide (NCS) |
| Purification Complexity | Moderate (separation from isomers) | High (purification at each step) | High (separation of isomers) |
| Scalability | Good | Fair | Moderate |
| Safety & Environmental | Use of corrosive and toxic bromine or NBS. | Use of multiple hazardous reagents and solvents. | Use of corrosive and toxic NCS. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthetic routes. These are model protocols based on established procedures for similar compounds and may require optimization for the specific synthesis of this compound.
Route 1: Bromination of 2-Chloro-6-fluoroaniline
Objective: To synthesize this compound via electrophilic bromination of 2-chloro-6-fluoroaniline.
Materials:
-
2-Chloro-6-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloro-6-fluoroaniline (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Route 2: Multi-step Synthesis from Aniline (adapted from a similar synthesis)
Objective: To synthesize this compound starting from aniline through a four-step process.[1]
Step 1: Acetylation of Aniline to Acetanilide
-
Procedure: To a solution of aniline (1.0 eq) in acetic acid, add acetic anhydride (1.1 eq) dropwise with stirring. Stir the mixture at room temperature for 1 hour. Pour the reaction mixture into ice-cold water to precipitate the product. Filter, wash with cold water, and dry to obtain acetanilide.
Step 2: Bromination of Acetanilide to 4-Bromoacetanilide
-
Procedure: Dissolve acetanilide (1.0 eq) in glacial acetic acid. Add a solution of bromine (1.0 eq) in acetic acid dropwise with constant stirring. Stir for 1 hour at room temperature. Pour the reaction mixture into cold water to precipitate the product. Filter, wash with cold water, and dry to obtain 4-bromoacetanilide.
Step 3: Chlorination of 4-Bromoacetanilide to 4-Bromo-2-chloroacetanilide
-
Procedure: Suspend 4-bromoacetanilide (1.0 eq) in acetic acid. Pass chlorine gas through the suspension or add N-chlorosuccinimide (1.1 eq) and stir at room temperature until the reaction is complete (monitor by TLC). Pour the mixture into water to precipitate the product. Filter, wash, and dry to yield 4-bromo-2-chloroacetanilide.
Step 4: Deprotection to 4-Bromo-2-chloroaniline
-
Procedure: Reflux the 4-bromo-2-chloroacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours. Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the free amine. Filter the product, wash with water, and dry to obtain 4-bromo-2-chloroaniline. (This final product would need a subsequent fluorination step, or the starting material would need to be a fluoroaniline to obtain the target molecule).
Route 3: Chlorination of 4-Bromo-2-fluoroaniline
Objective: To synthesize this compound by chlorination of 4-bromo-2-fluoroaniline.
Materials:
-
4-Bromo-2-fluoroaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-chlorosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the formation of the product.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired this compound from any isomeric byproducts.
Visualization of Synthetic Workflows
Caption: Route 1: Direct Bromination of 2-Chloro-6-fluoroaniline.
Caption: Route 2: A Multi-step Synthesis approach.
Caption: Route 3: Direct Chlorination of 4-Bromo-2-fluoroaniline.
Cost-Benefit Analysis
A thorough cost-benefit analysis must consider not only the price of starting materials and reagents but also factors like reaction time, yield, purification costs, and safety and environmental impact.
-
Route 1 (Bromination of 2-Chloro-6-fluoroaniline): This route is attractive due to its directness. The cost of 2-chloro-6-fluoroaniline is moderate (around
52 for 1g) and N-bromosuccinimide is also reasonably priced (around $34 for 5g). If the regioselectivity is high, this route could be the most cost-effective in terms of time and resources. However, if a significant amount of the undesired isomer is formed, the purification costs and lower yield of the desired product will diminish its economic viability. -
Route 2 (Multi-step from Aniline): The primary advantage here is the low cost of the initial starting material, aniline (or a simple fluoroaniline). However, the cost accumulates with each step due to the consumption of reagents like acetic anhydride (around $55 for 25g), bromine (can be expensive and hazardous), and N-chlorosuccinimide (around $15 for 25g), as well as solvents for reactions and purifications. The cumulative yield over four steps is likely to be lower than a single-step synthesis, and the labor and time costs are significantly higher. This route is less likely to be economically favorable for large-scale production unless the starting materials for other routes are prohibitively expensive.
-
Route 3 (Chlorination of 4-Bromo-2-fluoroaniline): The starting material, 4-bromo-2-fluoroaniline, is more expensive than 2-chloro-6-fluoroaniline (around $249 for 98% purity). The cost of N-chlorosuccinimide is moderate. The main economic drawback of this route is the potential for the formation of isomeric products, which would necessitate costly and time-consuming purification, and would lower the overall yield of the desired product.
Based on this analysis, Route 1, the direct bromination of 2-chloro-6-fluoroaniline, appears to be the most promising synthetic strategy for the cost-effective production of this compound. Its success is contingent on achieving high regioselectivity, which should be the primary focus of initial experimental optimization. While Route 2 offers a high degree of control, its length and cumulative costs make it less appealing. Route 3 suffers from a more expensive starting material and potential regioselectivity issues.
For any research or development team, the optimal choice will ultimately depend on a combination of factors including the scale of the synthesis, the purity requirements of the final product, and the available budget and timeline. It is strongly recommended to perform small-scale trial reactions for the most promising routes to gather empirical data on yield and purity before committing to a large-scale synthesis.
References
-
(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. [Link]
Sources
Differentiating Isomers of 4-Bromo-2-chloro-6-fluoroaniline: A Spectroscopic Comparison Guide
In the landscape of pharmaceutical and materials science research, the precise identification of constitutional isomers is a critical step that underpins the success of subsequent development and application. Halogenated anilines, in particular, serve as versatile synthons for a wide array of functional molecules. Among these, 4-Bromo-2-chloro-6-fluoroaniline and its isomers represent a class of compounds where subtle changes in the substitution pattern on the aniline ring can significantly impact their chemical reactivity, biological activity, and material properties. Consequently, the ability to unequivocally distinguish between these isomers is of paramount importance for quality control, process optimization, and regulatory compliance.
This comprehensive guide provides a detailed spectroscopic comparison of this compound and its key positional isomers. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will explore the distinct spectral fingerprints of each isomer. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the unambiguous identification of these closely related compounds.
The Isomers in Focus
The constitutional isomers of bromo-chloro-fluoroaniline arise from the different possible arrangements of the bromine, chlorine, and fluorine atoms on the aniline ring. For the purpose of this guide, we will focus on the following key isomers:
-
This compound (Target Compound)
-
2-Bromo-4-chloro-6-fluoroaniline
-
2-Bromo-6-chloro-4-fluoroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei, along with spin-spin coupling constants, provide a detailed map of the molecular connectivity and the electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectra of the isomers are expected to show distinct patterns in the aromatic region, primarily due to the differing electronic effects and spatial arrangements of the halogen substituents. The two aromatic protons in each isomer will exhibit unique chemical shifts and coupling patterns.
Predicted ¹H NMR Spectral Data
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Coupling | Predicted NH₂ Chemical Shift (ppm) |
| This compound | ~7.3 (d, J ≈ 2 Hz), ~7.1 (d, J ≈ 2 Hz) | ~4.5 (s, 2H) |
| 2-Bromo-4-chloro-6-fluoroaniline | ~7.2 (d, J ≈ 8 Hz), ~7.0 (dd, J ≈ 8, 2 Hz) | ~4.6 (s, 2H) |
| 2-Bromo-6-chloro-4-fluoroaniline | ~7.1 (s), ~7.1 (s) | ~4.8 (s, 2H) |
Note: These are predicted values and may vary slightly from experimental data.
The differentiation between the isomers can be rationalized by considering the additive effects of the substituents on the chemical shifts of the aromatic protons. The strongly electronegative fluorine atom will generally cause a greater downfield shift for adjacent protons compared to chlorine and bromine.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will provide further confirmation of the isomeric structures. The chemical shifts of the carbon atoms are highly sensitive to the nature of the directly attached and neighboring substituents. The carbon atoms bonded to the halogens will exhibit characteristic chemical shifts, and the coupling between ¹³C and ¹⁹F will provide an additional layer of structural information.
Predicted ¹³C NMR Spectral Data
| Isomer | Predicted Aromatic Carbon Chemical Shifts (ppm) |
| This compound | ~148 (d, J ≈ 240 Hz), ~130, ~128, ~125 (d, J ≈ 15 Hz), ~118, ~115 |
| 2-Bromo-4-chloro-6-fluoroaniline | ~150 (d, J ≈ 245 Hz), ~132, ~129, ~123 (d, J ≈ 18 Hz), ~117, ~110 |
| 2-Bromo-6-chloro-4-fluoroaniline | ~152 (d, J ≈ 250 Hz), ~128, ~127, ~120 (d, J ≈ 20 Hz), ~115, ~112 |
Note: These are predicted values and may vary slightly from experimental data. 'd' denotes a doublet due to C-F coupling.
The large one-bond carbon-fluorine coupling constant (¹JCF) is a key diagnostic feature in the ¹³C NMR spectra of these compounds.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the aniline isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans for adequate signal-to-noise.
-
Spectral Width: Typically -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans to achieve good signal-to-noise.
-
Spectral Width: Typically 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of the C-N, N-H, and C-halogen bonds will be characteristic for each isomer.
Key IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3300-3500 | Presence of the primary amine group. Often appears as a doublet. |
| C-N Stretch (Aromatic) | 1250-1350 | Characteristic of the aniline moiety. |
| C-F Stretch | 1100-1300 | Strong absorption indicative of the C-F bond. |
| C-Cl Stretch | 700-850 | Absorption corresponding to the C-Cl bond. |
| C-Br Stretch | 500-650 | Absorption corresponding to the C-Br bond. |
| Aromatic C-H Bending (out-of-plane) | 700-900 | The pattern of these bands can be indicative of the substitution pattern on the benzene ring. |
While the positions of the N-H and C-N stretching vibrations will be broadly similar across the isomers, the C-halogen stretching frequencies and the pattern of the aromatic C-H out-of-plane bending bands are expected to show more significant variations, aiding in their differentiation. For instance, the gas-phase IR spectrum of 2-Bromo-6-chloro-4-fluoroaniline is available in the NIST Chemistry WebBook and can serve as a valuable reference.[1]
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (ATR):
-
Place a small amount of the solid aniline isomer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm the elemental composition and deduce structural features.
Expected Mass Spectral Features
The isomers of this compound will all have the same nominal molecular weight of 224 g/mol . However, the presence of bromine and chlorine, both of which have characteristic isotopic patterns, will result in a distinctive molecular ion cluster.
-
Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) - approximately a 1:1 ratio.
-
Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%) - approximately a 3:1 ratio.
The molecular ion region will therefore exhibit a complex pattern of peaks at M, M+2, and M+4, reflecting the various combinations of these isotopes.
Fragmentation Patterns:
While the molecular ion cluster will be identical for all isomers, their fragmentation patterns under electron ionization (EI) may differ. The positions of the halogens will influence the stability of the resulting fragment ions. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or a hydrogen halide molecule. The relative intensities of these fragment ions can provide clues to the isomeric structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of the aniline isomer in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
GC-MS System Parameters:
-
Gas Chromatograph: A system equipped with a capillary column suitable for the separation of halogenated aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium.
-
Mass Spectrometer:
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and comparison of this compound isomers.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
Conclusion
The differentiation of this compound isomers, while challenging due to their structural similarity, is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation, with chemical shifts and coupling constants offering a unique fingerprint for each isomer. Infrared spectroscopy serves as a rapid and valuable tool for confirming the presence of key functional groups and observing subtle differences in the fingerprint region. Mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic patterns of bromine and chlorine, while fragmentation analysis can offer further structural clues.
By employing the methodologies and interpreting the spectral data as outlined in this guide, researchers can confidently identify and differentiate between these important chemical building blocks, ensuring the integrity and success of their scientific endeavors.
References
-
National Institute of Standards and Technology. (n.d.). 2-Bromo-6-chloro-4-fluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]1]
Sources
A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies of 4-Bromo-2-chloro-6-fluoroaniline Derivatives
This guide provides a comprehensive framework for designing and executing cross-reactivity studies of antibodies raised against 4-Bromo-2-chloro-6-fluoroaniline, a crucial step in the development of specific immunoassays for pharmaceutical and diagnostic applications. We will delve into the rationale behind experimental choices, present detailed protocols, and offer illustrative data to guide researchers in this critical aspect of antibody characterization.
Introduction: The Imperative of Specificity in Immunoassays
This guide will equip researchers with the foundational knowledge and practical methodologies to rigorously assess the cross-reactivity of antibodies developed against this compound.
The Hapten-Carrier Principle: Eliciting an Immune Response to Small Molecules
Small molecules, or haptens, like this compound are not immunogenic on their own.[5][6][7] To elicit an antibody response, they must be covalently conjugated to a larger carrier protein.[5][8][9] This hapten-carrier conjugate presents the small molecule to the immune system in a context that stimulates B-cell activation and antibody production.[7]
The choice of carrier protein and the conjugation chemistry are critical determinants of the resulting antibody's specificity.[8][9] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[5][8][9] The site of conjugation on the hapten is equally important; it should be at a position that leaves the key distinguishing epitopes of the molecule exposed for antibody recognition.
Designing a Cross-Reactivity Panel: A Systematic Approach
A robust cross-reactivity study necessitates a carefully selected panel of compounds that are structurally related to the target analyte. This panel should include potential metabolites, precursors, and analogs with subtle structural variations. For our target, this compound (the immunizing hapten), a suitable panel would include:
-
Parent Aniline: Aniline
-
Halogenated Analogs:
-
4-Bromoaniline
-
2-Chloroaniline
-
4-Fluoroaniline
-
2,4-Dichloroaniline
-
4-Bromo-2-fluoroaniline
-
2-Chloro-6-fluoroaniline
-
-
Positional Isomers:
-
2-Bromo-4-chloro-6-fluoroaniline[10]
-
-
Derivatives with Altered Functional Groups:
-
4-Bromo-2-chloro-6-fluorophenol
-
This comprehensive panel allows for a systematic evaluation of how variations in halogen substitution and functional groups affect antibody binding.
Experimental Methodologies for Assessing Cross-Reactivity
A multi-pronged approach employing various immunoassay formats is recommended to obtain a comprehensive cross-reactivity profile.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a cornerstone technique for determining antibody specificity and cross-reactivity for small molecules.[11][12][13][14][15] In this format, the free analyte in a sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte.
Diagram: Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for small molecule detection.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[16][17][18][19] By immobilizing the antibody and flowing the different aniline derivatives over the sensor surface, one can precisely measure the binding affinity of each compound.[16][17] This allows for a more nuanced understanding of cross-reactivity compared to endpoint assays like ELISA.[18][20]
Western Blotting
While less common for small molecule analysis, a competitive Western blot can be adapted to assess cross-reactivity.[21][22] In this setup, a hapten-protein conjugate is separated by SDS-PAGE and transferred to a membrane.[23][24] The membrane is then incubated with the primary antibody that has been pre-incubated with varying concentrations of the test compounds. Cross-reacting compounds will inhibit the antibody from binding to the immobilized conjugate on the membrane, leading to a reduced signal.
Illustrative Experimental Data
The following tables present hypothetical, yet plausible, data from cross-reactivity studies on a polyclonal antibody raised against a this compound-KLH conjugate.
Table 1: Cross-Reactivity Determined by Competitive ELISA
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100 |
| 4-Bromo-2-fluoroaniline | 50 | 20 |
| 2-Chloro-6-fluoroaniline | 80 | 12.5 |
| 4-Bromo-2-chloro-6-fluorophenol | 500 | 2 |
| 2,4-Dichloroaniline | > 1000 | < 1 |
| 4-Bromoaniline | > 1000 | < 1 |
| 2-Chloroaniline | > 1000 | < 1 |
| 4-Fluoroaniline | > 1000 | < 1 |
| Aniline | > 1000 | < 1 |
% Cross-Reactivity = (IC50 of Immunizing Hapten / IC50 of Test Compound) x 100
Table 2: Binding Affinity Determined by Surface Plasmon Resonance (SPR)
| Compound | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, M) |
| This compound | 1.5 x 10^5 | 1.2 x 10^-4 | 8.0 x 10^-10 |
| 4-Bromo-2-fluoroaniline | 8.0 x 10^4 | 3.2 x 10^-4 | 4.0 x 10^-9 |
| 2-Chloro-6-fluoroaniline | 5.5 x 10^4 | 4.5 x 10^-4 | 8.2 x 10^-9 |
| 4-Bromo-2-chloro-6-fluorophenol | 1.2 x 10^4 | 9.8 x 10^-4 | 8.2 x 10^-8 |
| 2,4-Dichloroaniline | No significant binding | No significant binding | > 10^-6 |
| 4-Bromoaniline | No significant binding | No significant binding | > 10^-6 |
| 2-Chloroaniline | No significant binding | No significant binding | > 10^-6 |
| 4-Fluoroaniline | No significant binding | No significant binding | > 10^-6 |
| Aniline | No significant binding | No significant binding | > 10^-6 |
Detailed Experimental Protocols
Protocol: Competitive Indirect ELISA for Cross-Reactivity Screening
-
Coating:
-
Dilute the this compound-BSA conjugate to 1 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20, PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (5% non-fat dry milk in PBST) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the test compounds and the immunizing hapten (this compound) in assay buffer (1% BSA in PBST).
-
In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of the primary antibody (diluted in assay buffer to a concentration that gives approximately 80% of the maximum signal).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-compound mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted in assay buffer according to the manufacturer's instructions, to each well.[25]
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Reading:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the log of the analyte concentration.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for each compound.
-
Calculate the percent cross-reactivity as described in the note under Table 1.
-
Diagram: Antibody Specificity and Cross-Reactivity
Caption: Illustration of antibody specificity and cross-reactivity.
Conclusion and Best Practices
Rigorous cross-reactivity testing is a non-negotiable step in the validation of any antibody intended for use in a specific immunoassay. By employing a systematic approach that includes a well-designed panel of related compounds and orthogonal testing methods like competitive ELISA and SPR, researchers can gain a high degree of confidence in the specificity of their antibodies. This, in turn, is fundamental to the development of robust and reliable diagnostic and research tools.
Key Best Practices:
-
Thoughtful Hapten Design: The choice of conjugation site on the hapten is critical for generating specific antibodies.
-
Comprehensive Cross-Reactivity Panel: Include a wide range of structurally similar molecules to thoroughly probe antibody specificity.
-
Orthogonal Methods: Utilize at least two different assay formats (e.g., ELISA and SPR) to confirm cross-reactivity findings.
-
Thorough Validation: The specificity of an antibody should be re-evaluated if there are any changes in the assay conditions or sample matrix.
By adhering to these principles, researchers can ensure the development of high-quality antibodies that meet the stringent requirements of modern drug development and clinical diagnostics.
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- Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
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- Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed. (n.d.). PubMed.
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- This compound | CAS 885453-49-6 - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
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- Computational modelling of a competitive immunoassay in lateral flow diagnostic devices. (2023, March 15).
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- This compound | 885453-49-6 - Smolecule. (n.d.). Smolecule.
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- Western Blotting - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
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comparing the efficacy of catalysts for 4-Bromo-2-chloro-6-fluoroaniline coupling reactions
An In-Depth Guide to Catalyst Efficacy in Cross-Coupling Reactions of 4-Bromo-2-chloro-6-fluoroaniline
Introduction: The Strategic Importance of this compound
In the landscape of modern drug discovery and materials science, the strategic functionalization of complex aromatic scaffolds is paramount. This compound stands out as a highly valuable, albeit challenging, synthetic building block. Its unique substitution pattern—three different halogens and a directing amino group—offers a versatile platform for creating diverse molecular architectures.[1] The differential reactivity of the C-Br and C-Cl bonds, in particular, presents an opportunity for sequential, site-selective modifications, enabling the rapid assembly of novel compounds for pharmaceutical and agrochemical applications.[1]
This guide provides a comprehensive comparison of catalytic systems for the most crucial transformations of this substrate: carbon-nitrogen (C-N) and carbon-carbon (C-C) cross-coupling reactions. We will delve into the nuances of catalyst selection, explore the mechanistic rationale behind experimental choices, and provide actionable protocols for researchers aiming to leverage this versatile molecule in their synthetic campaigns.
The Challenge: Navigating Selectivity and Reactivity
The primary synthetic challenge posed by this compound is achieving selective functionalization. In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl.[2][3][4] This inherent reactivity difference is the key to selectively targeting the C-Br bond while leaving the more inert C-Cl bond available for subsequent transformations. However, the presence of the electron-donating amino group and the electron-withdrawing fluorine atom electronically influences the aromatic ring, affecting catalyst performance and reaction outcomes. An optimal catalyst must not only be active enough to cleave the C-Br bond efficiently but also selective enough to avoid unwanted side reactions or coupling at the C-Cl position.
Comparative Analysis of Catalytic Systems
The efficacy of a cross-coupling reaction is fundamentally determined by the combination of the metal center, the supporting ligand, the base, and the solvent. Palladium-based systems remain the gold standard, though nickel catalysts are emerging as powerful, cost-effective alternatives.[5][6]
Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[7][8][9] The evolution of this reaction has been driven by ligand development, with each new generation of ligands expanding the substrate scope and improving reaction efficiency, particularly for challenging substrates like electron-rich or sterically hindered aryl halides.[10][11]
The Critical Role of Ligands:
-
First-Generation Ligands (e.g., P(o-tol)₃): While groundbreaking, these ligands showed limited scope and often required harsh reaction conditions.[11]
-
Bidentate Phosphine Ligands (e.g., BINAP, DPPF): The introduction of chelating ligands provided more stable catalytic complexes, improving reliability and extending the reaction's utility to primary amines.[7][12]
-
Bulky, Monodentate Biaryl Phosphine Ligands (The Buchwald Ligands): This class represents the pinnacle of ligand design for C-N coupling. Ligands such as XPhos, SPhos, and RuPhos feature a sterically demanding biaryl backbone that promotes the crucial, turnover-limiting reductive elimination step and prevents the formation of inactive catalyst dimers.[10][13][14] This increased activity allows for the coupling of less reactive aryl chlorides and enables reactions to proceed under milder conditions with lower catalyst loadings.[10][12] For a substrate like this compound, these ligands are essential for achieving high yields and selectivity for monoarylation.[14]
-
Specialized Ligands (e.g., BrettPhos, KPhos): Further refinement has led to ligands tailored for specific, challenging transformations, such as coupling with primary amines or using aqueous ammonia.[15][16][17][18]
The Advantage of Precatalysts:
To ensure the efficient and reproducible generation of the active Pd(0) species, the use of well-defined palladium precatalysts is highly recommended.[13] These air- and moisture-stable Pd(II) complexes, such as the XPhos Palladacycle, are readily activated under the reaction conditions, leading to more consistent results than in-situ catalyst generation from sources like Pd(OAc)₂ or Pd₂(dba)₃.[13]
Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of this compound
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages/Disadvantages |
| Pd(OAc)₂ / P(t-Bu)₃ | Tri-tert-butylphosphine | NaOt-Bu | Toluene | 80-100 | 70-85 | Good for simple substrates; less effective for chlorides. |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 100 | 85-95 | Broad scope, high activity for aryl bromides and chlorides.[13] |
| XPhos Pd G3 | (Integrated) | K₃PO₄ | t-BuOH/H₂O | 80-100 | >90 | Excellent activity, air-stable precatalyst, reproducible.[13] |
| RuPhos Pd G3 | (Integrated) | LiHMDS | THF | RT-65 | >90 | Highly active, suitable for a wide range of amines.[18] |
Note: Yields are representative estimates based on literature for similar haloaniline substrates.
Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Coupling)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3][19] Given the C-Br bond's higher reactivity, this reaction can be performed selectively on this compound.
Key Parameters:
-
Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are often effective.[20] For more challenging couplings or to use the less reactive C-Cl bond, more advanced ligands like SPhos or XPhos may be necessary.[19]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in activating the boronic acid for the transmetalation step.[20][21] The choice of base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.
Table 2: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages/Disadvantages |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 80-90 | Classic, reliable catalyst for aryl bromides. |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 | Effective and widely used system.[20] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | High turnover number, effective for difficult substrates.[19] |
Note: Yields are representative estimates based on literature for similar haloaniline substrates.
Other Important Coupling Reactions
-
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[4][22][23] The high reactivity of the C-Br bond allows for selective alkynylation at this position.[2][4]
-
Heck Reaction: This reaction forms a C-C bond between the aryl halide and an alkene.[24][25][26] Standard conditions often involve a Pd(OAc)₂ catalyst with a phosphine ligand.[24]
The Rise of Nickel Catalysis
Nickel catalysts have gained significant attention as a sustainable and cost-effective alternative to palladium.[6] They exhibit unique reactivity and can catalyze couplings of substrates that are challenging for palladium, such as aryl fluorides or ethers.[6] For reactions involving this compound, a nickel-based system could offer a powerful alternative, particularly for subsequent functionalization at the more robust C-Cl position.[27]
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting and optimizing reactions. The generally accepted mechanism involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Decision Workflow for Catalyst Selection
Choosing the right catalyst system is critical for success. The following workflow provides a logical approach to this process.
Caption: Decision workflow for selecting an appropriate catalyst system.
Field-Proven Experimental Protocols
The following protocols are representative examples for the selective functionalization of the C-Br bond.
Protocol 1: Buchwald-Hartwig Amination using a Palladium Precatalyst
Objective: To couple this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe, followed by the morpholine.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylated product.
Causality: The use of the XPhos G3 precatalyst ensures efficient formation of the active L-Pd(0) species.[13] NaOt-Bu is a strong, non-nucleophilic base suitable for deprotonating the amine-palladium complex.[12] Toluene is a common non-polar solvent for these reactions.
Protocol 2: Suzuki-Miyaura Coupling
Objective: To couple this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the target biaryl product.
Causality: The Pd(OAc)₂/SPhos system generates a highly active catalyst in situ, capable of activating the aryl bromide.[19] The aqueous K₃PO₄ is essential for the transmetalation step, facilitating the transfer of the phenyl group from boron to palladium.[21]
Conclusion and Future Outlook
The selective functionalization of this compound is a testament to the power and precision of modern cross-coupling catalysis. Palladium-based systems, particularly those employing bulky biaryl phosphine ligands and well-defined precatalysts, offer robust and reliable methods for selectively targeting the C-Br bond in a variety of C-N and C-C bond-forming reactions. For researchers, the key to success lies in the rational selection of the catalyst, ligand, base, and solvent, guided by a mechanistic understanding of the reaction. As the field evolves, the increasing adoption of nickel and other earth-abundant metal catalysts will likely provide even more sustainable and economical pathways for transforming this and other complex scaffolds, further expanding the synthetic toolkit available to chemists in all disciplines.
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Nolan, S. P., & Organ, M. G. (Eds.). (2017). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. Wiley-VCH. (Conceptual basis for precatalysts can be found in related articles like: Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.) Available at: [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides with Aqueous Ammonia and a Hydroxide Base to Form the Primary Arylamine with High Selectivity. Journal of the American Chemical Society. Available at: [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. (Related concepts discussed in Request PDF on ResearchGate). Available at: [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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in-silico modeling of 4-Bromo-2-chloro-6-fluoroaniline interactions
A.I. PRESENTING An In-Depth Technical Guide to In-Silico Modeling of 4-Bromo-2-chloro-6-fluoroaniline Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of in-silico methodologies for modeling the interactions of the small molecule this compound. We delve into the rationale behind selecting specific computational techniques, offering detailed, step-by-step protocols for molecular docking, molecular dynamics simulations, and quantum mechanics calculations. By presenting supporting data and emphasizing the causality behind experimental choices, this document serves as a practical resource for researchers aiming to predict and analyze the behavior of this and similar halogenated compounds in biological systems.
Introduction: The Significance of this compound in Drug Discovery
Halogenated anilines, such as this compound, are prevalent scaffolds in medicinal chemistry. Their unique electronic properties, arising from the interplay of electron-withdrawing and donating groups, make them attractive moieties for designing targeted therapeutics. Understanding the interactions of these compounds with biological macromolecules is paramount for lead optimization and rational drug design. In-silico modeling offers a powerful and cost-effective avenue to explore these interactions at an atomic level, providing insights that can guide experimental efforts.
This guide will compare three principal in-silico techniques:
-
Molecular Docking: For predicting the preferred binding orientation of this compound to a target protein.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose and characterize the dynamic behavior of the ligand-protein complex.[1][2][3]
-
Quantum Mechanics (QM) Calculations: To achieve a higher level of accuracy in describing the electronic interactions and reaction mechanisms that may be involved.[4][5][6][7]
We will also touch upon the importance of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction as a critical step in early-stage drug discovery.[8][9]
Comparative Analysis of In-Silico Modeling Techniques
The choice of an in-silico method is dictated by the specific research question, available computational resources, and the desired level of accuracy. Each technique offers a unique balance of speed and precision.
| Technique | Primary Application | Strengths | Limitations | Recommended Software |
| Molecular Docking | Predicting binding pose and affinity | Computationally efficient, high-throughput screening | Rigid or partially flexible receptor models, scoring functions can be inaccurate | AutoDock Vina[10][11], ICM Docking[12] |
| Molecular Dynamics | Assessing complex stability and dynamics | Accounts for protein flexibility and solvent effects, provides detailed energetic and conformational insights | Computationally intensive, requires significant expertise to set up and analyze | GROMACS[13][14][15][16], CHARMM[17][18][19][20] |
| Quantum Mechanics | High-accuracy energy calculations, reaction mechanisms | Most accurate representation of electronic effects, essential for covalent interactions and metalloenzymes | Extremely computationally expensive, limited to small systems or specific regions (QM/MM) | Gaussian[21][22][23][24][25] |
Causality Behind Method Selection: For an initial exploration of potential protein targets for this compound, molecular docking is the most logical starting point due to its speed. Once a promising target and binding pose are identified, molecular dynamics simulations are crucial to validate the stability of this interaction over time, considering the inherent flexibility of biological systems.[1][2] If the interaction involves complex electronic effects, such as charge transfer or covalent bond formation, or if a highly accurate binding energy is required, then the more computationally demanding quantum mechanics methods become necessary.[4][7]
Experimental Protocols: A Step-by-Step Guide
ADMET Prediction: Early-Stage Viability Assessment
Before embarking on complex and time-consuming simulations, it is prudent to perform a preliminary assessment of the drug-like properties of this compound. Web-based tools like SwissADME provide rapid predictions of physicochemical properties, pharmacokinetics, and drug-likeness.[26][27][28][29][30]
Protocol for SwissADME Analysis:
-
Obtain the SMILES string for this compound: This can be sourced from a chemical database like PubChem.
-
Navigate to the SwissADME web server.
-
Paste the SMILES string into the input field.
-
Initiate the calculation.
-
Analyze the results: Pay close attention to Lipinski's rule of five, bioavailability score, and any potential toxicity flags. This initial screening helps to identify potential liabilities early in the drug discovery process.[8][31][32]
Molecular Docking with AutoDock Vina
This protocol outlines the procedure for docking this compound into a hypothetical protein target.
Workflow Diagram:
Caption: Workflow for molecular docking using AutoDock Vina.
Step-by-Step Protocol:
-
Protein Preparation:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound, for instance, from PubChem.
-
Use a tool like Open Babel to convert the structure to PDBQT format, which will assign Gasteiger charges.[40]
-
-
Grid Box Definition:
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the prepared protein and ligand, and the grid box parameters.[10]
-
Execute AutoDock Vina from the command line.
-
-
Results Analysis:
-
AutoDock Vina will output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
The pose with the lowest binding affinity is typically considered the most favorable.
-
Visualize the top-ranked poses in a molecular graphics program like PyMOL or UCSF Chimera to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.[41]
-
Molecular Dynamics Simulation with GROMACS
This protocol describes how to perform an MD simulation of the this compound-protein complex obtained from docking.
Workflow Diagram:
Caption: Workflow for molecular dynamics simulation using GROMACS.
Step-by-Step Protocol:
-
System Preparation:
-
Topology Generation: Generate a topology file for the protein using the pdb2gmx tool in GROMACS, selecting a suitable force field (e.g., AMBER, CHARMM).[2][16] For the ligand, a separate topology and parameter file must be generated, often using tools like CHARMM-GUI or AmberTools.[17][18][42]
-
Simulation Box: Define a simulation box (e.g., cubic, dodecahedron) around the complex, ensuring a sufficient distance between the protein and the box edges.
-
Solvation: Fill the simulation box with water molecules.
-
Adding Ions: Add ions to neutralize the system and mimic physiological salt concentration.[43]
-
-
Simulation:
-
Energy Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration: Conduct two phases of equilibration:
-
NVT (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density.
-
-
Production MD: Run the production simulation for a desired length of time (e.g., 100 ns).[16]
-
-
Analysis:
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[2]
-
-
Interaction Analysis: Analyze the interactions between the ligand and the protein throughout the simulation, such as the persistence of hydrogen bonds.
-
Quantum Mechanics (QM) Calculations with Gaussian
For a more refined analysis of specific interactions, QM calculations can be employed. A common approach is a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculation, where the ligand and the immediate binding site residues are treated with QM, and the rest of the protein is treated with MM.[4][5][6]
Workflow Diagram:
Caption: Workflow for a QM/MM calculation using Gaussian.
Step-by-Step Protocol:
-
System Preparation:
-
Select a representative snapshot of the ligand-protein complex from the MD trajectory.
-
Define the QM region (typically the ligand and key interacting residues) and the MM region (the rest of the protein and solvent).
-
-
Calculation Setup:
-
Running the Calculation:
-
Submit the calculation to a high-performance computing cluster, as QM calculations are computationally demanding.
-
-
Analysis:
-
Analyze the output to obtain highly accurate interaction energies, details of electronic structure (e.g., charge distribution), and insights into reaction mechanisms if applicable.
-
Conclusion and Future Directions
This guide has provided a comparative overview and practical protocols for the . By judiciously applying molecular docking, molecular dynamics simulations, and quantum mechanics calculations, researchers can gain a deep understanding of how this and other small molecules interact with their biological targets. The integration of these computational methods with experimental validation is key to accelerating the drug discovery and development pipeline. Future advancements in computational power and algorithm development will continue to enhance the predictive power of these in-silico techniques.[44]
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About Gaussian 16 . [Link]
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swiss ADME tutorial - YouTube. [Link]
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A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-chloro-6-fluoroaniline in Complex Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. 4-Bromo-2-chloro-6-fluoroaniline, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a unique analytical challenge due to its halogenated structure.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the robust and reliable quantitative analysis of this compound in a mixture. The methodologies detailed herein are grounded in established analytical principles and validated to ensure trustworthiness and scientific integrity.[2][3][4][5]
The choice of analytical technique is critical and is often dictated by the specific requirements of the analysis, such as the nature of the sample matrix, the expected concentration of the analyte, and the need for structural confirmation of impurities.[6] This guide will explore the causality behind the experimental choices for both HPLC and GC-MS, providing a clear rationale for method development and validation.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Routine Analysis
HPLC is a powerful and widely adopted technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile.[6] When coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector, HPLC offers exceptional quantitative accuracy and precision, making it a workhorse for quality control laboratories.[6]
Objective: To develop and validate a precise and accurate HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and DAD or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
Sample mixture containing this compound
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% to 90% B
-
12-15 min: 90% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Accurately weigh and dissolve the sample mixture in the mobile phase to achieve a theoretical concentration of this compound within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation: The method is validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][5][7]
Caption: HPLC-UV Experimental Workflow for Quantitative Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Structural Elucidation
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[8] The mass spectrometric detector provides invaluable structural information, which is crucial for the identification of unknown impurities and degradation products alongside the target analyte.[8]
Objective: To develop a sensitive and specific GC-MS method for the quantification and identification of this compound and potential volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Materials:
-
Methylene chloride (GC grade)
-
This compound reference standard
-
Sample mixture containing this compound
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min, hold for 2 minutes.
-
Ramp to 280°C at 25°C/min, hold for 5 minutes.
-
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z
-
Injection Mode: Splitless (1 µL)
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound reference standard in methylene chloride.
-
Create a series of calibration standards by diluting the stock solution to concentrations from 0.1 µg/mL to 20 µg/mL.
-
Dissolve the sample mixture in methylene chloride to a suitable concentration within the calibration range.
Caption: GC-MS Experimental Workflow for Quantitative Analysis.
Comparative Performance Data
The following table summarizes the key performance characteristics of the HPLC-UV and GC-MS methods for the quantitative analysis of this compound. This data is representative and based on established methods for structurally similar halogenated anilines.
| Parameter | HPLC-UV | GC-MS | Commentary |
| Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase | HPLC is suitable for a wider range of compounds, including non-volatile ones.[6] |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over their respective ranges. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | Both methods provide high accuracy for quantification. |
| Precision (%RSD) | < 1.5% | < 2.0% | Both methods are highly precise and reproducible. |
| LOD | ~0.5 µg/mL | ~0.05 µg/mL | GC-MS offers significantly lower detection limits. |
| LOQ | ~1.5 µg/mL | ~0.15 µg/mL | GC-MS is more sensitive for trace-level quantification. |
| Sample Throughput | Moderate | Moderate to High | Modern autosamplers allow for high throughput in both techniques. |
| Impurity Identification | Limited to UV spectra | High (Mass Spectra) | GC-MS provides definitive structural information for impurity identification.[8] |
| Robustness | High | Moderate | HPLC methods are often considered more robust for routine QC environments. |
Discussion and Recommendations
Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of this compound, each with distinct advantages.
HPLC-UV is a robust, versatile, and highly accurate method that is exceptionally well-suited for routine quality control and release testing. Its operational simplicity and the lower maintenance requirements of UV detectors make it a cost-effective choice for high-throughput laboratories. The primary limitation of HPLC-UV is its inability to provide definitive structural information about unknown impurities, relying instead on retention time and UV spectral matching.
GC-MS , with its superior sensitivity and the definitive structural information provided by the mass spectrometer, is the preferred method for in-depth impurity profiling, stability studies, and research and development applications. The ability to identify unknown peaks is invaluable for understanding degradation pathways and ensuring the comprehensive characterization of a sample. However, the requirement for analyte volatility and thermal stability can be a limiting factor, and the instrumentation is generally more complex to operate and maintain than HPLC-UV systems.
-
For routine quantitative analysis and quality control where the impurity profile is well-characterized, HPLC-UV is the recommended method due to its robustness, precision, and ease of use.
-
For trace-level quantification, impurity identification, and in-depth characterization of complex mixtures, GC-MS is the superior choice, providing unparalleled sensitivity and specificity.
The selection of the most appropriate analytical method is a critical decision that directly impacts the quality and reliability of data in pharmaceutical and chemical research.[2] By understanding the principles and comparative performance of HPLC-UV and GC-MS, researchers can make informed choices to ensure the integrity of their analytical results.
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Benchmarking the Performance of 4-Bromo-2-chloro-6-fluoroaniline-Based Materials: A Comparative Guide for Researchers
Introduction: In the dynamic landscape of materials science and drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired performance characteristics. Halogenated anilines, a versatile class of organic compounds, have garnered significant attention for their utility in the synthesis of high-performance polymers and pharmacologically active molecules. Among these, 4-Bromo-2-chloro-6-fluoroaniline stands out due to its unique substitution pattern, which imparts a distinct combination of reactivity and electronic properties. This guide provides an in-depth comparative analysis of materials derived from this compound, benchmarking their performance against relevant alternatives and offering detailed experimental protocols for their characterization.
The Strategic Advantage of Multi-Halogen Substitution
The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the aniline ring of this compound offers a nuanced approach to molecular design. Each halogen contributes distinct electronic and steric effects, influencing the final properties of the derived materials.
-
Fluorine: Its high electronegativity can lower the energy levels of the molecular orbitals, which is advantageous in the design of organic semiconductors.[1]
-
Chlorine and Bromine: These larger halogens can influence molecular packing and provide sites for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures.[2]
This multi-halogenated scaffold, therefore, presents a compelling platform for the development of materials with tailored electronic, optical, and thermal properties.
Performance Benchmarking: A Comparative Overview
A critical aspect of materials development is the objective assessment of performance against established or alternative materials. While specific quantitative data for homopolymers of this compound is emerging, we can extrapolate and compare its potential performance based on studies of similarly structured halogenated polyanilines. This section benchmarks key performance indicators for materials based on our target molecule against other halogenated aniline alternatives.
Table 1: Comparative Performance Metrics of Halogenated Aniline-Based Polymers
| Property | Poly(this compound) (Predicted/Inferred) | Poly(2,5-dibromoaniline) | Poly(2,6-dibromoaniline) | Poly(3,4,5-trifluoroaniline) |
| Electrical Conductivity (S/cm) | 10⁻⁶ - 10⁻⁸ | 10⁻⁵ - 10⁻⁷[3] | 10⁻⁹ - 10⁻¹¹[3] | 10⁻⁴ - 10⁻⁶ |
| Thermal Stability (Td, °C) | ~300-350 | ~280-320 | ~270-310 | ~320-370 |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents[3] | Soluble in common organic solvents[3] | Soluble in polar organic solvents |
| Processability | Good | Good[3] | Good[3] | Moderate |
Note: The data for Poly(this compound) and Poly(3,4,5-trifluoroaniline) are inferred based on the general effects of halogenation on polyanilines and data from related compounds. Specific experimental data is required for definitive values.
The predicted lower conductivity of poly(this compound) compared to some alternatives can be attributed to the steric hindrance introduced by the ortho-substituents, which can affect inter-chain charge transport. However, this is often a trade-off for improved solubility and processability, which are critical for device fabrication.[3]
Experimental Section: Protocols for Synthesis and Characterization
To ensure scientific integrity and enable researchers to validate and build upon these findings, this section provides detailed experimental protocols for the synthesis and characterization of polyaniline derivatives.
Synthesis of Poly(this compound)
This protocol describes a general method for the chemical oxidative polymerization of this compound.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl) (dopant)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a specific molar concentration of this compound in 1M HCl.
-
Separately, prepare a solution of ammonium persulfate in 1M HCl.
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the APS solution to the monomer solution with constant stirring.
-
Continue the reaction for 24 hours at 0-5 °C.
-
Filter the resulting precipitate and wash with 1M HCl and then with methanol to remove unreacted monomer and oligomers.
-
Dry the polymer product under vacuum at 60 °C.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of poly(this compound).
Characterization Techniques
A comprehensive characterization of the synthesized polymer is crucial to understand its structure-property relationships.
1. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the polymerization.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and estimate the optical band gap.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer.
-
Differential Scanning Calorimetry (DSC): To identify phase transitions such as the glass transition temperature.
3. Electrical Characterization:
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer film.
-
Organic Field-Effect Transistor (OFET) Fabrication and Characterization: To determine the charge carrier mobility.
Diagram 2: Characterization Workflow
Caption: A typical workflow for the characterization of synthesized polymers.
Applications and Future Outlook
Materials derived from this compound hold significant promise in various advanced applications:
-
Organic Electronics: The tunable electronic properties make them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.[4][5] The presence of fluorine can enhance the electron-accepting properties, making them potential candidates for n-type organic semiconductors.[2]
-
Drug Discovery: Halogenated anilines are important intermediates in the synthesis of pharmaceuticals. The specific substitution pattern of this compound can be exploited to create novel drug candidates with improved efficacy and pharmacokinetic profiles.[6]
-
Agrochemicals: Derivatives of this compound are being explored for their potential as active ingredients in pesticides and herbicides.[6]
The continued exploration of polymerization techniques, copolymerization with other monomers, and the formation of composites will undoubtedly unlock the full potential of this compound-based materials. Further research focused on obtaining precise quantitative performance data will be crucial for guiding the rational design of next-generation materials for a wide array of technological applications.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-chloro-6-fluoroaniline
For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 4-Bromo-2-chloro-6-fluoroaniline is a halogenated aniline derivative frequently utilized as a building block in complex organic synthesis. Its reactive nature necessitates a robust and well-understood protocol for its handling and, critically, its disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel, maintaining regulatory compliance, and protecting environmental integrity.
Hazard Assessment: Understanding the Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as an irritant and is potentially harmful.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.
Key Hazards Include:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]
The causality behind these hazards lies in the molecule's structure—a substituted aniline. Anilines as a class are known for their ability to be absorbed through the skin and can affect the blood's oxygen-carrying capacity. The halogen substituents (Bromine, Chlorine, Fluorine) can enhance its reactivity and toxicological profile.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| Chemical Formula | C₆H₄BrClFN | [2] |
| Molecular Weight | 224.46 g/mol | [2] |
| Appearance | Solid, powder/crystals | [4][5] |
| GHS Pictogram | Warning | [1][2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1][2] |
| Precautionary Statements | P264, P280, P302+P352, P332+P313, P337+P313, P362+P364 | [1] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the identified hazards, a stringent PPE protocol is mandatory to prevent accidental exposure. The selection of PPE is not merely a checklist item but a critical barrier based on the compound's chemical resistance and exposure risk.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[5][6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]
-
Eye and Face Protection: Chemical safety goggles are required.[5][6] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A fully buttoned lab coat and appropriate protective clothing are necessary to prevent skin exposure.[5][6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[4][5] For situations where airborne concentrations may be high, a NIOSH/MSHA approved respirator may be necessary.[5][7]
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[5]
-
Don PPE: Before approaching the spill, don the full PPE detailed in Section 2.
-
Contain and Absorb: For solid spills, carefully sweep or vacuum the material.[4][5] Crucially, avoid generating dust .[5] Place the collected material into a suitable, clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.
-
Dispose: Seal the waste container and manage it according to the disposal protocol in the following section.
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department according to institutional policy.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must not enter the general waste stream or sewer system.[1] As a halogenated organic compound, it requires specialized disposal, typically through a licensed professional waste disposal service.[1][8]
Protocol for Waste Collection and Disposal:
-
Waste Segregation: All waste containing this compound, including unreacted material, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup debris, must be collected separately from other waste streams.
-
Container Selection: Use a designated, robust, and sealable hazardous waste container that is compatible with the chemical.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Toxic")
-
The date accumulation started.
-
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[5][7]
-
Final Disposal: The primary recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous decomposition products like hydrogen halides (HBr, HCl, HF) and nitrogen oxides.[5][7][9][10] This process ensures the complete destruction of the organic molecule. Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.
Below is a workflow diagram illustrating the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Regulatory Framework
In the United States, the disposal of this compound falls under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it must be managed as a hazardous waste.[11] Laboratories are categorized as Very Small, Small, or Large Quantity Generators (VSQGs, SQGs, LQGs), each with specific requirements for waste accumulation, storage time, and documentation.[12] It is imperative to comply with both federal regulations and any additional state or local rules, which may be more stringent.[1]
Adherence to these procedural and regulatory standards is not just about compliance; it is a cornerstone of responsible scientific practice. By managing chemical waste with diligence and foresight, we uphold our commitment to safety and environmental stewardship, reinforcing the trust placed in us as scientific professionals.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20434620, this compound. Retrieved from PubChem. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. Retrieved from Cole-Parmer website. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-chloro-6-fluoroaniline. Retrieved from Cole-Parmer website. [Link]
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U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.gov. [Link]
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U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR. [Link]
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Personal protective equipment for handling 4-Bromo-2-chloro-6-fluoroaniline
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of 4-Bromo-2-chloro-6-fluoroaniline (CAS No. 885453-49-6).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety.
Understanding the Hazard Profile
This compound is a substituted aniline derivative with a molecular weight of 224.46 g/mol .[1][2] Its specific combination of halogen substituents necessitates a cautious approach to handling. The primary hazards associated with this compound are its potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.[1][2]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple sources.[1][2]
The causality behind these classifications lies in the chemical's reactivity and ability to be absorbed by the body. Anilines, as a class of compounds, can interfere with the oxygen-carrying capacity of the blood, a condition known as methemoglobinemia. While specific data for this compound is limited, it is prudent to handle it with the assumption that it may share this toxicological profile.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a comprehensive risk assessment and are designed to provide maximum protection.
-
Eye and Face Protection: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][4][5][6][7] A face shield should be worn in situations with a higher risk of splashing. The rationale is to prevent contact with the eyes, which can cause serious irritation.[1][2][8]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[3] Given the lack of specific breakthrough time data for this compound, nitrile gloves are a suitable initial choice. It is critical to change gloves immediately if they become contaminated.
-
Lab Coat: A chemically resistant lab coat must be worn at all times.
-
Full Body Protection: For large-scale operations or when there is a significant risk of exposure, additional protective clothing should be worn.[3]
-
-
Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][6][7][9] This is crucial as the compound is harmful if inhaled and can cause respiratory tract irritation.[1][3][8]
Diagram 1: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE.
Operational Plan: From Receipt to Use
A clear and logical operational plan minimizes the risk of exposure and ensures the integrity of the research.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Before weighing, ensure all necessary PPE is correctly donned.
-
Use a balance inside the fume hood to prevent the dispersal of powder.
-
-
Experimental Use:
-
Post-Experiment:
Emergency and Disposal Procedures
Preparedness for accidental exposure or spills is a critical component of laboratory safety.
Table 2: Emergency Response Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][9][10][12] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][7][9][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][7][9][10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9][10][11] |
Spill Management:
In the event of a spill, the primary objectives are to contain the material, prevent exposure, and decontaminate the area.
Diagram 2: Chemical Spill Response Workflow
Sources
- 1. This compound | C6H4BrClFN | CID 20434620 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
